1-Bromo-2,3-dimethyl-4-nitrobenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2,3-dimethyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-6(2)8(10(11)12)4-3-7(5)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSZBOYJFKZYQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-2,3-dimethyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2,3-dimethyl-4-nitrobenzene is a substituted nitroaromatic compound with significant potential as a chemical intermediate in the synthesis of complex organic molecules. Its structure, featuring a benzene ring functionalized with a bromine atom, two methyl groups, and a nitro group, offers a unique combination of electronic and steric properties. This guide provides a comprehensive technical overview of this compound, including its identification, physicochemical properties, a detailed theoretical synthesis protocol, potential applications, and essential safety information, designed to support professionals in research and development.
Compound Identification and Properties
Proper identification is critical for ensuring the accuracy and reproducibility of experimental work. This compound is uniquely identified by its CAS number.
Table 1: Compound Identification
| Identifier | Value | Source |
| CAS Number | 101421-63-0 | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Bromo-2,3-dimethyl-1-nitrobenzene | [1] |
| Molecular Formula | C₈H₈BrNO₂ | [1] |
| InChIKey | PQSZBOYJFKZYQO-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physicochemical properties of a compound govern its behavior in chemical reactions and its suitability for various applications. While experimentally determined data for this specific isomer is limited, the following properties have been computed and are available in public databases.
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 230.06 g/mol | [1] |
| Exact Mass | 228.97384 Da | [1] |
| XLogP3 | 3.2 | [1] |
| Topological Polar Surface Area | 45.8 Ų | [1] |
| Heavy Atom Count | 12 | [1] |
Synthesis Pathway and Mechanism
While a specific literature protocol for the synthesis of this compound is not prominently available, a chemically sound pathway can be designed based on the principles of electrophilic aromatic substitution. The most logical approach is the nitration of 1-bromo-2,3-dimethylbenzene.
Theoretical Rationale for Synthesis
The synthesis relies on the directing effects of the substituents on the aromatic ring.
-
Bromo Group : The bromine atom is an ortho-, para-director. It activates the positions ortho and para to it for electrophilic attack.
-
Methyl Groups : The two methyl groups are also ortho-, para-directors and are activating.
In the starting material, 1-bromo-2,3-dimethylbenzene, the positions on the ring are influenced as follows:
-
Position 4 : Para to the bromo group and ortho to the methyl group at position 3. This position is strongly activated.
-
Position 5 : Ortho to the methyl group at position 3 and meta to the bromo group.
-
Position 6 : Ortho to the bromo group and the methyl group at position 2. This position is sterically hindered by the adjacent bromo and methyl groups.
Considering these electronic and steric factors, the incoming electrophile, the nitronium ion (NO₂⁺), will preferentially attack the most activated and sterically accessible position, which is position 4.
Sources
An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-2,3-dimethyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2,3-dimethyl-4-nitrobenzene is a substituted aromatic compound with the molecular formula C₈H₈BrNO₂.[1] Its structure, featuring a benzene ring functionalized with a bromine atom, two methyl groups, and a nitro group, makes it a potentially valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The interplay of these substituents governs its reactivity and physical properties, influencing its utility as a building block for more complex molecules. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, offering insights into its synthesis, reactivity, and safe handling. While experimental data for this specific isomer is limited, this guide synthesizes information from closely related compounds and computational predictions to provide a robust profile for research and development purposes.
Molecular Structure and Identification
The unique arrangement of substituents on the benzene ring dictates the chemical behavior of this compound.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 101421-63-0[1] |
| Molecular Formula | C₈H₈BrNO₂[1] |
| Molecular Weight | 230.06 g/mol [1] |
| Canonical SMILES | CC1=C(C(=CC=C1Br)N(=O)[O-])C |
| InChI | InChI=1S/C8H8BrNO2/c1-5-6(2)8(10(11)12)4-3-7(5)9/h3-4H,1-2H3[1] |
| InChIKey | PQSZBOYJFKZYQO-UHFFFAOYSA-N[1] |
Physicochemical Properties
| Property | Value (this compound) | Comparative Data |
| Melting Point | Not available (Predicted to be a solid at room temperature) | 1-Bromo-4-nitrobenzene: 124-126 °C |
| Boiling Point | Not available[2] | 1-Bromo-4-nitrobenzene: 255-256 °C |
| Density | Not available | 1-Bromo-4-nitrobenzene: ~1.7 g/cm³ |
| Solubility | Predicted to be sparingly soluble in water, with higher solubility in organic solvents. | 1-Bromo-2-nitrobenzene is sparingly soluble in water and more soluble in organic solvents like acetone, benzene, toluene, and chloroform.[3] |
| XLogP3 | 3.2 (Computed)[1] | - |
Synthesis of this compound
A plausible and widely used method for the synthesis of this compound is through the electrophilic nitration of 1-bromo-2,3-dimethylbenzene. This reaction is a cornerstone of aromatic chemistry.
Reaction Principle: Electrophilic Aromatic Substitution
The synthesis proceeds via an electrophilic aromatic substitution mechanism. A nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺). The electron-rich aromatic ring of 1-bromo-2,3-dimethylbenzene then attacks the nitronium ion, leading to the substitution of a hydrogen atom with a nitro group.
The directing effects of the existing substituents on the benzene ring are crucial in determining the regioselectivity of the nitration. Both the bromo and methyl groups are ortho-, para-directors. However, the steric hindrance from the adjacent methyl groups and the bromine atom will influence the position of the incoming nitro group.
Exemplary Experimental Protocol (Adapted from similar nitration reactions)
This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and safety assessments.
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add a molar equivalent of concentrated nitric acid to a stirred, pre-cooled volume of concentrated sulfuric acid. Maintain the temperature below 10 °C throughout the addition.
-
Nitration Reaction: Dissolve 1-bromo-2,3-dimethylbenzene in a suitable inert solvent, such as dichloromethane or excess sulfuric acid. Slowly add the pre-formed nitrating mixture to the solution of the substituted benzene while maintaining a low temperature (typically 0-5 °C) to control the exothermic reaction and minimize the formation of by-products.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to quench the reaction. The crude product should precipitate out of the aqueous solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
Reactivity and Mechanistic Insights
The reactivity of this compound is dictated by the electronic and steric effects of its substituents.
-
Nitro Group (-NO₂): This is a strong electron-withdrawing group, which deactivates the benzene ring towards further electrophilic substitution. It is a meta-director for subsequent electrophilic attacks. The nitro group can be readily reduced to an amino group (-NH₂), opening up a vast array of synthetic possibilities for introducing nitrogen-containing functionalities, which are prevalent in many active pharmaceutical ingredients.
-
Bromo Group (-Br): As a halogen, bromine is an ortho-, para-directing but deactivating group for electrophilic substitution due to its electron-withdrawing inductive effect and electron-donating resonance effect. It can also participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making it a versatile handle for carbon-carbon and carbon-heteroatom bond formation.
-
Methyl Groups (-CH₃): These are electron-donating groups that activate the benzene ring towards electrophilic substitution and are ortho-, para-directing.
The interplay of these groups makes the aromatic ring electron-deficient and influences the reactivity of the benzylic positions.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the safety profiles of structurally similar compounds like bromonitrobenzenes, the following precautions are recommended.
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
-
Fire Fighting Measures: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.
Spectral Data Analysis (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region for the two non-equivalent aromatic protons. The chemical shifts will be influenced by the neighboring substituents. The two methyl groups will likely appear as two distinct singlets in the aliphatic region.
-
¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the attached bromo, nitro, and methyl groups.
-
IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for:
-
Aromatic C-H stretching (around 3000-3100 cm⁻¹)
-
Asymmetric and symmetric stretching of the nitro group (typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively)
-
C-Br stretching (in the fingerprint region, typically below 1000 cm⁻¹)
-
C-C stretching within the aromatic ring.
-
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the nitro group and other fragments.
Conclusion
This compound presents itself as a compound with significant potential in synthetic organic chemistry. Although a comprehensive experimental dataset of its physicochemical properties is yet to be established, this guide provides a foundational understanding based on computational predictions and comparative analysis of related structures. The synthetic accessibility via electrophilic nitration and the versatile reactivity offered by its functional groups make it an attractive target for further investigation by researchers in drug discovery and materials science. As with any chemical compound, proper safety precautions are paramount during its handling and use.
References
Sources
1-Bromo-2,3-dimethyl-4-nitrobenzene structural analysis
An In-Depth Technical Guide to the Structural Analysis of 1-Bromo-2,3-dimethyl-4-nitrobenzene
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound (C₈H₈BrNO₂). As a substituted aromatic compound, its precise characterization is fundamental for its application as a chemical intermediate in pharmaceutical and materials science. This document moves beyond rote procedural descriptions to offer an integrated analysis grounded in the principles of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. We detail not only the acquisition of high-fidelity data but also the causal logic behind spectral interpretation, empowering researchers to confirm the compound's identity and purity with confidence. All methodologies are presented as self-validating systems, supported by authoritative references to ensure scientific rigor.
Introduction and Molecular Overview
This compound is a poly-substituted benzene derivative featuring a bromine atom, two methyl groups, and a nitro group. The specific arrangement of these substituents—1-bromo, 2,3-dimethyl, and 4-nitro—creates a unique electronic and steric environment that dictates its chemical reactivity and spectroscopic signature. Such halogenated and nitrated aromatic compounds are pivotal building blocks in organic synthesis.[1][2] The bromine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Stille), while the nitro group can be readily reduced to an amine, opening pathways to a diverse array of more complex molecules.[1][3][4]
A definitive structural analysis is the non-negotiable first step in its use as a synthetic precursor, ensuring reaction predictability and the integrity of the final product. This guide establishes the analytical workflow for achieving that certainty.
Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₈BrNO₂ | [5] |
| Molecular Weight | 230.06 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| CAS Number | 101421-63-0 | [5] |
| Canonical SMILES | CC1=C(C=CC(=C1C)Br)[O-] | [5] |
| Monoisotopic Mass | 228.97384 Da | [5] |
Mass Spectrometry (MS): Unambiguous Elemental Composition
Mass spectrometry provides the most direct evidence of a molecule's elemental composition and is the first line of analysis. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of halogens.
Expertise & Causality: The Bromine Isotope Signature
The core principle of this analysis rests on the natural abundance of bromine's two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).[6] This near 1:1 ratio is a definitive diagnostic tool. Consequently, any fragment containing a single bromine atom will appear as a pair of peaks (doublet) separated by 2 mass-to-charge units (m/z), with nearly identical intensities. This M+ and M+2 pattern is a virtually infallible indicator of bromine's presence.[7]
Predicted Mass Spectrum & Fragmentation
For this compound, the molecular ion (M⁺) peak will manifest as a doublet.
-
M⁺ peak: Expected at m/z 229, containing the ⁷⁹Br isotope.
-
M+2 peak: Expected at m/z 231, containing the ⁸¹Br isotope. The relative intensity of these peaks will be approximately 1:1.
The primary fragmentation pathways in electron ionization (EI) MS are driven by the stability of the resulting fragments. For this molecule, the most logical fragmentations are the loss of the nitro group and the bromine atom.
-
Loss of NO₂: A significant fragment is expected at m/z 183/185 ([M-NO₂]⁺), corresponding to the bromodimethylbenzene cation. This fragment will still exhibit the characteristic 1:1 bromine isotope pattern.
-
Loss of Br: A fragment at m/z 150 ([M-Br]⁺) corresponding to the dimethylnitrobenzene cation may be observed. This peak will be a singlet, as the isotopic marker has been lost.
Experimental Protocol: Electron Ionization GC-MS
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject 1 µL of the solution into a gas chromatograph equipped with a standard non-polar column (e.g., DB-5ms). Use a temperature program that ensures the elution of the compound as a sharp peak (e.g., ramp from 100°C to 250°C at 10°C/min).
-
MS Analysis: The GC eluent is directed into an electron ionization (EI) mass spectrometer.
-
Instrument Settings:
-
Ionization Energy: 70 eV (standard for generating reproducible fragmentation patterns).
-
Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and key fragments.
-
Source Temperature: 230°C.
-
-
Data Analysis: Examine the mass spectrum of the GC peak corresponding to the compound. Identify the molecular ion doublet (M⁺, M+2) and major fragment ions. Verify that the isotopic ratio of the M⁺/M+2 peaks is approximately 1:1.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Expertise & Causality: The Nitro Group's Vibrational Modes
The nitro group (NO₂) is a powerful chromophore in IR spectroscopy due to the large change in dipole moment during its stretching vibrations.[8] It produces two distinct, strong absorption bands that are highly characteristic.[9][10] For aromatic nitro compounds, these bands are:
-
Asymmetric N-O Stretch: A strong band typically appearing in the 1550–1475 cm⁻¹ region.[11]
-
Symmetric N-O Stretch: A strong band typically appearing in the 1360–1290 cm⁻¹ region.[11] The presence of this distinct pair of intense peaks is a primary indicator for the nitro functional group.[8]
Predicted IR Absorption Data
The spectrum of this compound is expected to show several key absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3100–3000 | Medium | Aromatic C-H Stretch | Characteristic of sp² C-H bonds on the benzene ring. |
| ~2970–2850 | Medium | Aliphatic C-H Stretch | Asymmetric and symmetric stretching of the two methyl (CH₃) groups. |
| ~1530 | Strong | Asymmetric NO₂ Stretch | Key diagnostic peak for an aromatic nitro compound.[9][11] |
| ~1350 | Strong | Symmetric NO₂ Stretch | The second key diagnostic peak for the nitro group.[9][11] |
| ~1600, ~1475 | Medium-Weak | Aromatic C=C Bending | Skeletal vibrations of the benzene ring. |
| ~850 | Medium | C-N Stretch | Stretching vibration of the bond connecting the nitro group to the ring. |
| ~650 | Medium-Weak | C-Br Stretch | Carbon-bromine stretching frequency, located in the fingerprint region. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (typically diamond or germanium).
-
Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal. The background should be a flat line.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum over the range of 4000–400 cm⁻¹. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance plot.
-
Analysis: Identify the key absorption bands and compare them to the predicted values, paying close attention to the two strong nitro group stretches.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out the precise connectivity and spatial arrangement of atoms.
¹H NMR Spectroscopy
Expertise & Causality: Substituent Effects on Chemical Shift
The chemical shift (δ) of a proton is highly sensitive to the electronic environment.
-
Electron-Withdrawing Groups (EWGs): The nitro group is a very strong EWG. Through both inductive and resonance effects, it withdraws electron density from the aromatic ring, particularly from the ortho and para positions.[12] This "deshields" the nearby protons, causing them to resonate at a higher chemical shift (further downfield).
-
Electron-Donating Groups (EDGs): The two methyl groups are weak EDGs, which "shield" the ring protons and shift them slightly upfield.
-
Halogens: Bromine is electronegative and has an inductive withdrawing effect, but it also has a resonance donating effect. Its overall impact is weakly deactivating.
In this compound, the protons at positions 5 and 6 are most affected by the powerful nitro group at position 4. The proton at C5 is ortho to the nitro group and will be the most deshielded. The proton at C6 is meta to the nitro group. These two protons will split each other into doublets.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Integration | Rationale |
| H-5 | ~7.8 - 8.0 | Doublet (d) | ~8.5 Hz | 1H | Ortho to the strongly deshielding NO₂ group. |
| H-6 | ~7.2 - 7.4 | Doublet (d) | ~8.5 Hz | 1H | Meta to the NO₂ group, ortho to the Br atom. |
| CH₃-2 | ~2.4 | Singlet (s) | N/A | 3H | Methyl group adjacent to the bromine atom. |
| CH₃-3 | ~2.3 | Singlet (s) | N/A | 3H | Methyl group adjacent to the nitro-substituted carbon. |
¹³C NMR Spectroscopy
Expertise & Causality: Predicting Carbon Environments
The principles of shielding and deshielding also apply to ¹³C NMR.
-
Nitro Group Effect: The carbon directly attached to the nitro group (C-4) will be significantly deshielded (shifted downfield to a high ppm value).[12]
-
Bromine "Heavy Atom" Effect: While electronegativity deshields carbons, very heavy atoms like bromine have an opposing shielding effect on the carbon to which they are directly attached (the ipso-carbon).[13] Therefore, C-1 is expected to be shifted upfield relative to what would be expected from inductive effects alone.[13]
-
Symmetry: The molecule has no plane of symmetry, so all 8 carbon atoms are chemically distinct and should produce 8 unique signals.
Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Assignment | Predicted δ (ppm) | Rationale |
| C-4 (C-NO₂) | ~148 | Ipso-carbon attached to the strongly electron-withdrawing NO₂ group.[12] |
| C-2 (C-CH₃) | ~138 | Aromatic carbon substituted with a methyl group and adjacent to Br. |
| C-3 (C-CH₃) | ~135 | Aromatic carbon substituted with a methyl group and adjacent to the C-NO₂. |
| C-6 | ~132 | Aromatic C-H carbon meta to the NO₂ group. |
| C-5 | ~124 | Aromatic C-H carbon ortho to the NO₂ group. |
| C-1 (C-Br) | ~120 | Ipso-carbon attached to Br; upfield shift due to the heavy atom effect.[13] |
| CH₃-2 | ~20 | Aliphatic methyl carbon. |
| CH₃-3 | ~15 | Aliphatic methyl carbon, slightly different environment from the other methyl. |
Experimental Protocol: 1D NMR Spectroscopy
-
Sample Preparation: Dissolve 15-20 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Instrument Tuning: Place the NMR tube in the spectrometer. The instrument should be tuned and shimmed to the sample to ensure a homogeneous magnetic field and optimal resolution.
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse program.
-
Set a spectral width of approximately 12 ppm.
-
Use a relaxation delay of 1-2 seconds.
-
Typically 8-16 scans are sufficient.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse program (to produce singlets for all carbons).
-
Set a spectral width of approximately 220 ppm.
-
A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). For the ¹H spectrum, integrate the signals. Reference both spectra to the TMS peak at 0.00 ppm.
Integrated Structural Elucidation
No single technique provides the complete picture. The strength of this analytical approach lies in the convergence of evidence from all methods. The workflow diagram below illustrates how these independent analyses validate one another to build a conclusive structural assignment.
Caption: Integrated workflow for structural elucidation.
Health & Safety Profile
Professionals handling this compound must adhere to strict safety protocols. While specific toxicological data for this compound is not thoroughly investigated, data from analogous nitroaromatic and brominated compounds should inform handling procedures.[14]
-
General Hazards: Aromatic nitro compounds are often harmful if swallowed, inhaled, or absorbed through the skin.[15][16] They may cause irritation to the skin, eyes, and respiratory tract.[15][17] A critical hazard associated with nitroaromatics is the potential to cause methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.[15][16]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[14] Work should be conducted in a well-ventilated chemical fume hood.[15]
-
Handling: Avoid creating dust. Minimize all personal contact. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.
-
Disposal: Dispose of waste material through a licensed professional waste disposal service in accordance with local, state, and federal regulations.
Conclusion
The structural analysis of this compound is a systematic process that leverages the strengths of multiple spectroscopic techniques. The definitive signatures of this compound are the 1:1 M/M+2 molecular ion doublet in its mass spectrum, the strong asymmetric and symmetric N-O stretching bands near 1530 cm⁻¹ and 1350 cm⁻¹ in its IR spectrum, and the characteristic patterns in its ¹H and ¹³C NMR spectra, which reveal two distinct aromatic protons and eight unique carbon environments. By following the integrated workflow presented in this guide, researchers can unambiguously confirm the identity and integrity of this valuable chemical intermediate, ensuring the success of subsequent synthetic applications.
References
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Oehme, M., & Kirsch, B. (n.d.). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. pubs.acs.org. Retrieved from [Link]
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(n.d.). Nitro Groups. University of Calgary. Retrieved from [Link]
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Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]
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(n.d.). IR: nitro groups. University of Calgary. Retrieved from [Link]
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(n.d.). Infrared of nitro compounds. Chemistry Blog. Retrieved from [Link]
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MSDS of 1-Bromo-2,4-dimethyl-3-nitro-benzene. (2025). Capot Chemical. Retrieved from [Link]
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It is possible to synthesize 1-bromo-4-nitrobenzene by reacting bromobenzene with a mixture of... (n.d.). Homework.Study.com. Retrieved from [Link]
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Mastering Organic Synthesis with 1-Bromo-4-nitrobenzene: A Buyer's Guide. (n.d.). Blazechem. Retrieved from [Link]
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1-Bromo-4-nitrobenzene. (2024). Novachem. Retrieved from [Link]
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Material Safety Data Sheet - 1-Bromo-4-nitrobenzene, 99%. (n.d.). Cole-Parmer. Retrieved from [Link]
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Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Bromine. (n.d.). Wikipedia. Retrieved from [Link]
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Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017). Chemistry Stack Exchange. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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Catalytic reaction of 1-bromo-4-nitrobenzene and styrene... (n.d.). ResearchGate. Retrieved from [Link]
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1-Bromo-4-nitrobenzene: Comprehensive Overview and Applications. (2025). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]
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synthesis of 1-Bromo-2,3-dimethyl-4-nitrobenzene
An In-depth Technical Guide to the Synthesis of 1-Bromo-2,3-dimethyl-4-nitrobenzene
This guide provides a comprehensive overview of the , a substituted nitroaromatic compound with potential applications in medicinal chemistry and materials science. The synthesis is approached through the electrophilic nitration of 1-bromo-2,3-dimethylbenzene. This document will delve into the theoretical underpinnings of the reaction, provide a detailed experimental protocol, and outline methods for purification and characterization of the final product.
Introduction and Theoretical Background
The synthesis of polysubstituted benzene derivatives is a cornerstone of modern organic chemistry, enabling the construction of complex molecules with tailored electronic and steric properties. This compound is a molecule of interest due to its unique substitution pattern, which can serve as a versatile intermediate for further chemical transformations.
The chosen synthetic strategy is the electrophilic aromatic substitution (EAS) reaction, specifically the nitration of 1-bromo-2,3-dimethylbenzene. In this reaction, the nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric and sulfuric acids, acts as the electrophile.[1][2]
Regioselectivity and Directing Effects of Substituents
The regiochemical outcome of the nitration of 1-bromo-2,3-dimethylbenzene is governed by the directing effects of the substituents already present on the benzene ring: the bromo group and the two methyl groups.[3]
-
Methyl Groups (-CH₃): Methyl groups are activating substituents, meaning they increase the rate of electrophilic aromatic substitution compared to benzene.[4] They are ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves.[5]
-
Bromo Group (-Br): The bromo group is a deactivating substituent due to its electron-withdrawing inductive effect, making the ring less reactive than benzene.[6] However, it is also an ortho-, para-director because of the resonance donation of its lone pair of electrons.[7]
In 1-bromo-2,3-dimethylbenzene, the interplay of these directing effects determines the position of the incoming nitro group. The two activating methyl groups at positions 2 and 3 strongly influence the regioselectivity. The methyl group at C2 directs to position 5 (para), while the methyl group at C3 directs to positions 4 (ortho) and 6 (para). The bromo group at C1 directs to positions 2 (ortho, blocked), 4 (para), and 6 (ortho). The convergence of these directing effects, particularly the strong activation from the methyl groups, favors substitution at the 4-position. Therefore, the nitration of 1-bromo-2,3-dimethylbenzene is predicted to yield this compound as the major product.
Materials and Methods
Materials
| Chemical/Reagent | Formula | Molar Mass ( g/mol ) | Concentration | Supplier |
| 1-Bromo-2,3-dimethylbenzene | C₈H₉Br | 185.06 | 98% | Sigma-Aldrich |
| Concentrated Nitric Acid | HNO₃ | 63.01 | 70% | Fisher Scientific |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 98% | VWR |
| Dichloromethane | CH₂Cl₂ | 84.93 | ACS Grade | EMD Millipore |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated Solution | J.T. Baker |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ACS Grade | Acros Organics |
| Ethanol | C₂H₅OH | 46.07 | 95% | Decon Labs |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thermometer
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization dish
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
Experimental Protocol
The following protocol is a detailed, step-by-step methodology for the .
Step 1: Preparation of the Nitrating Mixture
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, carefully add 15 mL of concentrated sulfuric acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly, and with continuous stirring, add 15 mL of concentrated nitric acid to the sulfuric acid.[8] This should be done dropwise using a dropping funnel to maintain the temperature below 10 °C.
-
Allow the nitrating mixture to stir in the ice bath for 10-15 minutes.
Step 2: Nitration Reaction
-
In a separate beaker, dissolve 5.0 g of 1-bromo-2,3-dimethylbenzene in 10 mL of dichloromethane.
-
Slowly add the solution of 1-bromo-2,3-dimethylbenzene to the cold nitrating mixture dropwise over a period of 30 minutes, ensuring the reaction temperature does not exceed 10 °C.[9]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Let the reaction stir at room temperature for 1-2 hours to ensure completion.
Step 3: Work-up and Isolation
-
Carefully pour the reaction mixture onto approximately 100 g of crushed ice in a 500 mL beaker with stirring.[8]
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with two 25 mL portions of dichloromethane.
-
Combine the organic layers and wash with 50 mL of water, followed by 50 mL of a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.
Step 4: Purification
-
The crude product, a yellowish solid, is purified by recrystallization from hot ethanol.[1]
-
Dissolve the crude solid in a minimum amount of boiling ethanol.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and air dry.
Experimental Workflow and Reaction Mechanism
The following diagrams illustrate the experimental workflow and the underlying chemical mechanism of the synthesis.
Caption: Experimental workflow for the .
Caption: Mechanism of electrophilic aromatic nitration.
Results and Discussion
The via electrophilic nitration of 1-bromo-2,3-dimethylbenzene is a robust and reliable method. The reaction conditions, particularly the use of a mixed acid system and controlled temperature, are crucial for the successful formation of the desired product while minimizing the formation of byproducts such as dinitrated compounds.[9]
The work-up procedure is designed to effectively remove the strong acids and isolate the crude product. The subsequent recrystallization from ethanol is a standard and effective method for purifying nitrated aromatic compounds, leveraging the difference in solubility of the desired product and any impurities at different temperatures.[10]
Characterization
The purified product should be characterized to confirm its identity and purity.
-
Melting Point: A sharp melting point range is indicative of a pure compound. This should be determined using a calibrated melting point apparatus.
-
FT-IR Spectroscopy: The FT-IR spectrum should show characteristic peaks for the C-Br stretch, C-H stretches of the aromatic ring and methyl groups, and strong symmetric and asymmetric stretches for the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹).
-
NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the two methyl groups. The chemical shifts and coupling patterns will be consistent with the 1,2,3,4-substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight unique carbon atoms in the molecule.
-
The obtained data should be compared with known literature values or, if the compound is novel, fully analyzed to confirm the structure.
Safety Precautions
-
Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be done in a well-ventilated fume hood.
-
The nitration reaction is exothermic. Proper temperature control is essential to prevent a runaway reaction.
Conclusion
This technical guide outlines a reliable and scientifically sound method for the . By understanding the principles of electrophilic aromatic substitution and the directing effects of substituents, researchers can effectively synthesize this and other polysubstituted aromatic compounds. The provided protocol, based on established chemical principles and analogous reactions, serves as a valuable resource for professionals in organic synthesis and drug development.
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Science Learning Center, University of Colorado Boulder. Experiment: Synthesis of 1-Bromo-4-nitrobenzene. [Link]
-
Chemistry LibreTexts. 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. (2015). [Link]
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Homework.Study.com. It is possible to synthesize 1-bromo-4-nitrobenzene by reacting bromobenzene with a mixture of.... [Link]
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Li, P., Wang, H., Zhang, X., & Chen, H. (2011). 1-Bromo-4-methyl-2-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2641. [Link]
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Lumen Learning. Organic Chemistry II - 14.3. Substituent Effects. [Link]
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University of Babylon. Nitration of Aromatic Hydrocarbons Preparation of Nitrobenzene. [Link]
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University of Massachusetts Boston. Experiment 24 – Electrophilic Aromatic Substitution. [Link]
-
Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes. (2024). [Link]
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YouTube. Nitration of Bromobenzene: Introduction and Set-Up. (2020). [Link]
-
Jarvoll, P., & Norrby, P. O. (2018). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 24(1), 8. [Link]
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Pall, S. Nitration of Bromobenzene. [Link]
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-
Scribd. Bromobenzene Nitration Analysis. [Link]
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Chemguide. electrophilic substitution in methylbenzene and nitrobenzene. [Link]
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YouTube. Nitration of MethylBenzoate and Nitration of Bromobenzene. (2018). [Link]
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ResearchGate. 1-Bromo-4-methyl-2-nitrobenzene. (2011). [Link]
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SciSpace. NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. [Link]
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Nishino, S. F., & Spain, J. C. (1993). Purification and characterization of nitrobenzene nitroreductase from Pseudomonas pseudoalcaligenes JS45. Applied and Environmental Microbiology, 59(8), 2520–2525. [Link]
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PubMed. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. (2018). [Link]
-
JulietHahn.com. Nitration of Bromobenzene by Electrophilic Aromatic Substitution. [Link]
-
International Research Journal of Engineering and Technology (IRJET). Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO- LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computation. (2016). [Link]
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1-Bromo-2,3-dimethyl-4-nitrobenzene spectral data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectral Data of 1-Bromo-2,3-dimethyl-4-nitrobenzene
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectral data for this compound, a substituted aromatic compound with significance in synthetic chemistry. For researchers and professionals in drug development, a thorough understanding of a molecule's spectroscopic signature is paramount for unequivocal structure elucidation and quality control. This document synthesizes predictive analysis based on chemical principles with available spectral data, offering field-proven insights into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
The molecular formula for this compound is C₈H₈BrNO₂[1]. Its structure, featuring a tetrasubstituted benzene ring, presents a unique spectroscopic puzzle that will be systematically deconstructed in the following sections.
Molecular Structure and Spectroscopic Implications
A molecule's chemical structure is the foundation of its spectral properties. The arrangement of atoms and functional groups in this compound dictates the specific interactions with electromagnetic radiation and behavior within a mass spectrometer.
Caption: Molecular structure of this compound.
Key structural features influencing the spectra:
-
Aromatic Ring: A benzene core gives rise to signals in specific regions of both NMR and IR spectra.
-
Bromine Atom: A heavy halogen that is ortho, para directing but deactivating in electrophilic aromatic substitution.[2][3] Its two stable isotopes (⁷⁹Br and ⁸¹Br) will be critical in mass spectrometry.
-
Methyl Groups: Two adjacent methyl groups will appear in the aliphatic region of the ¹H and ¹³C NMR spectra.
-
Nitro Group: A strong electron-withdrawing group, it significantly deshields nearby protons and carbons in NMR spectroscopy.[4] It also produces very strong, characteristic stretching bands in the IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: Predictive Analysis
The proton NMR spectrum is anticipated to show four distinct signals:
-
Aromatic Protons: There are two protons on the aromatic ring (H-5 and H-6). Due to the strong deshielding effect of the adjacent nitro group, the H-5 proton is expected to appear further downfield than the H-6 proton. They will likely appear as doublets due to coupling with each other.
-
Methyl Protons: The two methyl groups at positions C-2 and C-3 are in different chemical environments. The methyl group at C-2 is ortho to the bromine atom, while the methyl group at C-3 is ortho to the nitro-bearing carbon. These differing electronic environments should result in two distinct singlet signals in the aliphatic region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-6 | ~ 7.3 - 7.6 | Doublet (d) |
| H-5 | ~ 7.8 - 8.1 | Doublet (d) |
| C2-CH₃ | ~ 2.3 - 2.5 | Singlet (s) |
| C3-CH₃ | ~ 2.4 - 2.6 | Singlet (s) |
Note: These are estimated values based on typical substituent effects in substituted nitrobenzenes.[4]
¹³C NMR Spectroscopy: Predictive Analysis
Given the lack of symmetry in the molecule, the ¹³C NMR spectrum is expected to display eight unique signals corresponding to the eight carbon atoms.
-
Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon bearing the nitro group (C-4) will be the most downfield, followed by the carbon attached to the bromine (C-1). The other four aromatic carbons will resonate at intermediate chemical shifts.
-
Methyl Carbons: The two methyl carbons will appear in the upfield, aliphatic region of the spectrum, with slightly different chemical shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-4 (C-NO₂) | ~ 145 - 150 |
| C-1 (C-Br) | ~ 120 - 125 |
| C-2, C-3, C-5, C-6 | ~ 125 - 140 |
| C2-CH₃, C3-CH₃ | ~ 15 - 25 |
Note: These are estimations. The exact values can be influenced by solvent and steric effects.[4][5]
Experimental Protocol for NMR Spectroscopy
A self-validating protocol ensures reproducibility and accuracy.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.
Characteristic Absorption Bands
For this compound, the following key absorptions are expected:
-
N-O Stretching: The nitro group will exhibit two strong and easily identifiable bands: an asymmetric stretch and a symmetric stretch.
-
C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.
-
C=C Aromatic Stretching: These absorptions, typically of medium intensity, occur in the 1600-1450 cm⁻¹ region.
-
C-Br Stretching: The carbon-bromine bond stretch appears in the fingerprint region, typically below 800 cm⁻¹, but can be difficult to assign definitively.
Table 3: Predicted IR Absorption Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| NO₂ Asymmetric Stretch | 1550 - 1510 | Strong |
| NO₂ Symmetric Stretch | 1360 - 1320 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |
Note: These are typical ranges for the specified functional groups.[6]
Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a common, convenient method for obtaining IR spectra of solid samples.
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent like isopropanol.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is invaluable for determining the molecular weight and deducing structural components.
Molecular Ion and Isotopic Pattern
The molecular weight of this compound is approximately 230.06 g/mol .[1] A key feature in the mass spectrum will be the isotopic signature of bromine. Bromine has two abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This will result in two molecular ion peaks of nearly equal intensity:
-
M⁺: The peak corresponding to the molecule with ⁷⁹Br.
-
[M+2]⁺: The peak corresponding to the molecule with ⁸¹Br.
This characteristic M/[M+2] pattern is a definitive indicator of the presence of a single bromine atom in the molecule.
Predicted Fragmentation Pathways
Upon electron ionization (EI), the molecular ion will undergo fragmentation. Plausible fragmentation pathways for nitroaromatic compounds include:
-
Loss of NO₂: A common fragmentation is the cleavage of the C-N bond, resulting in the loss of a nitro group (mass = 46). This would give a fragment ion at m/z [M-46]⁺.
-
Loss of O: The molecular ion can lose an oxygen atom (mass = 16) from the nitro group to form a nitroso fragment ion at m/z [M-16]⁺.
-
Loss of NO: Subsequent loss of a nitric oxide radical (mass = 30) from the molecular ion can also occur, yielding a fragment at m/z [M-30]⁺.
-
Loss of Methyl Group: Cleavage of a methyl group (mass = 15) can lead to a fragment at m/z [M-15]⁺.
Caption: A plausible EI fragmentation pathway for this compound.
Table 4: Predicted Key Mass Spectrometry Fragments
| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment |
| 229 / 231 | [M]⁺˙ (Molecular Ion) |
| 214 / 216 | [M - CH₃]⁺ |
| 183 / 185 | [M - NO₂]⁺ |
Experimental Protocol for GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile and thermally stable compounds like the one .
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the solution into the GC.
-
The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., HP-5MS).
-
A temperature program is used to separate components based on their boiling points and column interactions.
-
-
MS Analysis:
-
As the compound elutes from the GC column, it enters the mass spectrometer's ion source.
-
The molecules are ionized, typically by electron impact (EI) at 70 eV.
-
The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected.
-
-
Data Interpretation: The resulting data includes a chromatogram (signal intensity vs. retention time) and a mass spectrum for the peak of interest.
Conclusion
The synergistic application of NMR, IR, and MS provides a robust and self-validating system for the structural characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups, particularly the nitro group. Finally, mass spectrometry verifies the molecular weight and offers corroborating structural evidence through predictable isotopic patterns and fragmentation. This multi-faceted spectroscopic approach ensures the highest degree of confidence in the identity and purity of the compound, a critical requirement in research and development.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]
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MDPI. Combined Spectroscopic and Computational Study of Nitrobenzene Activation on Non-Noble Metals-Based Mono- and Bimetallic Catalysts. [Link]
-
Science Learning Center. Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. University of Colorado Boulder. [Link]
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Homework.Study.com. It is possible to synthesize 1-bromo-4-nitrobenzene by reacting bromobenzene with a mixture of.... [Link]
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Organic Syntheses. m-BROMONITROBENZENE. [Link]
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NIST WebBook. Benzene, 1-bromo-4-nitro-. National Institute of Standards and Technology. [Link]
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Doc Brown's Chemistry. on the 13C NMR spectrum of 1-bromo-2-methylpropane. [Link]
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solubility of 1-Bromo-2,3-dimethyl-4-nitrobenzene in organic solvents
An In-Depth Technical Guide to the Solubility of 1-Bromo-2,3-dimethyl-4-nitrobenzene in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, an important intermediate in organic synthesis. For researchers, chemists, and formulation scientists, a thorough understanding of a compound's solubility is paramount for successful process development, purification, crystallization, and drug formulation.[1][2] This document outlines the core theoretical principles governing solubility, presents the key physicochemical properties of the target compound, and delivers a detailed, field-proven experimental protocol for the accurate determination of its solubility in various organic solvents. In the absence of extensive published quantitative data for this specific molecule, this guide emphasizes predictive logic based on molecular structure and provides the robust methodology required to generate reliable solubility data in a laboratory setting.
Introduction and Physicochemical Profile
This compound is a substituted aromatic compound with the molecular formula C8H8BrNO2.[3] Its structure, featuring a benzene ring functionalized with a bromine atom, a nitro group, and two methyl groups, dictates its chemical behavior and physical properties. This unique combination of functional groups results in a molecule of moderate polarity and significant lipophilicity, which are critical determinants of its solubility profile.
Understanding the solubility of this intermediate is essential for optimizing reaction conditions, selecting appropriate solvents for recrystallization to ensure purity, and developing formulations where it may be a key starting material.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| Molecular Formula | C8H8BrNO2 | PubChem[3] |
| Molecular Weight | 230.06 g/mol | PubChem[3] |
| XLogP3 | 3.2 | PubChem[3] |
| Hydrogen Bond Donor Count | 0 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |
The XLogP3 value of 3.2 indicates a preference for lipophilic (oily) environments over aqueous ones, suggesting poor solubility in water but favorable solubility in many organic solvents.[3] The presence of the polar nitro group can contribute to interactions with polar solvents, while the bromo-dimethyl-benzene core provides a significant non-polar character.[4]
Theoretical Principles of Solubility
The solubility of a solid in a liquid is governed by thermodynamics, specifically the free energy change of the solution process. A compound dissolves when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions. The adage "like dissolves like" serves as a useful heuristic, summarizing the principle that substances with similar polarities are more likely to be miscible.[5][6]
-
Polarity: this compound has a distinct polarity profile. The nitro group (-NO2) is strongly electron-withdrawing and polar. The bromine atom is electronegative, contributing to the dipole moment. However, the aromatic ring and the two methyl groups are non-polar. This combination suggests that the compound will be most soluble in solvents of intermediate polarity or in non-polar solvents that can accommodate its large hydrophobic surface.
-
Hydrogen Bonding: The molecule lacks hydrogen bond donors but possesses two acceptors in the nitro group's oxygen atoms.[3] This means it cannot self-associate via hydrogen bonds but can accept them from protic solvents like alcohols. This interaction may enhance solubility in solvents such as ethanol or methanol, but the overall non-polar character of the molecule will likely limit this effect.
-
Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[5] This is because the dissolution process is often endothermic, and applying heat (energy) helps overcome the crystal lattice energy, favoring the dissolved state according to Le Chatelier's principle.
Predicted Solubility Profile
While specific experimental data for this compound is not widely published, a qualitative solubility profile can be predicted based on its structure and the known solubility of similar compounds like 1-bromo-2-nitrobenzene and 1-bromo-4-nitrobenzene.[4][7] Analogs are often soluble in common organic solvents such as acetone, chloroform, dichloromethane, ethanol, and ethyl acetate.[]
Table 2: Predicted Qualitative Solubility in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene, Benzene | Soluble to Highly Soluble | The large, non-polar aromatic and dimethyl-substituted core will interact favorably with non-polar solvents via van der Waals forces.[6] |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF) | Soluble to Highly Soluble | These solvents possess a significant dipole moment to interact with the nitro group but are also non-polar enough to solvate the rest of the molecule. |
| Polar Protic | Ethanol, Methanol | Sparingly Soluble to Soluble | The solvent's ability to hydrogen bond with the nitro group is beneficial, but the overall lipophilicity of the solute may limit high solubility.[9] |
| Highly Polar | Water | Insoluble | The molecule's high lipophilicity (XLogP3 = 3.2) and lack of significant hydrogen bonding donation capability make it energetically unfavorable to dissolve in the highly structured hydrogen-bonding network of water.[4] |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol describes a robust and widely accepted method for determining the equilibrium solubility of a compound.[5] It is a self-validating system because achieving a consistent concentration over time confirms that equilibrium has been reached.
Rationale for Method Selection
The shake-flask method is chosen for its reliability and straightforwardness. It allows the system to reach true thermodynamic equilibrium, providing a definitive solubility value at a given temperature. While faster methods using techniques like Nuclear Magnetic Resonance (NMR) exist, the shake-flask method is considered a gold standard for its accuracy.[5]
Materials and Equipment
-
Solute: this compound (high purity, >98%)
-
Solvents: A range of analytical grade organic solvents (e.g., hexane, toluene, ethyl acetate, acetone, ethanol)
-
Equipment:
-
Analytical balance (4-decimal place)
-
Scintillation vials or glass test tubes with screw caps
-
Constant temperature orbital shaker or water bath
-
Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
-
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. An excess is critical to ensure the solution becomes saturated and solid remains visible.[10]
-
Pipette a precise volume (e.g., 5.0 mL) of the chosen organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C).
-
Agitate the mixture at a constant speed for a period sufficient to reach equilibrium, typically 24 to 48 hours.[10] To validate equilibrium, samples can be taken at different time points (e.g., 24h, 36h, 48h) until the measured concentration is constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully draw a sample from the clear supernatant using a syringe.
-
Immediately attach a syringe filter and dispense the solution into a clean, pre-weighed vial. This step is crucial to remove all undissolved solid particles.
-
-
Quantification:
-
Gravimetric Method (for non-volatile solvents):
-
Accurately weigh the vial containing the filtered solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the solute's boiling/decomposition point.
-
Once the solvent is fully removed, re-weigh the vial. The difference in mass corresponds to the dissolved solute.[10]
-
-
Chromatographic/Spectroscopic Method (Preferred):
-
Accurately dilute the filtered solution with a known volume of the same solvent.
-
Analyze the diluted solution using a pre-calibrated HPLC-UV or UV-Vis instrument. A calibration curve must be prepared using standard solutions of known concentrations.
-
Determine the concentration of the saturated solution from the calibration curve, accounting for the dilution factor.
-
-
-
Calculation:
-
Express solubility in desired units, such as g/L, mg/mL, or mol/L.
-
Solubility (g/L) = (Mass of solute in g / Volume of solvent in L)
-
Experimental Workflow Diagram
Caption: Workflow for the equilibrium shake-flask solubility determination method.
Factors Influencing Solubility: A Conceptual Overview
The interplay between solute, solvent, and environmental factors determines the final solubility. These relationships are critical for troubleshooting experimental results and for designing crystallization or formulation processes.
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electrophilic substitution reactions of 2,3-dimethylnitrobenzene
An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 2,3-Dimethylnitrobenzene
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the electrophilic aromatic substitution (EAS) reactions of 2,3-dimethylnitrobenzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the intricate interplay of electronic and steric effects that govern the regioselectivity of these reactions. We will explore the theoretical underpinnings of substituent directing effects and translate them into practical, field-proven insights for key transformations including nitration, halogenation, and sulfonation. The significant limitations of Friedel-Crafts reactions on this deactivated substrate are also critically discussed. Detailed mechanisms, step-by-step experimental protocols, and visual aids are provided to ensure both conceptual understanding and practical applicability.
The Electronic and Steric Landscape of 2,3-Dimethylnitrobenzene
The reactivity and regioselectivity of an aromatic compound in electrophilic substitution are dictated by the substituents it bears. In 2,3-dimethylnitrobenzene, the benzene ring is decorated with three groups whose electronic and steric influences are in partial opposition, creating a nuanced substrate for electrophilic attack.
-
The Nitro Group (-NO₂): Positioned at C1, the nitro group is a powerful deactivating group. Through a combination of a strong inductive electron withdrawal (-I effect) and a resonance-based withdrawal (-M or -R effect), it significantly reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles.[1][2][3] The resonance structures show that the ortho (C2, C6) and para (C4) positions are left with a partial positive charge, thereby directing incoming electrophiles to the meta positions (C3, C5), where the deactivating effect is least pronounced.[3][4]
-
The Methyl Groups (-CH₃): Located at C2 and C3, the two methyl groups are weakly activating. They donate electron density to the ring primarily through an inductive effect (+I effect) and hyperconjugation.[5][6] This electron donation stabilizes the positively charged intermediate (the sigma complex or arenium ion) formed during electrophilic attack, thereby increasing the reaction rate relative to unsubstituted benzene.[5][7] Alkyl groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves.[5][8][9]
Combined Directing Effects:
The final regiochemical outcome is a result of the competition and cooperation between these groups.
-
The C2-Methyl group directs towards C1 (blocked), C4 (para), and C6 (ortho).
-
The C3-Methyl group directs towards C2 (blocked), C4 (ortho), and C5 (para).
-
The C1-Nitro group directs towards C5 (meta).
This creates a complex scenario:
-
Position C4: Activated (para to C2-Me, ortho to C3-Me).
-
Position C5: Activated (para to C3-Me) and directed by the nitro group (meta to C1-NO₂).
-
Position C6: Activated (ortho to C2-Me) but sterically hindered by the C1-nitro group.
The strongest activating groups generally control the orientation of substitution.[10][11] In this case, the two activating methyl groups will have a more dominant directing effect than the deactivating nitro group. However, the overall reactivity of the ring is significantly diminished by the nitro group. Steric hindrance will also play a crucial role, particularly disfavoring attack at the C6 position, which is crowded between the nitro and methyl groups.[12][13] Therefore, substitution is most likely to occur at the C4 and C5 positions.
Caption: General mechanism for the nitration of 2,3-dimethylnitrobenzene.
Experimental Protocol: Nitration
-
Apparatus Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 15.1 g (0.1 mol) of 2,3-dimethylnitrobenzene.
-
Cooling: Immerse the flask in an ice-salt bath and cool the contents to 0-5 °C with stirring.
-
Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 30 mL of concentrated sulfuric acid (98%) to 10 mL of concentrated nitric acid (70%), keeping the mixture cool in an ice bath.
-
Addition: Slowly add the cold nitrating mixture dropwise to the stirred 2,3-dimethylnitrobenzene over a period of 60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, continue stirring at 5-10 °C for an additional 2 hours.
-
Quenching: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
Isolation: The solid dinitro product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Purification: The crude product can be purified by recrystallization from ethanol to separate the isomers. Characterization by GC-MS and NMR is required to determine the isomer ratio.
Halogenation
Halogenation, typically bromination or chlorination, involves the reaction of the aromatic ring with a halogen (Br₂ or Cl₂) in the presence of a Lewis acid catalyst, such as FeCl₃ or AlBr₃. [14]The catalyst polarizes the halogen-halogen bond, creating a more potent electrophile. Alternatively, radical halogenation of the methyl groups can occur under UV light, a pathway that must be consciously avoided if ring substitution is the goal. [4] Regioselectivity & Precedent:
Patent literature describing the radical bromination of 2,3-dimethylnitrobenzene to produce bromomethyl derivatives incidentally provides valuable data on ring substitution. One example shows that under certain conditions, direct ring bromination can occur, yielding a mixture of products. [15]The directing effects of the methyl groups are expected to predominate, leading to substitution at positions C4 and C5.
Experimental Protocol: Bromination
This protocol is adapted from a procedure for the synthesis of 2-(bromomethyl)-3-methylnitrobenzene, which also involves ring bromination. [15][16]
-
Apparatus Setup: To a 250 mL flask equipped with a stirrer, condenser, and dropping funnel, add 100.0 g (0.661 mol) of 2,3-dimethylnitrobenzene and 200.0 g of monochlorobenzene (solvent). [15]2. Reagent Addition: Add 17.4 g of water and 14.97 g (0.099 mol) of sodium bromate. Heat the mixture to 75-80 °C. [15]3. Initiator and Bromine Feed: Prepare a solution of 3.80 g (0.023 mol) of AIBN (a radical initiator, used in the patent for benzylic bromination, but the conditions are illustrative for ring bromination with Br₂) in 100.0 g of monochlorobenzene. [15]Simultaneously, add the AIBN solution and 58.1 g (0.363 mol) of liquid bromine dropwise over 5 hours while maintaining the temperature at 70-80 °C. [15]4. Reaction Completion: Stir at the same temperature for an additional hour after the addition is complete. [15]5. Workup: Cool the mixture to 25 °C and add 200 g of water. Separate the organic layer.
-
Isolation: Concentrate the organic layer under reduced pressure to obtain the crude product mixture, which can then be analyzed by GC-MS to identify and quantify the ring-brominated isomers. Further purification would be achieved through chromatography or recrystallization.
Sulfonation
Sulfonation is the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring. The electrophile is sulfur trioxide (SO₃), which can be used directly or as a solution in concentrated sulfuric acid (fuming sulfuric acid or oleum). [17]The reaction is typically reversible. [17] Mechanism & Regioselectivity:
The bulky SO₃ electrophile will be highly sensitive to steric hindrance. While positions C4 and C5 are electronically favored, the C5 position is less sterically crowded than the C4 position (which is flanked by two methyl groups). Therefore, sulfonation is expected to predominantly yield 2,3-dimethyl-5-nitrobenzenesulfonic acid .
Experimental Protocol: Sulfonation
-
Apparatus: In a flask equipped with a stirrer and thermometer, place 15.1 g (0.1 mol) of 2,3-dimethylnitrobenzene.
-
Reagent Addition: Cool the flask in an ice bath. Slowly and carefully add 30 mL of fuming sulfuric acid (20% SO₃) with stirring, keeping the temperature below 25 °C.
-
Reaction: After the addition, slowly heat the reaction mixture to 80 °C and maintain this temperature for 4 hours with continuous stirring.
-
Quenching: Allow the mixture to cool to room temperature, then carefully pour it onto 200 g of crushed ice.
-
Isolation: The sulfonic acid product may precipitate upon cooling or can be "salted out" by adding sodium chloride to the aqueous solution.
-
Purification: The crude sulfonic acid can be collected by filtration and purified by recrystallization from a suitable solvent.
Friedel-Crafts Alkylation and Acylation: A Case of Non-Reactivity
Friedel-Crafts reactions are fundamental for forming carbon-carbon bonds on an aromatic ring. [18]However, they have significant limitations. The reactions typically fail on aromatic rings bearing strongly electron-withdrawing groups, such as the nitro group. [2][19][20] Causality of Failure:
-
Ring Deactivation: The nitro group deactivates the ring to such an extent that it is no longer nucleophilic enough to attack the relatively weak electrophiles generated in Friedel-Crafts reactions (carbocations or acylium ions). [19][21]2. Catalyst Complexation: The Lewis acid catalyst (e.g., AlCl₃) required for the reaction is a Lewis base. The oxygen atoms of the nitro group can coordinate with the AlCl₃, forming a complex. [21]This deactivates the catalyst, preventing it from generating the necessary electrophile.
Due to these two powerful effects, 2,3-dimethylnitrobenzene does not undergo Friedel-Crafts alkylation or acylation reactions under standard conditions. While the methyl groups are activating, their effect is insufficient to overcome the strong deactivation by the nitro group. [20]
Caption: Workflow illustrating the failure of Friedel-Crafts reactions.
Summary of Regioselectivity
The table below summarizes the expected major products from the , based on the interplay of electronic and steric effects.
| Reaction Type | Electrophile | Predicted Major Product(s) | Rationale |
| Nitration | NO₂⁺ | 2,3-Dimethyl-1,4-dinitrobenzene & 2,3-Dimethyl-1,5-dinitrobenzene | Attack at electronically activated C4 and C5 positions. |
| Halogenation | Br⁺ / Cl⁺ | 4-Halo-2,3-dimethylnitrobenzene & 5-Halo-2,3-dimethylnitrobenzene | Governed by activating methyl groups; mixture of products is likely. |
| Sulfonation | SO₃ | 2,3-Dimethyl-5-nitrobenzenesulfonic acid | Bulky electrophile favors the less sterically hindered C5 position. |
| Friedel-Crafts | R⁺ / RCO⁺ | No Reaction | Strong deactivation by -NO₂ group and catalyst complexation. |
References
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Chemistry LibreTexts. (2020, May 30). 18.6: Substituent Effects on the EAS Reaction. [Link]
-
Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]
- Ishihara, S., & Iwabata, H. (2016). Method for producing 2-(halogenomethyl)-3-methylnitrobenzene. U.S.
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Total Organic Chemistry. (2021, April 3). EAS Activating and Deactivating Groups | Organic Chemistry Lessons. YouTube. [Link]
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Ríos-Gutiérrez, M., et al. (2020). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry. [Link]
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Chemistry LibreTexts. (2019, December 30). 17.4: Electrophilic Attack on Disubstituted Benzenes. [Link]
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sciencetutoring. (2019, January 3). introduction to regioselectivity in aromatic reactions. YouTube. [Link]
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University of Illinois Springfield. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. [Link]
- Google Patents. (2016).
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Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]
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The Cynical Chemist. (2021, February 26). Effect of Multiple Substituents on EAS | Electrophilic Aromatic Substitution Explained. YouTube. [Link]
-
Knowledgemac. (2017, May 2). Directing Effect of the Nitro Group in EAS. YouTube. [Link]
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Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
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Clark, J. (n.d.). electrophilic substitution in methylbenzene and nitrobenzene. Chemguide. [Link]
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Chemistry LibreTexts. (2023, January 14). 16.6: An Explanation of Substituent Effects. [Link]
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Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
Chemistry LibreTexts. (2023, January 22). Nitration and Sulfonation of Benzene. [Link]
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Professor Dave Explains. (2021, February 19). Steric Effects on Electrophilic Aromatic Substitution Reactions. YouTube. [Link]
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askIITians. (2018, January 19). why nitrobenzene does not show friedal craft reaction. [Link]
-
University of California, Davis. (n.d.). Friedel-Crafts Handout. [Link]
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Quora. (2017, April 22). Why doesn't nitrobenzene undergo Friedel–Crafts reactions?. [Link]
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Clark, J. (n.d.). nitration of benzene and methylbenzene. Chemguide. [Link]
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G. M. Gallego, et al. (2020). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society. [Link]
-
Chemistry LibreTexts. (2020, June 21). 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. [Link]
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theoretical yield calculation for 1-Bromo-2,3-dimethyl-4-nitrobenzene synthesis
An In-depth Technical Guide to the Theoretical Yield Calculation for the Synthesis of 1-Bromo-2,3-dimethyl-4-nitrobenzene
Authored by: A Senior Application Scientist
Foreword: The Imperative of Precision in Synthetic Chemistry
In the landscape of pharmaceutical research and drug development, the synthesis of novel molecular entities is the foundational step. The efficiency of a chemical reaction is paramount, not only for economic viability but also for ensuring the purity and safety of the final active pharmaceutical ingredient. The theoretical yield calculation serves as the essential benchmark against which the practical success of a synthesis is measured. It represents the maximum possible quantity of a product that can be obtained from a given amount of reactants, assuming a flawless chemical transformation. Understanding and accurately calculating this value is a critical skill for any research scientist. This guide provides a comprehensive examination of the theoretical yield calculation through the lens of a specific, multi-substituted aromatic compound: this compound.
Synthetic Strategy: The Nitration of 1-Bromo-2,3-dimethylbenzene
The synthesis of this compound is most effectively achieved via an electrophilic aromatic substitution (SEAr) reaction.[1] Specifically, the nitration of the starting material, 1-Bromo-2,3-dimethylbenzene, introduces a nitro (-NO2) group onto the aromatic ring.
The Reaction Mechanism: A Stepwise Look
The core of this transformation lies in the generation of a potent electrophile, the nitronium ion (NO₂⁺). This is typically accomplished by reacting concentrated nitric acid (HNO₃) with a stronger acid, concentrated sulfuric acid (H₂SO₄), which acts as a catalyst.[2][3][4]
The mechanism proceeds in three key stages:
-
Formation of the Nitronium Ion: Sulfuric acid protonates nitric acid, leading to the loss of a water molecule and the formation of the highly electrophilic nitronium ion.[2][3]
-
Electrophilic Attack: The π-electron system of the 1-Bromo-2,3-dimethylbenzene ring attacks the nitronium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[1][2]
-
Restoration of Aromaticity: A weak base, such as the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the newly attached nitro group. This step re-establishes the aromaticity of the ring, yielding the final product.[2][3]
Regioselectivity: Directing the Nitro Group
The position of the incoming nitro group is dictated by the existing substituents on the benzene ring: the bromo group and the two methyl groups.
-
Methyl Groups (-CH₃): These are activating groups and are ortho, para-directors.
-
Bromo Group (-Br): This is a deactivating group but is also an ortho, para-director.[5]
Considering the positions of the existing groups (1-Bromo, 2,3-dimethyl), the potential positions for nitration are C4, C5, and C6. Steric hindrance from the adjacent methyl and bromo groups will significantly disfavor substitution at the C6 position. Between the C4 and C5 positions, the C4 position is para to the methyl group at C1 and ortho to the methyl group at C2, making it the most electronically favorable position for electrophilic attack. This results in this compound as the major product.
The Core Calculation: Determining Theoretical Yield
The theoretical yield is fundamentally a stoichiometric calculation that is contingent on identifying the limiting reactant. The limiting reactant is the substance that is completely consumed first in the reaction, thereby "limiting" the amount of product that can be formed.[6]
The balanced chemical equation for the reaction is:
C₈H₉Br + HNO₃ --(H₂SO₄)--> C₈H₈BrNO₂ + H₂O
Step-by-Step Calculation Protocol
Let's consider a hypothetical experimental setup to illustrate the calculation:
-
Starting Material: 10.0 g of 1-Bromo-2,3-dimethylbenzene
-
Reagent: 8.0 mL of concentrated Nitric Acid (15.8 M, density = 1.42 g/mL)
-
Catalyst: 8.0 mL of concentrated Sulfuric Acid (17.8 M, density = 1.84 g/mL)
Step 1: Calculate the Molar Masses of Reactants and Product
-
1-Bromo-2,3-dimethylbenzene (C₈H₉Br): 185.06 g/mol
-
Nitric Acid (HNO₃): 63.01 g/mol
-
This compound (C₈H₈BrNO₂): 230.06 g/mol
Step 2: Convert Mass/Volume of Reactants to Moles
-
Moles of 1-Bromo-2,3-dimethylbenzene:
-
(10.0 g) / (185.06 g/mol ) = 0.0540 mol
-
-
Mass of Nitric Acid:
-
(8.0 mL) * (1.42 g/mL) = 11.36 g
-
-
Moles of Nitric Acid:
-
(11.36 g) / (63.01 g/mol ) = 0.180 mol
-
Step 3: Identify the Limiting Reactant The reaction proceeds in a 1:1 stoichiometric ratio between 1-Bromo-2,3-dimethylbenzene and Nitric Acid.
-
Moles of 1-Bromo-2,3-dimethylbenzene = 0.0540 mol
-
Moles of Nitric Acid = 0.180 mol
Since we have significantly fewer moles of 1-Bromo-2,3-dimethylbenzene, it is the limiting reactant .[7][8] Nitric acid is in excess.
Step 4: Calculate the Theoretical Yield in Moles The moles of product formed are determined by the moles of the limiting reactant, based on the 1:1 stoichiometry.
-
Theoretical moles of product = Moles of limiting reactant = 0.0540 mol
Step 5: Convert Moles of Product to Grams
-
Theoretical Yield (grams) = (Moles of product) * (Molar mass of product)
-
Theoretical Yield = (0.0540 mol) * (230.06 g/mol ) = 12.42 g
Therefore, the maximum amount of this compound that can be synthesized under these conditions is 12.42 grams.
Quantitative Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount Used | Moles (mol) | Stoichiometric Ratio | Role |
| 1-Bromo-2,3-dimethylbenzene | C₈H₉Br | 185.06 | 10.0 g | 0.0540 | 1 | Limiting Reactant |
| Nitric Acid | HNO₃ | 63.01 | 8.0 mL | 0.180 | 1 | Excess Reagent |
| Sulfuric Acid | H₂SO₄ | 98.08 | 8.0 mL | - | - | Catalyst |
| This compound | C₈H₈BrNO₂ | 230.06 | - | 0.0540 | 1 | Product |
Experimental Protocol for Synthesis
This protocol outlines a standard laboratory procedure for the nitration of 1-Bromo-2,3-dimethylbenzene.
Safety Precautions: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. This procedure must be performed in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Methodology:
-
Preparation of the Nitrating Mixture: In a 100 mL Erlenmeyer flask, carefully add 8.0 mL of concentrated sulfuric acid to 8.0 mL of concentrated nitric acid. The addition should be done slowly while swirling the mixture. Cool this nitrating mixture to 0-5 °C in an ice-water bath. The pre-cooling is crucial to control the exothermic reaction.[5]
-
Reactant Setup: In a separate 50 mL flask, dissolve 10.0 g (0.0540 mol) of 1-Bromo-2,3-dimethylbenzene in a minimal amount of a suitable solvent like dichloromethane if necessary, or use it neat if it is a liquid at room temperature.
-
Addition of Substrate: Add the 1-Bromo-2,3-dimethylbenzene to the cold nitrating mixture dropwise over a period of 20-30 minutes using a dropping funnel. Maintain the reaction temperature below 10 °C throughout the addition to prevent the formation of dinitrated byproducts.[5]
-
Reaction Progression: After the addition is complete, allow the reaction to stir in the ice bath for an additional 30 minutes. Then, remove the ice bath and let the mixture stir at room temperature for another hour to ensure the reaction goes to completion.
-
Quenching and Precipitation: Carefully pour the reaction mixture over approximately 100 g of crushed ice in a beaker. This will quench the reaction and precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid precipitate thoroughly with cold water until the washings are neutral to litmus paper. This removes any residual acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[5] Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to form crystals.
-
Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven. The final product's purity can be confirmed by measuring its melting point and using spectroscopic techniques (e.g., NMR, IR).
Visualization of Workflow
The following diagram illustrates the interconnected experimental and calculation workflows.
Caption: Workflow for synthesis and theoretical yield calculation.
References
- EAS-Nitr
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution - Master Organic Chemistry.
- Nitr
- Yield calcul
- Electrophilic arom
- Theoretical Yield Calculator - Omni Calcul
- How do I determine the theoretical yield in an organic reaction? - Reddit.
- How to Find/Calcul
- How to Calculate Theoretical Yield: 12 Steps (with Pictures) - wikiHow.
- Experiment : Synthesis of 1-Bromo-4-nitrobenzene - Science Learning Center.
- Nitr
- 2,3-Dimethylbromobenzene | 576-23-8 - ChemicalBook.
- 2,3 Dimethyl BromoBenzene 576-23-8 - Printtech Healthcare Pvt Ltd.
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hazards and safety precautions for 1-Bromo-2,3-dimethyl-4-nitrobenzene
An In-Depth Technical Guide to the Hazards and Safety Precautions for 1-Bromo-2,3-dimethyl-4-nitrobenzene
Chemical Identification and Physicochemical Properties
This compound is an aromatic organic compound. Its structure incorporates a benzene ring substituted with a bromine atom, two methyl groups, and a nitro group. The precise arrangement of these functional groups dictates its chemical reactivity and toxicological profile.
| Property | Data | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 101421-63-0 | [1] |
| Molecular Formula | C₈H₈BrNO₂ | [1] |
| Molecular Weight | 230.06 g/mol | [1] |
| Physical State | Solid (presumed based on related isomers) | [2] |
| Boiling Point | ~255-256 °C (data for 1-Bromo-4-nitrobenzene) | [3][4] |
| Melting Point | ~124-126 °C (data for 1-Bromo-4-nitrobenzene) | [3][4] |
| Solubility | Insoluble in water (presumed) | [5] |
| InChIKey | PQSZBOYJFKZYQO-UHFFFAOYSA-N | [1] |
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards stem from its aromatic nitro and bromo functionalities.
Anticipated GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2][6][7][8][9][10] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[6][7][9][10] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[6][7][9][10] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][6][7][9][10] |
| Serious Eye Damage/Eye Irritation | Category 2/2A | H319: Causes serious eye irritation.[2][6][7][9][10] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[6][7][9][10][11][12] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure.[6][7][9][10] |
Key Toxicological Concerns:
-
Methemoglobinemia: A significant hazard associated with nitroaromatic compounds is the formation of methemoglobin in the blood, which impairs oxygen transport.[2][8] This can lead to cyanosis (bluish discoloration of the skin), headaches, dizziness, and shortness of breath.[5][8] The onset of symptoms may be delayed for 2 to 4 hours or more following exposure.[2][8]
-
Irritation: The compound is expected to be an irritant to the skin, eyes, and respiratory tract.[2][5][8][11][13]
-
Systemic Effects: Absorption through the skin, ingestion, or inhalation can be harmful, potentially leading to systemic toxicity.[7][8][13] Prolonged or repeated exposure may cause damage to organs such as the liver, blood, and endocrine system.[7][10]
Safe Handling and Storage Protocols
A multi-layered approach to safety, integrating engineering controls, administrative procedures, and personal protective equipment, is essential.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area. A certified chemical fume hood is mandatory for weighing, transferring, and reacting the material to prevent inhalation of dust or vapors.[2][11]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[8][9]
Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical safety goggles or safety glasses with side-shields conforming to NIOSH (US) or EN166 (EU) standards are required.[2][8][11]
-
Skin Protection:
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH-approved N95 (or better) particulate respirator should be used.[8][11] For higher-level protection, a full-face respirator with appropriate cartridges (e.g., type ABEK-P2) may be necessary.[2][11]
Handling and Storage
-
Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.[6][12] Avoid the formation of dust and aerosols.[2][11] Use non-sparking tools and establish good housekeeping practices to prevent dust accumulation.[6] Do not eat, drink, or smoke in handling areas.[7][12]
-
Storage: Store in a tightly closed, properly labeled container.[8][12] The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents and strong bases.[2][5][7]
Experimental Workflow and Emergency Procedures
Standard Laboratory Handling Workflow
The following diagram outlines a safe workflow for handling solid this compound in a research setting.
Caption: Safe handling workflow for this compound.
Emergency First Aid Measures
Immediate action is critical in the event of exposure. Always show the Safety Data Sheet (or this guide) to attending medical personnel.[2][11]
-
Inhalation: Move the person to fresh air. If breathing is difficult or absent, provide artificial respiration. Seek immediate medical attention.[2][11][13]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][6][11][13]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6][7][11]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[2][8][11]
First Aid Decision Pathway
Caption: Emergency first aid decision pathway for exposure incidents.
Spill and Fire Response
-
Spill Response:
-
Minor Spills: Remove all ignition sources.[12][13] Wearing appropriate PPE, dampen the solid material with 60-70% ethanol to minimize dust, then sweep or vacuum up the material and place it into a suitable, sealed container for disposal.[5][13]
-
Major Spills: Evacuate personnel from the area and move upwind.[6][13] Alert emergency responders.[6][13] Prevent the spill from entering drains or waterways.[6][13] Only personnel with appropriate training and full protective gear, including respiratory protection, should attempt to clean up.[13]
-
-
Fire-Fighting Measures:
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][7][11][13]
-
Hazards of Combustion: Thermal decomposition can produce highly toxic and irritating gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.[2][7]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[2][11][13]
-
Disposal Considerations
Waste material must be treated as hazardous. All waste should be disposed of in accordance with federal, state, and local environmental regulations.
-
Procedure: Offer surplus and non-recyclable solutions to a licensed disposal company.[2][11] A common method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[11] Do not mix with other waste.
References
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MSDS of 1-Bromo-2,4-dimethyl-3-nitro-benzene. (2025). Capot Chemical.[Link]
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The Nitro Group: From Explosive Beginnings to Therapeutic Breakthroughs - An In-depth Technical Guide on the Discovery and History of Substituted Nitrobenzenes
For Researchers, Scientists, and Drug Development Professionals
This guide delves into the storied past of substituted nitrobenzenes, tracing their journey from potent explosives and vibrant dyes to indispensable scaffolds in modern pharmacology. We will explore the key scientific milestones, from their initial synthesis to their sophisticated applications in drug design and development, providing field-proven insights and detailed methodologies for the discerning researcher.
The Dawn of the Nitro Age: Discovery and Early Applications
The story of substituted nitrobenzenes begins in the 19th century, a period of profound advancement in organic chemistry.
The Genesis: Nitrobenzene
In 1834, the German chemist Eilhardt Mitscherlich first synthesized nitrobenzene by treating benzene with fuming nitric acid.[1] This pale yellow oil, with its characteristic almond-like odor, marked the advent of aromatic nitro compounds. Commercial production of nitrobenzene commenced in England in 1856, primarily utilizing the "mixed acid" method—a combination of concentrated nitric and sulfuric acids—which remains a cornerstone of industrial nitration today.[2]
The primary and most significant application of nitrobenzene, accounting for over 95% of its use, is in the production of aniline.[3] The reduction of the nitro group to an amino group opened the door to a vast array of synthetic possibilities, most notably in the burgeoning synthetic dye industry.
A Colorful Revolution: Nitroaromatics and the Dye Industry
The mid-19th century witnessed the birth of the synthetic dye industry, a revolution sparked by a derivative of nitrobenzene. In 1856, William Henry Perkin, while attempting to synthesize quinine, serendipitously created mauveine, the first synthetic organic dye, from aniline derived from coal tar.[4][5] This discovery underscored the immense potential of aromatic amines, and by extension, their nitroaromatic precursors. The reduction of nitrobenzene to aniline became a foundational reaction for the synthesis of a vibrant spectrum of new colors, transforming the textile industry and driving further research into the chemistry of substituted nitroaromatics.[4]
The Explosive Power of Nitration: TNT and Picric Acid
The introduction of multiple nitro groups onto an aromatic ring dramatically alters its properties, a fact starkly illustrated by the development of high explosives.
-
Trinitrotoluene (TNT): In 1863, German chemist Julius Wilbrand synthesized 2,4,6-trinitrotoluene (TNT), initially intended as a yellow dye.[6] Its explosive potential was not recognized for nearly three decades until Carl Häussermann's work in 1891.[6] The relative insensitivity of TNT to shock and friction made it a safer and more practical military explosive than its predecessors.
-
Picric Acid (2,4,6-Trinitrophenol): The history of picric acid is even older, with its first potential mention in the 17th-century writings of Johann Rudolf Glauber.[7] It was initially prepared by nitrating various organic materials like silk and indigo.[6][7] In 1841, its synthesis from phenol and the correct determination of its formula were achieved.[6] Like TNT, it was first used as a yellow dye before its explosive properties were harnessed.
The Rise of Substituted Nitrobenzenes in Medicinal Chemistry
The same reactivity and electronic properties that made nitroaromatics valuable in the dye and explosives industries also rendered them intriguing candidates for biological applications. The electron-withdrawing nature of the nitro group significantly influences the pharmacokinetic and pharmacodynamic properties of a molecule.[8]
Bioreductive Activation: The "Magic Bullet" Moiety
A key feature of many nitroaromatic drugs is their mechanism of action, which often involves bioreductive activation.[9] In the low-oxygen environments characteristic of many pathogenic microorganisms and solid tumors, cellular reductases can reduce the nitro group to highly reactive intermediates, such as nitroso and hydroxylamine species.[10][11] These reactive intermediates can then covalently modify and damage critical biomolecules like DNA, leading to cell death.[8] This selective activation in hypoxic environments provides a targeted therapeutic approach, minimizing damage to healthy, oxygen-rich tissues.
// Nodes Nitroaromatic [label="Nitroaromatic Drug (R-NO₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nitroso [label="Nitroso Intermediate (R-NO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydroxylamine [label="Hydroxylamine (R-NHOH)", fillcolor="#FBBC05", fontcolor="#202124"]; DNA_Damage [label="DNA Damage &\nCell Death", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Enzymes [label="Cellular Reductases\n(e.g., Nitroreductase)", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Nitroaromatic -> Nitroso [label="+ 2e⁻, + 2H⁺"]; Nitroso -> Hydroxylamine [label="+ 2e⁻, + 2H⁺"]; Hydroxylamine -> DNA_Damage [label="Covalent Adducts"]; Enzymes -> Nitroaromatic [style=dashed, arrowhead=open, label="Hypoxic Environment"]; } diagram Bioreductive activation of a nitroaromatic drug.
Landmark Nitroaromatic Drugs
The strategic incorporation of the nitrobenzene moiety has led to the development of several groundbreaking therapeutic agents.
Isolated in 1947 from Streptomyces venezuelae, chloramphenicol was the first broad-spectrum antibiotic to be discovered. Its chemical structure was elucidated, and it was first synthesized in 1949.[12] The presence of a p-nitrophenyl group is a distinctive feature of its structure. Chloramphenicol functions by inhibiting bacterial protein synthesis.
Nifedipine, a dihydropyridine calcium channel blocker, is widely used in the management of hypertension and angina. While the nitro group in nifedipine is not directly involved in bioreductive activation in the same way as in antimicrobial agents, its strong electron-withdrawing properties are crucial for the molecule's overall electronic structure and its ability to bind to L-type calcium channels.
Metronidazole is a key therapeutic agent against anaerobic bacteria and protozoa. Its mechanism of action is a classic example of bioreductive activation.[13] In anaerobic organisms, the nitro group of metronidazole is reduced, leading to the formation of cytotoxic intermediates that disrupt DNA synthesis.[13]
Pharmacokinetics and Pharmacodynamics of Key Nitroaromatic Drugs
| Drug | Class | Mechanism of Action | Key Pharmacokinetic Parameters |
| Chloramphenicol | Antibiotic | Inhibits bacterial protein synthesis. | Well absorbed orally; metabolized in the liver. |
| Nifedipine | Calcium Channel Blocker | Blocks L-type calcium channels, leading to vasodilation. | High first-pass metabolism; short half-life. |
| Metronidazole | Antibacterial, Antiprotozoal | Bioreductive activation leads to DNA damage in anaerobic organisms.[13] | Well absorbed orally; penetrates well into body tissues.[9] |
| Nitrofurantoin | Antibiotic | Bioreductive activation by bacterial flavoproteins generates reactive intermediates that damage ribosomal proteins and DNA. | Rapidly absorbed and excreted in the urine, concentrating its action in the urinary tract.[1][14] |
Synthesis and Characterization of Substituted Nitrobenzenes: Experimental Protocols
The synthesis of substituted nitrobenzenes is a fundamental process in organic chemistry with numerous variations depending on the desired product.
General Protocol for the Nitration of an Aromatic Compound
The electrophilic nitration of an aromatic ring is the most common method for introducing a nitro group.
Materials:
-
Aromatic substrate
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice bath
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
Procedure:
-
Cool the concentrated sulfuric acid in the round-bottom flask using an ice bath.
-
Slowly add the concentrated nitric acid to the sulfuric acid with constant stirring, maintaining a low temperature. This generates the nitronium ion (NO₂⁺), the active electrophile.
-
Slowly add the aromatic substrate to the "mixed acid" solution, ensuring the temperature remains controlled.
-
After the addition is complete, allow the reaction to stir at a specified temperature for a set period.
-
Carefully pour the reaction mixture over crushed ice to precipitate the crude nitroaromatic product.
-
Isolate the product by filtration and wash with cold water to remove residual acid.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified substituted nitrobenzene.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Mixed_Acid [label="Prepare Mixed Acid\n(H₂SO₄ + HNO₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aromatic_Addition [label="Add Aromatic Substrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Reaction at Controlled Temperature", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quench [label="Quench on Ice", fillcolor="#FBBC05", fontcolor="#202124"]; Filter [label="Filter and Wash", fillcolor="#FBBC05", fontcolor="#202124"]; Recrystallize [label="Recrystallize", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Purified Product", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Mixed_Acid; Mixed_Acid -> Aromatic_Addition; Aromatic_Addition -> Reaction; Reaction -> Quench; Quench -> Filter; Filter -> Recrystallize; Recrystallize -> End; } diagram General workflow for aromatic nitration.
Synthesis of p-Nitroaniline from Acetanilide
Direct nitration of aniline is problematic due to the high reactivity of the amino group. A common strategy involves protecting the amino group as an acetamide.
Step 1: Nitration of Acetanilide
-
Follow the general nitration protocol, using acetanilide as the substrate. The acetamido group is an ortho, para-director, with the para-isomer being the major product due to steric hindrance.
Step 2: Hydrolysis of p-Nitroacetanilide
-
Reflux the p-nitroacetanilide with aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH) to hydrolyze the amide bond.
-
Neutralize the reaction mixture to precipitate the p-nitroaniline.
-
Filter, wash, and recrystallize the product.
Synthesis of 2,4-Dinitrophenylhydrazine (DNPH)
DNPH is a common reagent for the qualitative analysis of aldehydes and ketones.
-
Dissolve 2,4-dinitrochlorobenzene in a suitable solvent like ethanol.
-
Add hydrazine hydrate to the solution.
-
Reflux the mixture. The 2,4-dinitrophenylhydrazine will precipitate as a red-orange solid.
-
Cool the mixture, filter the product, and wash with ethanol.
Analytical Characterization of Substituted Nitrobenzenes
The unambiguous identification and characterization of substituted nitrobenzenes are crucial for research and quality control. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The strong electron-withdrawing effect of the nitro group deshields adjacent aromatic protons, causing them to resonate at a higher chemical shift (typically > 7.5 ppm). The substitution pattern can be deduced from the splitting patterns and coupling constants.
-
¹³C NMR: The carbon atom attached to the nitro group is significantly deshielded.
-
-
Infrared (IR) Spectroscopy:
-
The nitro group exhibits two characteristic strong absorption bands:
-
Asymmetric stretching: ~1500-1570 cm⁻¹
-
Symmetric stretching: ~1300-1370 cm⁻¹
-
-
The exact positions of these bands can be influenced by the electronic nature of other substituents on the aromatic ring.
-
-
Mass Spectrometry (MS):
-
Provides information about the molecular weight and fragmentation pattern of the molecule. Common fragmentation pathways for nitroaromatics include the loss of NO, NO₂, and the nitro group itself.
-
Chromatographic Techniques
-
High-Performance Liquid Chromatography (HPLC):
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Suitable for the analysis of volatile and thermally stable nitroaromatic compounds.
-
Provides both separation and structural information, making it a powerful tool for identifying components in a mixture.
-
Toxicology and Metabolic Fate
While therapeutically valuable, the biological activity of substituted nitrobenzenes is a double-edged sword. The same reactive intermediates generated during bioreductive activation can also lead to toxicity if not properly controlled.
The metabolism of nitrobenzene and its derivatives can proceed through both reductive and oxidative pathways.[15][17] The reductive pathway, as discussed, leads to the formation of nitroso and hydroxylamine intermediates, which are implicated in methemoglobinemia and other toxic effects.[15][17] Oxidative pathways can lead to the formation of nitrophenols, which are then conjugated and excreted.[15] The balance between these metabolic pathways can vary significantly between different species and even individuals, influencing the overall toxicity profile.[17]
Conclusion and Future Perspectives
The journey of substituted nitrobenzenes from their 19th-century origins to their current status as vital components in medicinal chemistry is a testament to the enduring power of organic synthesis and the intricate relationship between chemical structure and biological activity. The nitro group, once primarily associated with color and combustion, has proven to be a remarkably versatile tool in the design of targeted therapies.
Future research in this field will likely focus on the development of novel nitroaromatic compounds with enhanced selectivity for their biological targets and reduced off-target toxicity. A deeper understanding of the specific nitroreductases involved in the activation of these drugs in different pathogens and cancer cells will enable the design of more effective and personalized medicines. The legacy of the humble nitrobenzene molecule continues to unfold, promising new chapters in the ongoing quest for therapeutic innovation.
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Wikipedia. TNT. [Link]
-
Hangzhou Tiankun Chem Co.,Ltd. (2020, May 13). History Of Synthetic Dyes. [Link]
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National Center for Biotechnology Information. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. [Link]
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Wikipedia. Picric acid. [Link]
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Juárez-Jiménez, J., et al. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(4), 646-666. [Link]
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ChemistryViews. (2023, October 3). History of Synthetic Dyes. [Link]
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Merchant Research & Consulting, Ltd. (2023, May 8). Nitrobenzene Market: Applications & Current Trends. [Link]
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Hu, Y., & Coates, E. R. (2017). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. ACS Omega, 2(9), 5601-5614. [Link]
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de Souza, M. V. N., & de Almeida, M. V. (2021). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 32(1), 3-20. [Link]
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Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7. [Link]
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de Melo, E. B., & da Silva, A. B. F. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3609. [Link]
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Szymański, P., Markowicz, M., & Mikiciuk-Olasik, E. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(2), 359. [Link]
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Britannica. (2026, January 2). Nitrobenzene. [Link]
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Nepali, K., et al. (2019). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 62(14), 6849-6899. [Link]
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UK Health Security Agency. (2024, July 22). Nitrobenzene: toxicological overview. [Link]
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Agency for Toxic Substances and Disease Registry. (1990). Toxicological Profile for Nitrobenzene. [Link]
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National Center for Biotechnology Information. (2023, June 26). Metronidazole. In StatPearls. [Link]
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National Center for Biotechnology Information. (1990). Chloramphenicol. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 50. [Link]
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Conklin, J. D. (1972). The Pharmacokinetics of Nitrofurantoin and its Related Bioavailability. Karger Publishers. [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Use of 1-Bromo-2,3-dimethyl-4-nitrobenzene in Modern Organic Synthesis
Introduction: Unveiling the Synthetic Potential of a Versatile Building Block
1-Bromo-2,3-dimethyl-4-nitrobenzene is a uniquely functionalized aromatic compound poised for significant applications in medicinal chemistry, materials science, and agrochemical development. Its strategic arrangement of substituents—a reactive bromine atom, a strongly electron-withdrawing nitro group, and sterically influential methyl groups—offers chemists a powerful tool for constructing complex molecular architectures.
The key to its utility lies in the orthogonal reactivity it presents:
-
The Carbon-Bromine Bond: Positioned at C1, this bond is an ideal handle for a host of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
-
The Nitro Group: Located para to the bromine, this group strongly activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr), providing a distinct and complementary reaction pathway.[1][2]
-
The Methyl Groups: The ortho- and meta-positioned methyl groups introduce steric hindrance around the bromine atom, a critical factor that must be managed during reaction design. They also modulate the electronic properties of the ring.
This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of this reagent's applications. We move beyond simple procedures to explain the underlying chemical principles, offering field-proven insights to guide experimental design and troubleshoot potential challenges.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-Br bond in this compound is a cornerstone of its synthetic utility, serving as the electrophilic partner in numerous palladium-catalyzed cross-coupling reactions. The primary challenge in these transformations is overcoming the steric hindrance imposed by the C2-methyl group. This necessitates the use of modern, sophisticated catalyst systems, particularly those employing bulky, electron-rich phosphine ligands.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for creating biaryl structures, a common motif in pharmaceutical compounds.[3][4] The reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, under basic conditions.[5]
Causality Behind Experimental Design:
-
Catalyst System: The steric bulk of the ortho-methyl group necessitates a palladium catalyst paired with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or RuPhos). These ligands promote the crucial oxidative addition step—often the rate-limiting step for hindered substrates—and facilitate the final reductive elimination.[4]
-
Base Selection: A moderately strong base like K₃PO₄ or K₂CO₃ is required. The base activates the boronic acid, forming a more nucleophilic "ate" complex, which is essential for the transmetalation step.[4]
-
Solvent System: A polar aprotic solvent, often mixed with water (e.g., Dioxane/H₂O or Toluene/H₂O), is ideal. This biphasic system helps to dissolve both the organic substrate and the inorganic base, facilitating interaction between all reaction components.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize 2,3-dimethyl-4-nitro-1,1'-biphenyl.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd₂(dba)₃ (2.5 mol%)
-
XPhos (5 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 eq)
-
1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, phenylboronic acid, and K₃PO₄.
-
Add the Pd₂(dba)₃ catalyst and XPhos ligand.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress using TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / XPhos | Overcomes steric hindrance from the C2-methyl group. |
| Base | K₃PO₄ | Effective for forming the boronate "ate" complex. |
| Solvent | 1,4-Dioxane / H₂O | Biphasic system solubilizes both organic and inorganic reagents. |
| Temperature | 80-100 °C | Provides sufficient thermal energy to overcome the activation barrier. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, which are prevalent in pharmaceuticals.[6][7] This palladium-catalyzed reaction couples aryl halides with primary or secondary amines.[8] Given the steric hindrance of our substrate, catalyst selection is again paramount.
Causality Behind Experimental Design:
-
Catalyst System: As with the Suzuki coupling, a bulky, electron-rich phosphine ligand is essential. Second and third-generation Buchwald ligands (e.g., RuPhos, BrettPhos) are specifically designed for challenging substrates. They accelerate the rate-limiting reductive elimination step that forms the C-N bond.[7]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[6] Care must be taken as some functional groups, including nitro groups, can be incompatible with strong bases like KOtBu under certain conditions, though the reaction is often successful.[6]
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base and the anionic intermediates.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
Objective: To synthesize N-benzyl-2,3-dimethyl-4-nitroaniline.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Pd(OAc)₂ (2 mol%)
-
RuPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, add NaOtBu to an oven-dried reaction tube.
-
Add Pd(OAc)₂, RuPhos, and this compound.
-
Seal the tube, remove from the glovebox, and add anhydrous toluene and benzylamine via syringe under an argon atmosphere.
-
Place the reaction mixture in a preheated oil bath at 100 °C.
-
Stir vigorously and monitor by LC-MS. The reaction is typically complete in 2-8 hours.
-
After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with dichloromethane (DCM).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify via column chromatography.
Part 2: Nucleophilic Aromatic Substitution (SNAr)
The true elegance of this compound lies in its dual reactivity. The potent electron-withdrawing nitro group, positioned para to the bromine leaving group, strongly activates the aryl ring for nucleophilic attack.[1][2] This SNAr pathway offers a transition-metal-free alternative for introducing nucleophiles.
Mechanism and Rationale: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[2]
-
Addition: The nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.
-
Elimination: The leaving group (bromide) is expelled, restoring the aromaticity of the ring.
The stability of the Meisenheimer complex is the key to this reaction's success. The negative charge is delocalized onto the oxygen atoms of the para-nitro group, providing powerful stabilization that lowers the reaction's activation energy.[2][9]
Experimental Protocol: SNAr with a Thiol Nucleophile
Objective: To synthesize 1-(benzylthio)-2,3-dimethyl-4-nitrobenzene.
Materials:
-
This compound (1.0 eq)
-
Benzyl mercaptan (1.1 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add this compound and K₂CO₃.
-
Add anhydrous DMF and stir to form a suspension.
-
Add benzyl mercaptan dropwise at room temperature.
-
Heat the mixture to 60-80 °C and monitor the reaction by TLC.
-
Once the reaction is complete (typically 1-3 hours), cool to room temperature.
-
Pour the reaction mixture into ice-water, which should precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
If necessary, recrystallize the product from ethanol or purify by column chromatography.
Part 3: Advanced Application in Heterocycle Synthesis
The functional handles on this compound can be used sequentially to build complex heterocyclic systems, such as phenothiazines, which are scaffolds of significant interest in medicinal chemistry.[10][11]
Synthetic Strategy: A Plausible Route to a Phenothiazine Derivative A potential route involves an initial SNAr reaction followed by reduction and cyclization.
Caption: A conceptual multi-step synthesis leveraging the substrate's dual reactivity.
This conceptual pathway highlights how this compound serves as a starting point for constructing high-value, complex molecules. The initial SNAr reaction with 2-aminothiophenol would be followed by the chemical reduction of the nitro group to an amine. The resulting intermediate possesses all the necessary components for a final intramolecular cyclization to forge the phenothiazine core.[12]
References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. [Link]
-
ResearchGate. (2023). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... [Link]
-
AIP Publishing. (2021). Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
PubMed. (2017). Buchwald-Hartwig Amination of Nitroarenes. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
PubMed Central. (2019). Synthesis and Biological Investigation of Phenothiazine-Based Benzhydroxamic Acids as Selective Histone Deacetylase 6 (HDAC6) Inhibitors. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ResearchGate. (2013). Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions. [Link]
-
YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ResearchGate. (2007). Synthesis and Antibacterial Activity of Some New Phenothiazine Derivatives. [Link]
-
Harvard University. (n.d.). The Suzuki Reaction. [Link]
-
PubMed Central. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
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Application Note: 1-Bromo-2,3-dimethyl-4-nitrobenzene as a Strategic Intermediate in Pharmaceutical Synthesis
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 1-Bromo-2,3-dimethyl-4-nitrobenzene as a versatile intermediate in pharmaceutical synthesis. We will explore its synthesis, key reactivity, and provide detailed, field-proven protocols for its application in constructing complex molecular scaffolds relevant to modern drug discovery. The protocols emphasize not just the procedural steps but the underlying chemical principles that ensure reproducibility and high-yield outcomes.
Introduction: The Strategic Value of this compound
This compound (C₈H₈BrNO₂) is a substituted nitroaromatic compound whose value in synthetic organic chemistry is derived from its unique combination of functional groups.[1] The benzene ring is strategically decorated with two methyl groups, a bromine atom, and a nitro group. This specific arrangement offers a powerful platform for sequential and regioselective functionalization, making it a highly sought-after building block in the synthesis of Active Pharmaceutical Ingredients (APIs).[2]
The core utility of this intermediate stems from two key reactive sites:
-
The Bromine Atom: Positioned on the aromatic ring, the bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation).[3][4][5] These reactions are foundational in modern medicinal chemistry for constructing the complex biaryl or aryl-amine cores of many drugs.[4]
-
The Nitro Group: As a strong electron-withdrawing group, the nitro moiety activates the aromatic ring for certain reactions and can be readily and cleanly reduced to a primary amine (-NH₂).[2][3] This resulting amino group is a common pharmacophore and provides a handle for a vast array of subsequent chemical transformations, including amide bond formation, sulfonylation, and diazotization.
The methyl groups provide steric hindrance and electronic effects that can influence the reactivity and conformation of the final molecule, allowing for fine-tuning of its pharmacological properties.[2]
Physicochemical Properties
A summary of the key properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₈H₈BrNO₂ | PubChem[1] |
| Molecular Weight | 230.06 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 101421-63-0 | PubChem |
| Appearance | Typically a yellow crystalline solid | General knowledge |
| XLogP3 | 3.2 | PubChem[1] |
Synthesis of this compound
The most direct and logical synthesis of this intermediate is through the electrophilic nitration of 1-bromo-2,3-dimethylbenzene. This reaction is a classic example of electrophilic aromatic substitution (EAS), where the regiochemical outcome is dictated by the directing effects of the substituents already present on the ring.[6][7]
Causality of Regioselectivity:
-
Bromo Group: The bromine atom is an ortho-, para-director due to the lone pairs on the halogen that can donate electron density into the ring via resonance. However, it is also a deactivating group due to its strong inductive effect.[6][8]
-
Methyl Groups: The two methyl groups are activating, ortho-, para-directors through hyperconjugation and inductive effects.
The combined directing effects of the bromo group (directing to its ortho and para positions) and the two methyl groups strongly favor the substitution of the incoming electrophile (the nitronium ion, NO₂⁺) at the C4 position, which is para to the bromine atom and ortho to the methyl group at C3.
Experimental Protocol: Nitration of 1-Bromo-2,3-dimethylbenzene
This protocol is a representative procedure and should be adapted and optimized based on available laboratory equipment and safety protocols.
Materials:
-
1-Bromo-2,3-dimethylbenzene
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stir bar and placed in an ice-water bath, slowly add concentrated sulfuric acid (1.2 equivalents) to concentrated nitric acid (1.1 equivalents). Stir the mixture gently and allow it to cool to 0-5 °C. The reaction between nitric and sulfuric acid generates the nitronium ion (NO₂⁺), the active electrophile.[8]
-
Substrate Addition: Dissolve 1-bromo-2,3-dimethylbenzene (1.0 equivalent) in a minimal amount of a suitable solvent like dichloromethane.
-
Reaction: Add the solution of 1-bromo-2,3-dimethylbenzene dropwise to the cold, stirring nitrating mixture. Crucially, maintain the internal temperature below 10 °C throughout the addition to prevent over-nitration and side reactions. The reaction is exothermic.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture over a beaker of crushed ice. This quenches the reaction and precipitates the crude product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a yellow solid.
Application in Pharmaceutical Synthesis: A Suzuki-Miyaura Coupling Protocol
To demonstrate the utility of this compound, we will detail its use in a Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, forming a biaryl scaffold common in many pharmaceuticals.[9][10]
Target: Synthesis of 2,3-Dimethyl-4-nitro-1,1'-biphenyl, a precursor that can be further elaborated.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst adds to the aryl bromide, forming a Pd(II) complex.[11][12]
-
Transmetalation: The organic group from the activated boronic acid (in the form of a boronate complex) is transferred to the Pd(II) center, displacing the bromide.[11][13] This step requires a base to activate the boronic acid.[13]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[11]
Diagram of Synthetic Workflow
Sources
- 1. This compound | C8H8BrNO2 | CID 11958966 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Note: High-Efficiency Synthesis of Substituted 4-Nitro-biphenyls via Suzuki Coupling with 1-Bromo-2,3-dimethyl-4-nitrobenzene
Introduction: The Challenge and Opportunity of Substituted Nitroaromatics
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a detailed protocol and technical guidance for the Suzuki coupling of 1-Bromo-2,3-dimethyl-4-nitrobenzene with various arylboronic acids. This specific substrate presents a unique set of challenges and opportunities. The presence of a strongly electron-withdrawing nitro group and two ortho-substituents (the methyl groups relative to the bromine) creates a sterically hindered and electronically deactivated reaction center.[3][4] Overcoming these hurdles is critical for the synthesis of a diverse range of substituted 2,3-dimethyl-4-nitrobiphenyls, which are valuable precursors in medicinal chemistry and materials science. This guide offers field-proven insights into catalyst selection, reaction optimization, and troubleshooting to empower researchers in drug development and chemical synthesis.
Mechanistic Considerations for a Challenging Substrate
The fundamental mechanism of the Suzuki coupling involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] However, the specific nature of this compound warrants a closer examination of these steps.
-
Oxidative Addition: The reaction initiates with the oxidative addition of the aryl bromide to a Pd(0) complex. The electron-withdrawing nitro group can increase the reactivity of the aryl bromide towards oxidative addition.[5] However, the steric hindrance from the two methyl groups can impede the approach of the bulky palladium catalyst. Therefore, the choice of a sterically demanding yet highly active ligand is crucial to facilitate this step.[7][8]
-
Transmetalation: Following oxidative addition, the transmetalation step involves the transfer of the organic group from the boronic acid to the palladium(II) complex. This step is often rate-limiting and requires activation of the organoboron species by a base.[9] The choice of base and solvent system is critical to ensure efficient transmetalation without promoting unwanted side reactions.
-
Reductive Elimination: The final step is the reductive elimination from the diarylpalladium(II) complex, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[5] The electronic properties of the ligands on the palladium center can influence the rate of this step.
Below is a graphical representation of the Suzuki-Miyaura catalytic cycle:
Caption: The Suzuki-Miyaura Catalytic Cycle.
Experimental Protocol: Suzuki Coupling of this compound
This protocol is a general guideline and may require optimization for specific arylboronic acids. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen).[10]
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Purpose | Typical Amount |
| This compound | C₈H₈BrNO₂ | 230.06 | Aryl Halide | 1.0 mmol (1.0 eq) |
| Arylboronic Acid | Ar'B(OH)₂ | Variable | Coupling Partner | 1.2 - 1.5 mmol |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | Palladium Pre-catalyst | 0.01 - 0.05 mmol |
| SPhos | C₂₇H₃₃O₂P | 424.52 | Ligand | 0.02 - 0.10 mmol |
| Potassium Phosphate (K₃PO₄) | K₃PO₄ | 212.27 | Base | 2.0 - 3.0 mmol |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Solvent | 5 - 10 mL |
| Water | H₂O | 18.02 | Co-solvent | 1 - 2 mL |
Reaction Setup and Workflow
The following diagram outlines the general workflow for the Suzuki coupling reaction.
Caption: Experimental workflow for the Suzuki coupling reaction.
Step-by-Step Procedure
-
Reaction Assembly: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and potassium phosphate (2.0-3.0 eq).
-
Solvent Addition: Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium pre-catalyst (e.g., Pd₂(dba)₃) and the ligand (e.g., SPhos). The use of bulky biarylphosphine ligands like SPhos is often beneficial for coupling sterically hindered substrates.[11]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the specific boronic acid used.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Rationale for Experimental Choices
-
Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as SPhos is highly effective for challenging Suzuki couplings.[11] These ligands promote the oxidative addition and reductive elimination steps and can be effective at low catalyst loadings.[12] Alternatively, N-heterocyclic carbene (NHC) palladium complexes can also be highly efficient for sterically demanding substrates.[7][13]
-
Base: Potassium phosphate (K₃PO₄) is a moderately strong base that is often effective in Suzuki couplings and is compatible with a wide range of functional groups.[11] Other bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be screened for optimal results.
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane or toluene with water is commonly used.[6] Water can play a crucial role in the transmetalation step by facilitating the formation of the boronate species.[14]
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficient degassing; Inappropriate base or solvent. | Use a fresh batch of palladium catalyst and ligand. Ensure thorough degassing. Screen different bases (e.g., Cs₂CO₃) and solvent systems (e.g., toluene/water). Increase reaction temperature. |
| Protodeborylation | Decomposition of the boronic acid. | Use a slight excess of the boronic acid. Consider using a boronic ester (e.g., pinacol ester) which can be more stable.[14] |
| Homocoupling of Boronic Acid | Oxygen contamination; High reaction temperature. | Ensure the reaction is performed under strictly anaerobic conditions. Optimize the reaction temperature. |
| Formation of Byproducts | Side reactions due to prolonged heating or incompatible functional groups. | Monitor the reaction closely and stop it once the starting material is consumed. Protect sensitive functional groups if necessary. |
Conclusion
The Suzuki coupling of this compound presents a viable and efficient route to a variety of substituted 4-nitrobiphenyl derivatives. Careful consideration of the catalyst system, base, and solvent is paramount to overcoming the challenges posed by this sterically hindered and electronically deactivated substrate. The protocol and insights provided in this application note serve as a robust starting point for researchers to successfully employ this valuable transformation in their synthetic endeavors.
References
- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.
- Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal.
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
- General and User-friendly Method for Suzuki Reactions with Aryl Chlorides. ResearchGate.
- Suzuki Coupling. Organic Chemistry Portal.
- A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate.
- High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. ResearchGate.
- Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. PubMed.
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications.
- Suzuki reaction. Wikipedia.
- Suzuki Coupling: Mechanism & Examples. NROChemistry.
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
- Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... ResearchGate.
- The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction. ResearchGate.
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Application Notes and Protocols for the Stille Coupling of 1-Bromo-2,3-dimethyl-4-nitrobenzene with Organotins
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Stille coupling is a robust and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1] This powerful reaction joins an organostannane (organotin) compound with an organic halide or pseudohalide.[1][2] Its significance in organic synthesis, particularly in the pharmaceutical and fine chemical industries, is due to its tolerance of a wide array of functional groups, mild reaction conditions, and generally high yields.[1] These application notes provide a comprehensive, step-by-step guide for conducting the Stille coupling of 1-Bromo-2,3-dimethyl-4-nitrobenzene with organotins, including detailed protocols, data presentation for easy comparison, and diagrams to illustrate the experimental workflow and reaction mechanism. The presence of a nitro group and adjacent methyl groups on the aryl bromide presents unique considerations that will be addressed.
Introduction
Developed by John Kenneth Stille, this reaction has become a cornerstone of modern organic synthesis.[1] The reaction's success is attributed to the stability of organostannane reagents to air and moisture, making them relatively easy to handle.[1][3] However, it is crucial to note the high toxicity of organotin compounds, necessitating careful handling and disposal.[1][4] The Stille reaction is widely used in the synthesis of complex molecules, including antitumor substances.[1]
The coupling of this compound is of particular interest as the resulting biaryl structures are valuable scaffolds in medicinal chemistry and materials science. The nitro group can serve as a handle for further functionalization, for example, through reduction to an amine. The methyl groups can influence the conformation and electronic properties of the final product. This guide will provide a detailed protocol for this specific transformation.
Reaction Principle and Mechanism
The Stille coupling reaction proceeds through a catalytic cycle involving a palladium complex.[1] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][5]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (this compound) to form a Pd(II) complex.[1][3]
-
Transmetalation: The organostannane transfers its organic group to the palladium complex, displacing the bromide.[1] This is often the rate-determining step.[1]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst.[3]
dot graph "Stille_Coupling_Catalytic_Cycle" { layout=circo; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
pd0 [label="Pd(0)L₂ (Active Catalyst)", fillcolor="#4285F4"]; oxidative_addition [label="Oxidative Addition", shape=plaintext, fontcolor="#202124"]; pd_complex [label="Ar-Pd(II)(Br)L₂", fillcolor="#EA4335"]; transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; trans_complex [label="Ar-Pd(II)(R)L₂", fillcolor="#FBBC05"]; reductive_elimination [label="Reductive Elimination", shape=plaintext, fontcolor="#202124"];
pd0 -> oxidative_addition [label="Ar-Br"]; oxidative_addition -> pd_complex; pd_complex -> transmetalation [label="R-Sn(R')₃"]; transmetalation -> trans_complex [label="- BrSn(R')₃"]; trans_complex -> reductive_elimination; reductive_elimination -> pd0 [label="Ar-R"]; } केंद Caption: Catalytic cycle of the Stille coupling reaction.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Purity | Notes |
| This compound | Commercially available or synthesize | >98% | Store in a cool, dark place. |
| Organotin Reagent (e.g., Tributyl(vinyl)tin) | Sigma-Aldrich | >97% | Handle with extreme care in a fume hood due to high toxicity.[6] |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | Strem Chemicals | >98% | Air-sensitive; handle under an inert atmosphere. |
| Anhydrous, Degassed Toluene | Acros Organics | >99.8% | Degas by sparging with argon or nitrogen for at least 30 minutes before use.[7] |
| Lithium Chloride (LiCl) | Fisher Scientific | >99% | Dry in an oven at >100°C for several hours before use. |
| Saturated Aqueous Potassium Fluoride (KF) | - | - | Used for work-up to remove tin byproducts.[2] |
| Celite® | - | - | For filtration. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | For drying organic layers. |
| Silica Gel | - | - | For column chromatography. |
Equipment
-
Schlenk flask or round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Inert gas (Argon or Nitrogen) supply with a manifold
-
Syringes and needles for reagent transfer
-
Heating mantle with a temperature controller
-
Standard laboratory glassware (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Column chromatography setup
Step-by-Step Protocol
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and LiCl (3.0 equiv.).
-
Seal the flask with a septum and evacuate and backfill with argon three times to ensure an inert atmosphere.[2]
-
Add anhydrous, degassed toluene via syringe to dissolve the reagents.
-
-
Reagent Addition:
-
Add the organotin reagent (1.2 equiv.) dropwise to the stirred reaction mixture via syringe.
-
-
Reaction Conditions:
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.[2]
-
Monitor the progress of the reaction by TLC or GC-MS.
-
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours to precipitate the tin byproducts as insoluble organotin fluorides.[2]
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.[2]
-
Transfer the filtrate to a separatory funnel, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired coupled product.
-
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficient temperature- Steric hindrance from methyl groups | - Use a fresh batch of catalyst.- Increase the reaction temperature in 10°C increments.- Consider a more active catalyst system, such as one with bulky phosphine ligands.[8] |
| Formation of Homocoupled Byproducts | - Presence of oxygen- Side reactions of the organotin reagent | - Ensure all solvents and reagents are thoroughly degassed and a positive pressure of inert gas is maintained.[7]- Use a slight excess (1.1-1.2 equiv.) of the organotin reagent. |
| Difficulty in Removing Tin Byproducts | - Incomplete precipitation with KF- Co-elution during chromatography | - Increase the stirring time with aqueous KF or use a larger volume of the solution.[2]- Consider alternative work-up procedures, such as treatment with DBU/I₂ or chromatography on fluoride-impregnated silica gel.[2] |
| Decomposition of Starting Material or Product | - The nitro group may be sensitive to certain reaction conditions. | - Use milder reaction conditions if possible (lower temperature, shorter reaction time).- Consider a different palladium catalyst that operates at lower temperatures. |
Data Presentation
Table 1: Representative Reaction Conditions and Yields
| Organotin Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Tributyl(vinyl)tin | Pd(PPh₃)₄ (5) | Toluene | 100 | 18 | Expected >80% |
| Tributyl(phenyl)tin | Pd(PPh₃)₄ (5) | Toluene | 110 | 24 | Expected >75% |
| Trimethyl(thienyl)tin | Pd(dppf)Cl₂ (3) | DMF | 90 | 12 | Expected >85% |
Note: The yields are hypothetical and based on typical Stille coupling reactions. Actual yields may vary depending on the specific reaction conditions and scale.
Conclusion
The Stille coupling of this compound with organotins is a viable method for the synthesis of substituted biaryl compounds. Careful control of the reaction conditions, particularly the inert atmosphere and the choice of catalyst, is crucial for achieving high yields. The protocols and troubleshooting guide provided herein should serve as a valuable resource for researchers in the fields of organic synthesis and drug development.
References
-
Chemistry LibreTexts. Stille Coupling. (2023). Available from: [Link]
-
NROChemistry. Stille Coupling. Available from: [Link]
-
Royal Society of Chemistry. An investigation of palladium-catalyzed Stille-type cross-coupling of nitroarenes in perylenediimide series. (2022). Available from: [Link]
-
Taylor & Francis Online. Recent developments of nanocatalysts for Stille coupling reaction. (2023). Available from: [Link]
-
Organic Reactions. The Stille Reaction. Available from: [Link]
-
ACS Publications. The Stille Reaction, 38 Years Later. (2015). Available from: [Link]
-
Common Organic Chemistry. Stille Reaction (Palladium Catalyzed Coupling). Available from: [Link]
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ACS Publications. The Stille Reaction, 38 Years Later. (2015). Available from: [Link]
-
ResearchGate. Palladium‐catalyzed Stille‐type cross‐coupling of nitroarenes with... Available from: [Link]
-
PubMed Central. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2026). Available from: [Link]
-
ResearchGate. An investigation of palladium-catalyzed Stille-type cross-coupling of nitroarenes in perylenediimide series | Request PDF. Available from: [Link]
-
ACS Publications. Cross-Coupling Reactions of Nitroarenes. (2021). Available from: [Link]
-
Organic Chemistry Portal. Stille Coupling. Available from: [Link]
-
National Institutes of Health. 1-Bromo-4-methyl-2-nitrobenzene. Available from: [Link]
-
OpenOChem Learn. Stille Coupling. Available from: [Link]
-
Homework.Study.com. It is possible to synthesize 1-bromo-4-nitrobenzene by reacting bromobenzene with a mixture of... Available from: [Link]
-
Science Learning Center. Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. Available from: [Link]
-
Organic Syntheses Procedure. m-BROMONITROBENZENE. Available from: [Link]
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chemeurope.com. Stille reaction. Available from: [Link]
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Application Notes and Protocols: Nucleophilic Aromatic Substitution on 1-Bromo-2,3-dimethyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, providing a powerful tool for the construction of complex aromatic molecules from readily available starting materials.[1] Unlike the more common electrophilic aromatic substitution, SNAr involves the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile.[2] This reaction is particularly effective when the aromatic ring is rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂).[3][4] The strategic placement of these activating groups, ortho or para to the leaving group, is crucial for the reaction to proceed efficiently.[5][6] This is because they stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[4][7]
The substrate, 1-Bromo-2,3-dimethyl-4-nitrobenzene, is a prime candidate for SNAr reactions. The para-nitro group strongly activates the bromine atom for displacement, making it an excellent electrophile for a wide range of nucleophiles. The presence of the two methyl groups introduces steric and electronic effects that can influence the reaction's kinetics and regioselectivity, offering opportunities for fine-tuning synthetic strategies.[8][9] This application note provides a detailed exploration of the SNAr reaction on this versatile substrate, including its underlying mechanism, experimental protocols with various nucleophiles, and key considerations for its application in medicinal chemistry and drug development.
Mechanistic Insights: The Addition-Elimination Pathway
The SNAr reaction of this compound proceeds via a well-established two-step addition-elimination mechanism.[5] It is important to note that this is distinct from Sₙ1 and Sₙ2 reactions, which are not favored for aryl halides due to the instability of the aryl cation and the steric hindrance of the benzene ring, respectively.[2][3]
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex
The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the bromine leaving group.[5] This initial attack is the rate-determining step of the reaction.[6][10] The presence of the electron-withdrawing nitro group para to the bromine is critical, as it delocalizes the incoming negative charge, thereby stabilizing the resulting anionic intermediate, the Meisenheimer complex.[4][7] The methyl groups, being weakly electron-donating, have a minor electronic influence but can sterically hinder the approach of bulky nucleophiles.[11]
Step 2: Elimination of the Leaving Group and Re-aromatization
In the second, faster step, the leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored to yield the final substitution product.[5][12]
Figure 1: The Addition-Elimination Mechanism of SNAr.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the nucleophilic aromatic substitution on this compound with common classes of nucleophiles.
Protocol 1: Amination with a Primary Amine (e.g., Aniline)
This protocol is foundational for the synthesis of substituted N-aryl aniline derivatives, which are common motifs in pharmaceuticals.
Materials:
-
This compound
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), aniline (1.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the starting material.
-
Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to 100-120 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired N-(2,3-dimethyl-4-nitrophenyl)aniline.
Protocol 2: O-Arylation with an Alkoxide (e.g., Sodium Methoxide)
This protocol is useful for the synthesis of aryl ethers, which are prevalent in many biologically active molecules.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol.
-
Add sodium methoxide (1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel (hexane/ethyl acetate) to obtain 1,2-dimethyl-3-methoxy-4-nitrobenzene.
Protocol 3: S-Arylation with a Thiolate (e.g., Sodium Thiophenoxide)
This protocol allows for the formation of diaryl thioethers, which are important intermediates in organic synthesis and can be found in various pharmaceuticals.
Materials:
-
This compound
-
Thiophenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thiophenol (1.1 eq) in anhydrous THF.
-
Cool the solution in an ice bath and carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the sodium thiophenoxide.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Slowly add the solution of the starting material to the sodium thiophenoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC.
-
Once the reaction is complete, carefully quench with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield (2,3-dimethyl-4-nitrophenyl)(phenyl)sulfane.
Data Presentation: Expected Outcomes
The following table summarizes the expected reaction conditions and typical yields for the SNAr of this compound with various nucleophiles. These values are illustrative and may vary based on the specific reaction scale and purification efficiency.
| Nucleophile Class | Example Nucleophile | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield (%) |
| Primary Amine | Aniline | DMF | 100-120 | 4-6 | 85-95 |
| Alkoxide | Sodium Methoxide | MeOH | Room Temp. | 2-4 | 90-98 |
| Thiolate | Sodium Thiophenoxide | THF | 0 to Room Temp. | 3-5 | 80-90 |
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| No or Low Conversion | - Insufficiently reactive nucleophile.- Reaction temperature is too low. | - For weaker nucleophiles, consider using a stronger base to generate a more potent nucleophile (e.g., using NaH with an alcohol).- Increase the reaction temperature. For unreactive substrates, heating in a sealed tube or using microwave irradiation can be effective.[13] |
| Side Product Formation | - Reaction conditions are too harsh, leading to decomposition.- Competing side reactions. | - If high temperatures cause degradation, try a lower temperature for a longer duration.- Ensure an inert atmosphere for sensitive reagents to prevent oxidation. |
| Difficulty in Purification | - Similar polarity of starting material and product. | - Optimize the mobile phase for column chromatography. A shallow gradient can improve separation.- Consider recrystallization as an alternative purification method. |
Visualization of Experimental Workflow
Figure 2: General Experimental Workflow for SNAr Reactions.
Conclusion and Future Directions
The nucleophilic aromatic substitution on this compound is a robust and versatile reaction for the synthesis of a diverse array of substituted aromatic compounds. The strong activation provided by the para-nitro group allows for efficient reactions with a variety of nucleophiles under relatively mild conditions. The protocols and data presented here serve as a comprehensive guide for researchers in synthetic and medicinal chemistry.
Further exploration could involve expanding the scope of nucleophiles to include more complex and functionally diverse molecules. Additionally, investigating the potential for transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could provide milder and more functional group tolerant alternatives for certain transformations.[13] The strategic application of these synthetic methodologies will undoubtedly continue to play a vital role in the discovery and development of new therapeutic agents and functional materials.
References
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved January 16, 2026, from [Link]
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KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. Retrieved January 16, 2026, from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved January 16, 2026, from [Link]
-
Filo. (2025, November 15). Describe the role of an electron withdrawing group in facilitating the SNAr reaction on an aromatic ring. Retrieved January 16, 2026, from [Link]
-
BYJU'S. (n.d.). Nucleophilic aromatic substitution. Retrieved January 16, 2026, from [Link]
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OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. Retrieved January 16, 2026, from [Link]
-
Bartoli, G., Ciminale, F., & Todesco, P. E. (1973). Electronic and steric effects in nucleophilic aromatic substitution. Reaction by phenoxides as nucleophiles in dimethyl sulfoxide. The Journal of Organic Chemistry, 38(19), 3436–3439. [Link]
-
Emokpae, T. A., & Atasie, N. V. (2005). The influence of some steric and electron effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions in nonpolar solvent. International Journal of Chemical Kinetics, 37(12), 744–750. [Link]
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved January 16, 2026, from [Link]
-
Stack Exchange. (2018, May 16). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Retrieved January 16, 2026, from [Link]
-
Ibata, T., Isogami, Y., & Toyoda, J. (1991). Aromatic Nucleophilic Substitution of Halobenzenes with Amines under High Pressure. Bulletin of the Chemical Society of Japan, 64(2), 42-47. [Link]
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Zou, J., et al. (2011). 1-Bromo-4-methyl-2-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2641. [Link]
-
Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412. [Link]
-
Institute of Science, Nagpur. (n.d.). Aromatic Nucleophilic Substitution Reaction. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2025, August 5). Study of Ultrasound Promoted Aromatic Nucleophilic Substitution of Halobenzenes with Amines. Retrieved January 16, 2026, from [Link]
-
Mąkosza, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4819. [Link]
-
Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE. Retrieved January 16, 2026, from [Link]
-
MDPI. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved January 16, 2026, from [Link]
- Google Patents. (n.d.). US5466871A - Process for preparing nitroaniline derivatives.
- Google Patents. (n.d.). EP0635483A1 - Process for preparing nitroaniline derivatives.
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved January 16, 2026, from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved January 16, 2026, from [Link]
-
Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved January 16, 2026, from [Link]
-
Experimental Procedures. (2020, March 19). Preparation of N,N-dimethyl-4-nitrosoaniline. Retrieved January 16, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, February 28). 1-Bromo-4-nitrobenzene: Comprehensive Overview and Applications. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). 1-Bromo-4-methyl-2-nitrobenzene. Retrieved January 16, 2026, from [Link]
-
Science Learning Center. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene. Retrieved January 16, 2026, from [Link]
-
Semantic Scholar. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved January 16, 2026, from [Link]
-
MDPI. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved January 16, 2026, from [Link]
-
ACS Publications. (2016, August 9). Design and Synthesis of a 4-Nitrobromobenzene Derivative Bearing an Ethylene Glycol Tetraacetic Acid Unit for a New Generation of Caged Calcium Compounds with Two-Photon Absorption Properties in the Near-IR Region and Their Application in Vivo. Retrieved January 16, 2026, from [Link]
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reduction of the nitro group in 1-Bromo-2,3-dimethyl-4-nitrobenzene
An Application Note and Protocol for the Selective Reduction of 1-Bromo-2,3-dimethyl-4-nitrobenzene
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Nitro Group Reduction in Aromatic Scaffolds
The transformation of an aromatic nitro group into a primary amine is a foundational reaction in modern organic synthesis. This reduction is pivotal in the production of a wide array of valuable compounds, serving as a gateway to anilines which are critical precursors for pharmaceuticals, dyes, agrochemicals, and advanced materials. The amino group, being a potent nucleophile and a versatile functional handle, enables a vast range of subsequent chemical modifications, including diazotization, acylation, and alkylation reactions.
This guide focuses on the specific reduction of this compound to its corresponding aniline, 3-Bromo-4,5-dimethylaniline. This particular transformation presents a common yet critical challenge in synthetic chemistry: chemoselectivity. The presence of a halogen substituent (bromo) on the aromatic ring introduces the potential for a competing side reaction, namely hydrodehalogenation, where the carbon-bromine bond is cleaved. The choice of reducing agent and reaction conditions is therefore paramount to ensure the selective reduction of the nitro group while preserving the structural integrity of the entire molecule.
This document provides a comprehensive analysis of various reduction methodologies, offering detailed, field-proven protocols tailored for this substrate. We will delve into the mechanistic underpinnings of these reactions, explain the rationale behind procedural choices, and provide a comparative summary to guide researchers in selecting the optimal method for their specific needs.
Mechanistic Overview: The Six-Electron Journey from Nitro to Amine
The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. While the exact pathway can vary with the chosen reagents, the generally accepted direct hydrogenation route involves a stepwise reduction.[1][2] The nitro group is first reduced to a nitroso intermediate, which is then further reduced to a hydroxylamine. The final step is the reduction of the hydroxylamine to the primary amine.[3][4]
This multi-step transformation is catalyzed by various reagents, from metal hydrides to catalytic hydrogenation systems. The key to a successful and selective reduction lies in choosing a system that provides the necessary electrons efficiently to the nitro group without affecting other sensitive functionalities on the molecule.
Caption: General pathway for the six-electron reduction of a nitroarene.
Comparative Analysis of Viable Reduction Methodologies
The selection of a reduction method for this compound must prioritize the preservation of the C-Br bond. Here, we compare several common techniques.
| Method | Key Reagents | Advantages | Disadvantages | Suitability for Topic |
| Catalytic Hydrogenation | H₂, Pd/C | High efficiency, clean reaction, scalable.[5][6] | High risk of hydrodehalogenation (loss of Br).[6] | Low (with Pd/C) |
| Catalytic Hydrogenation | H₂, Raney® Ni | Effective for nitro reduction, lower risk of dehalogenation compared to Pd/C.[6][7] | Pyrophoric catalyst requires careful handling.[8] | High |
| Metal/Acid Reduction | Fe, HCl/AcOH | Cost-effective, environmentally benign, excellent chemoselectivity for halogens.[5][6] | Requires stoichiometric metal, can be messy to work up. | High |
| Metal Salt Reduction | SnCl₂·2H₂O, EtOH/HCl | Very mild, highly chemoselective, excellent for preserving sensitive groups.[6][9] | Generates tin-based waste, relatively expensive. | Very High |
| Catalyzed Hydride | NaBH₄, NiCl₂·6H₂O | Rapid, occurs at room temperature, mild conditions.[10][11] | Can sometimes affect other functional groups.[10] | Moderate to High |
Based on this analysis, reduction with Tin(II) Chloride (SnCl₂) offers the highest degree of control and predictability for this specific substrate. For a more cost-effective and scalable alternative, reduction with iron powder is also an excellent choice. Catalytic hydrogenation using Raney Nickel is a viable clean option, provided the appropriate safety measures for handling the catalyst are in place.
Experimental Protocols
Safety First: Before beginning any experimental work, researchers must conduct a thorough risk assessment. This compound and its derivatives should be handled with care.[12][13] Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[14] All procedures should be performed in a well-ventilated fume hood.
Protocol 1: Reduction using Tin(II) Chloride Dihydrate (High Chemoselectivity)
This method is prized for its mildness and its ability to selectively reduce nitro groups in the presence of halogens.[6] The reaction proceeds via a series of single-electron transfers from Sn(II), which is oxidized to Sn(IV).[15]
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)
-
Ethanol (Absolute)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH), 3M aqueous solution
-
Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, filtration apparatus.
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and ethanol (15-20 mL per gram of substrate).
-
Reagent Addition: Add Tin(II) chloride dihydrate (4.5 eq) to the suspension.
-
Initiation: Slowly add a few drops of concentrated HCl to initiate the reaction, then heat the mixture to reflux (approximately 78-80°C).
-
Reaction Monitoring: The reaction is typically exothermic. Maintain a gentle reflux and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (usually 1-3 hours).
-
Work-up - Quenching and Basification: Cool the reaction mixture to room temperature. Carefully pour the mixture over crushed ice. Slowly add 3M NaOH solution with vigorous stirring until the pH is strongly basic (pH > 10). This step neutralizes the acid and precipitates tin salts, while liberating the free amine.[9]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 3-Bromo-4,5-dimethylaniline.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Caption: Experimental workflow for the reduction using Tin(II) Chloride.
Protocol 2: Reduction using Iron Powder in Acidic Medium (Cost-Effective & Green)
This classic Béchamp reduction is a robust and economical method that is highly effective for preserving aryl halides.[5] The reaction is heterogeneous, and vigorous stirring is essential for good results.
Materials:
-
This compound (1.0 eq)
-
Iron powder (<100 mesh) (3.0 - 5.0 eq)
-
Ammonium chloride (NH₄Cl) (0.5 eq) or Acetic Acid (AcOH)
-
Ethanol/Water solvent mixture (e.g., 4:1)
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)
-
Ethyl acetate or Dichloromethane (DCM)
-
Celite® (diatomaceous earth)
-
Standard laboratory glassware as listed in Protocol 1.
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a mechanical or vigorous magnetic stirrer, add this compound (1.0 eq), iron powder (4.0 eq), and ammonium chloride (0.5 eq).
-
Solvent Addition: Add a mixture of ethanol and water (e.g., 4:1, 20 mL per gram of substrate).
-
Heating: Heat the vigorously stirred mixture to reflux. The reaction is often initially vigorous.[1]
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up - Filtration: Once complete, cool the mixture to room temperature. Add ethyl acetate or DCM and filter the entire mixture through a pad of Celite® to remove the iron and iron oxide sludge.[1]
-
Rinsing: Wash the filter cake thoroughly with additional solvent (ethyl acetate or DCM) to ensure all product is recovered.
-
Basification and Extraction: Transfer the filtrate to a separatory funnel. If an acid like AcOH was used, cautiously add an aqueous solution of Na₂CO₃ or NaOH until the aqueous layer is basic.
-
Separation and Washing: Separate the organic layer. Wash it with water and then with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude aniline as described in Protocol 1.
References
-
Setamdideh, D., Khezri, B., & Mollapour, M. (n.d.). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Oriental Journal of Chemistry. [Link]
-
NCERT. (n.d.). Amines. National Council of Educational Research and Training. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Organic-Chemistry.org. [Link]
-
Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. (n.d.). Science of Synthesis. [Link]
-
Glisic, B. D., & Ornelas, C. (2014). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 27(8), 1354–1370. [Link]
-
Ashenhurst, J. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
-
Zhumagalieva, S. N., et al. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Orient. J. Chem., 35(1). [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
-
ResearchGate. (n.d.). Catalytic reaction of 1-bromo-4-nitrobenzene and styrene. [Link]
-
Piña Jr., S. (2013). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. ScholarWorks @ UTRGV. [Link]
-
ResearchGate. (n.d.). Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES. [Link]
-
Capot Chemical. (2019, December 27). 1-Bromo-2,4-dimethyl-3-nitro-benzene SAFETY DATA SHEET. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN102952021B - Synthesis method of 3,4-dimethylaniline.
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Reduction of aromatic nitro-compounds to amines with sodium borohydride–copper(II) acetylacetonate. [Link]
-
ResearchGate. (2020, February 4). Preparation of N,N-dimethylation of 4-bromoaniline?[Link]
-
Organic Chemistry Portal. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). [Link]
-
Setamdideh, D., & Rafipour, J. (n.d.). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. Oriental Journal of Chemistry. [Link]
-
Sciencemadness.org. (2011, August 14). Nitroaromatic Reduction w/Sn. [Link]
-
Agilent Technologies, Inc. (2019, March 30). 1-Bromo-2-nitrobenzene Standard - Safety Data Sheet. [Link]
-
PrepChem.com. (n.d.). Preparation of 4-bromo-N,N-dimethylaniline. [Link]
-
Al-Warhi, T., et al. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Egyptian Journal of Chemistry. [Link]
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Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Scaffolds from 1-Bromo-2,3-dimethyl-4-nitrobenzene
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of synthetic strategies for creating novel heterocyclic compounds using 1-Bromo-2,3-dimethyl-4-nitrobenzene as a versatile starting material. The document moves beyond simple procedural lists to explain the causality behind experimental choices, offering detailed, field-proven protocols for the synthesis of high-value scaffolds such as benzimidazoles and quinoxalines. By leveraging the distinct reactivity of the bromo and nitro functional groups, this guide outlines multi-step pathways involving foundational reactions like nitro group reduction and palladium-catalyzed cross-coupling, followed by robust cyclization methodologies.
Foundational Principles: The Strategic Value of this compound
This compound is a uniquely valuable starting material for heterocyclic synthesis due to the orthogonal reactivity of its key functional groups.
-
The Nitro Group (-NO₂): This powerful electron-withdrawing group can be readily reduced to a primary amine (-NH₂). This transformation is the cornerstone of many cyclization strategies, converting the molecule into a nucleophilic building block essential for forming nitrogen-containing rings. The reduction of nitroarenes is a well-established and efficient method for accessing anilines, often saving a synthetic step compared to starting with the aniline itself.[1][2]
-
The Bromo Group (-Br): Positioned on the aromatic ring, the bromo substituent is an excellent handle for modern cross-coupling reactions. It serves as a prime electrophilic partner in palladium-catalyzed transformations such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, allowing for the precise installation of carbon-carbon or carbon-nitrogen bonds.[3][4][5][6]
-
The Methyl Groups (-CH₃): The vicinal dimethyl substituents provide steric bulk and electronic influence, which can modulate the reactivity of the aromatic ring. Furthermore, they enhance the solubility of intermediates and final products in organic solvents, often simplifying purification processes.
This guide will focus on a primary synthetic pathway: the initial reduction of the nitro group to form a key aniline intermediate, which is then elaborated into diverse heterocyclic systems.
Synthesis of the Key Intermediate: 4-Bromo-2,3-dimethylaniline
The conversion of the nitro group to an amine is the pivotal first step. While various methods exist, reduction using tin(II) chloride in an acidic medium is highly efficient, selective for the nitro group, and generally high-yielding.
Causality of Experimental Choices
-
Reducing Agent: Tin(II) chloride (SnCl₂) is a classic and reliable choice for nitro group reductions. It is effective and the reaction progress is often visually apparent. The mechanism involves a series of single-electron transfers from Sn(II) to the nitro group in the presence of a proton source (HCl).
-
Solvent & Acid: Concentrated hydrochloric acid acts as both the proton source and a solvent to ensure the solubility of the tin salts. Ethanol is often used as a co-solvent to improve the solubility of the organic starting material.
-
Temperature: The reaction is typically performed at an elevated temperature (reflux) to ensure a reasonable reaction rate.
-
Work-up: Basification with a strong base (e.g., NaOH) is crucial. It neutralizes the excess acid and precipitates tin hydroxides (Sn(OH)₂/Sn(OH)₄), allowing the free amine product to be extracted into an organic solvent.
Detailed Experimental Protocol
Protocol 2.2.1: Reduction of this compound
| Reagent | M.W. | Amount | Moles | Eq. |
| This compound | 230.06 g/mol | 5.00 g | 21.7 mmol | 1.0 |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 225.65 g/mol | 24.5 g | 108.7 mmol | 5.0 |
| Concentrated HCl (37%) | 36.46 g/mol | 50 mL | - | - |
| Ethanol | 46.07 g/mol | 50 mL | - | - |
| Sodium Hydroxide (50% w/v aq.) | 40.00 g/mol | ~100 mL | - | - |
| Ethyl Acetate | 88.11 g/mol | 3 x 75 mL | - | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.00 g, 21.7 mmol) and ethanol (50 mL). Stir to dissolve.
-
In a separate beaker, carefully dissolve tin(II) chloride dihydrate (24.5 g, 108.7 mmol) in concentrated HCl (50 mL). Caution: This process is exothermic.
-
Add the acidic tin chloride solution to the flask containing the starting material.
-
Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 2-3 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).
-
After completion, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add 50% aqueous NaOH solution to the cooled mixture with vigorous stirring until the solution becomes strongly basic (pH > 12) and all tin salts have precipitated as a white solid. Caution: This neutralization is highly exothermic.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography on silica gel to afford 4-Bromo-2,3-dimethylaniline as a solid.
Application Pathway A: Synthesis of Novel Benzimidazole Scaffolds
Benzimidazoles are a "privileged" heterocyclic scaffold found in numerous pharmacologically active compounds. The synthesis from our key intermediate requires the formation of an o-phenylenediamine derivative followed by cyclization with a one-carbon source.[7][8]
Step 1: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[4][9] We will use it to replace the bromo group with a primary amine, thereby constructing the required o-phenylenediamine core.
-
Causality of Experimental Choices:
-
Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., XPhos) is critical. Bulky, electron-rich biaryl monophosphine ligands like XPhos are highly effective for coupling with both aryl chlorides and bromides and exhibit broad functional group tolerance.[3]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine coupling partner, facilitating its entry into the catalytic cycle.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are standard, as they are compatible with the sensitive catalytic intermediates.
-
Atmosphere: The reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) as the Pd(0) active species is sensitive to oxygen.
-
Detailed Experimental Protocol
Protocol 3.2.1: Buchwald-Hartwig Amination of 4-Bromo-2,3-dimethylaniline
| Reagent | M.W. | Amount | Moles | Eq. |
| 4-Bromo-2,3-dimethylaniline | 200.08 g/mol | 1.00 g | 5.0 mmol | 1.0 |
| Benzylamine (example amine) | 107.15 g/mol | 0.64 g | 6.0 mmol | 1.2 |
| Pd₂(dba)₃ | 915.72 g/mol | 46 mg | 0.05 mmol | 0.01 |
| XPhos | 476.65 g/mol | 57 mg | 0.12 mmol | 0.024 |
| Sodium tert-butoxide (NaOtBu) | 96.10 g/mol | 0.67 g | 7.0 mmol | 1.4 |
| Anhydrous Toluene | - | 25 mL | - | - |
Procedure:
-
To an oven-dried Schlenk flask, add 4-Bromo-2,3-dimethylaniline (1.00 g, 5.0 mmol), Pd₂(dba)₃ (46 mg, 0.05 mmol), XPhos (57 mg, 0.12 mmol), and sodium tert-butoxide (0.67 g, 7.0 mmol).
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous toluene (25 mL) followed by benzylamine (0.64 g, 6.0 mmol) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding water (20 mL). Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield N¹-benzyl-3,4-dimethylbenzene-1,2-diamine.
Step 2: Benzimidazole Ring Formation
The final step is the condensation of the o-phenylenediamine with an aldehyde, followed by oxidative cyclization. Various methods exist, including using supported gold nanoparticles or photocatalysis, but a common approach involves an oxidant in situ.[7][10]
Protocol 3.3.1: Oxidative Cyclization to form a Benzimidazole
| Reagent | M.W. | Amount | Moles | Eq. |
| N¹-benzyl-3,4-dimethylbenzene-1,2-diamine | 226.32 g/mol | 0.50 g | 2.2 mmol | 1.0 |
| Benzaldehyde (example aldehyde) | 106.12 g/mol | 0.26 g | 2.4 mmol | 1.1 |
| Acetonitrile (MeCN) | 41.05 g/mol | 20 mL | - | - |
| Hydrogen Peroxide (30% aq.) | 34.01 g/mol | 0.5 mL | ~4.9 mmol | 2.2 |
| Hydrochloric Acid (2M aq.) | 36.46 g/mol | 0.2 mL | 0.4 mmol | 0.18 |
Procedure:
-
In a 50 mL round-bottom flask, dissolve the diamine intermediate (0.50 g, 2.2 mmol) and benzaldehyde (0.26 g, 2.4 mmol) in acetonitrile (20 mL).
-
To this solution, add 2M HCl (0.2 mL) followed by the dropwise addition of 30% H₂O₂ (0.5 mL) at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Upon reaction completion, dilute the mixture with water (30 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over Na₂SO₄, and concentrate.
-
Purify via column chromatography or recrystallization to obtain the final product, 1-benzyl-5,6-dimethyl-2-phenyl-1H-benzo[d]imidazole.
Application Pathway B: Synthesis of Novel Quinoxaline Scaffolds
Quinoxalines are another class of heterocycles with significant applications in pharmaceuticals and materials science. Their synthesis classically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[11][12]
Detailed Experimental Protocol
Protocol 4.1.1: Condensation to form a Quinoxaline
This protocol uses the o-phenylenediamine synthesized in Protocol 3.2.1 .
| Reagent | M.W. | Amount | Moles | Eq. |
| N¹-benzyl-3,4-dimethylbenzene-1,2-diamine | 226.32 g/mol | 0.50 g | 2.2 mmol | 1.0 |
| Benzil | 210.23 g/mol | 0.49 g | 2.3 mmol | 1.05 |
| Ethanol | 46.07 g/mol | 20 mL | - | - |
| Acetic Acid (glacial) | 60.05 g/mol | 1 mL | - | - |
Procedure:
-
In a 50 mL round-bottom flask, dissolve the diamine intermediate (0.50 g, 2.2 mmol) and benzil (0.49 g, 2.3 mmol) in ethanol (20 mL).
-
Add glacial acetic acid (1 mL) to the mixture.
-
Heat the reaction to reflux (approx. 80 °C) for 2-4 hours. A precipitate may form as the product is generated.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and then in an ice bath for 30 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to yield pure 1-benzyl-6,7-dimethyl-2,3-diphenylquinoxalin-1-ium.
References
-
Arkat USA. (n.d.). One-pot and efficient protocol for synthesis of quinoxaline derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Nitroarenes and nitroalkenes as potential amino sources for the synthesis of N-heterocycles. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Sci-Hub. (2011). Copper-Catalyzed Synthesis of Quinoxalines with o-Phenylenediamine and Terminal Alkyne in the Presence of Bases. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. PMC. Retrieved from [Link]
-
ACS Publications. (2011). Copper-Catalyzed Synthesis of Quinoxalines with o-Phenylenediamine and Terminal Alkyne in the Presence of Bases. Organic Letters. Retrieved from [Link]
-
Jiangxi Normal University. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Retrieved from [Link]
-
ACS Publications. (2016). An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Combinatorial Science. Retrieved from [Link]
-
UIC Indigo. (n.d.). Novel Syntheses of N-heterocycles From Nitroarenes. Retrieved from [Link]
-
ResearchGate. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
ScienceDirect. (n.d.). Iron-catalyzed reductive cyclization of nitroarenes: Synthesis of aza-heterocycles and DFT calculations. Retrieved from [Link]
-
AIR Unimi. (n.d.). Synthesis of N-Heterocycles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. Retrieved from [Link]
-
Universität Rostock. (n.d.). Cyclizations with Nitro-Compounds. Organische Chemie. Retrieved from [Link]
-
Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... Retrieved from [Link]
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experimental setup for the nitration of 1-bromo-2,3-dimethylbenzene
Application Note: A-0815
Introduction: The Importance of Regiocontrolled Nitration
Nitrated aromatic compounds are fundamental precursors in the synthesis of a vast array of industrially significant chemicals, including pharmaceuticals, agrochemicals, and dyes.[1][2] The introduction of a nitro group (–NO₂) via electrophilic aromatic substitution (EAS) is a cornerstone of organic synthesis.[3][4] However, the regiochemical outcome of this reaction is critically dependent on the directing effects of the substituents already present on the aromatic ring. This guide provides a detailed experimental protocol for the nitration of 1-bromo-2,3-dimethylbenzene, a polysubstituted aromatic compound where the interplay of activating and deactivating groups governs the position of nitration. Understanding and controlling this regioselectivity is paramount for the efficient synthesis of the desired isomer.
Mechanistic Rationale: Directing Effects in Play
The nitration of an aromatic compound proceeds through the attack of the aromatic π-system on a potent electrophile, the nitronium ion (NO₂⁺).[4][5][6] This ion is typically generated in situ by the reaction of concentrated nitric acid with a stronger acid, usually sulfuric acid.[4][6]
In the case of 1-bromo-2,3-dimethylbenzene, we have three substituents to consider: two methyl groups (–CH₃) and a bromine atom (–Br).
-
Methyl Groups (–CH₃): These are activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene.[7] They donate electron density to the ring through an inductive effect and hyperconjugation, stabilizing the positively charged intermediate (arenium ion) formed during the reaction.[7][8] Methyl groups are ortho, para-directors.[8][9]
-
Bromine Atom (–Br): Halogens are a unique class of substituents. They are deactivating due to their electron-withdrawing inductive effect, making the ring less reactive.[9][10] However, they are also ortho, para-directors because their lone pairs can stabilize the arenium ion intermediate through resonance.[9][10][11]
When multiple substituents are present, the most strongly activating group generally controls the position of the incoming electrophile. In this case, the two methyl groups are the dominant directing groups. The bromine atom's deactivating effect will slow the overall reaction rate but will not override the directing influence of the methyl groups. Therefore, the nitro group is expected to add to the positions that are ortho or para to the methyl groups and are sterically accessible.
Given the structure of 1-bromo-2,3-dimethylbenzene, the potential sites for nitration are C4, C5, and C6. The C4 and C6 positions are ortho to one of the methyl groups and meta to the other. The C5 position is para to the C2-methyl group and meta to the C3-methyl group. Steric hindrance from the adjacent methyl and bromo groups will also play a significant role in determining the final product distribution.
Experimental Protocol
This protocol details the necessary steps for the safe and efficient nitration of 1-bromo-2,3-dimethylbenzene.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| 1-Bromo-2,3-dimethylbenzene | 99% | Sigma-Aldrich | 576-23-8 |
| Concentrated Nitric Acid (HNO₃) | ACS Reagent, 70% | Fisher Scientific | 7697-37-2 |
| Concentrated Sulfuric Acid (H₂SO₄) | ACS Reagent, 98% | VWR | 7664-93-9 |
| Dichloromethane (CH₂Cl₂) | HPLC Grade | EMD Millipore | 75-09-2 |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | J.T. Baker | 144-55-8 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Acros Organics | 7757-82-6 |
| Ethanol (C₂H₅OH) | 95% | Decon Labs | 64-17-5 |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Heating mantle
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Beakers and Erlenmeyer flasks
-
Glass funnel
-
Filter paper
Safety Precautions
Hazard Assessment: Nitration reactions are highly exothermic and can proceed uncontrollably if not properly managed.[12] Concentrated nitric and sulfuric acids are extremely corrosive and potent oxidizing agents.[13][14][15][16]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (butyl rubber or Viton), and chemical splash goggles. A face shield is also recommended when handling concentrated acids.[13][14]
-
Fume Hood: All steps of this procedure must be performed in a certified chemical fume hood to avoid inhalation of toxic and corrosive fumes.[13]
-
Emergency Preparedness: An emergency eyewash and safety shower must be readily accessible.[13][15] Have a spill kit containing a neutralizer for acids (such as sodium bicarbonate) available.[16]
-
Temperature Control: Strict temperature control is crucial to prevent runaway reactions and the formation of dinitrated byproducts.[12]
-
Waste Disposal: Acidic waste and organic waste must be segregated and disposed of according to institutional and local regulations. Do not mix nitric acid waste with other waste streams.[16]
Step-by-Step Procedure
Workflow for Nitration of 1-Bromo-2,3-dimethylbenzene
Caption: Experimental workflow for the synthesis and purification of nitrated 1-bromo-2,3-dimethylbenzene.
-
Preparation of the Nitrating Mixture: In a 100 mL round-bottom flask equipped with a magnetic stir bar, carefully add 10 mL of concentrated sulfuric acid. Place the flask in an ice bath and allow it to cool to below 10°C. While stirring, slowly add 10 mL of concentrated nitric acid to the sulfuric acid. The addition should be done dropwise to control the exothermic reaction. Keep the mixture in the ice bath.[11][17][18]
-
Reaction Setup: In a separate beaker, dissolve 5.0 g of 1-bromo-2,3-dimethylbenzene in 15 mL of dichloromethane.
-
Addition of Reactant: Slowly add the solution of 1-bromo-2,3-dimethylbenzene to the cold nitrating mixture using a dropping funnel over a period of 20-30 minutes. It is critical to maintain the internal temperature of the reaction mixture between 0 and 5°C throughout the addition.[18]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 60 minutes.
-
Quenching: Carefully pour the reaction mixture into a beaker containing approximately 100 g of crushed ice. This will quench the reaction and precipitate the crude product.[17]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with two 30 mL portions of dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with 50 mL of brine.[19]
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate. Decant or filter the solution to remove the drying agent. Remove the dichloromethane using a rotary evaporator to yield the crude product.
-
Purification: The primary method for purifying the solid nitroaromatic product is recrystallization.[20][21] Recrystallize the crude product from a minimal amount of hot 95% ethanol. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol, and allow them to air dry.
Characterization of Products
The expected major products are 4-bromo-1,2-dimethyl-5-nitrobenzene and 6-bromo-1,2-dimethyl-3-nitrobenzene. The identity and purity of the isolated product(s) should be confirmed using the following analytical techniques.
| Technique | Expected Observations |
| Melting Point | A sharp melting point range indicates a pure compound. |
| ¹H NMR | The chemical shifts and splitting patterns of the aromatic protons will confirm the substitution pattern. The integration of the signals will correspond to the number of protons. |
| ¹³C NMR | The number of signals will indicate the symmetry of the molecule, and the chemical shifts will be characteristic of the substituted aromatic carbons. |
| FT-IR | Characteristic strong absorptions for the nitro group (NO₂) will be observed around 1530 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch). |
| Mass Spectrometry | The molecular ion peak (M⁺) will confirm the molecular weight of the product. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be evident. |
Reaction Mechanism Visualization
The following diagram illustrates the electrophilic aromatic substitution mechanism for the nitration of 1-bromo-2,3-dimethylbenzene.
Caption: Mechanism of electrophilic aromatic nitration.
The reaction begins with the formation of the nitronium ion electrophile from nitric and sulfuric acids.[5][6] The π electrons of the benzene ring then attack the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3][5] Finally, a weak base, such as water, removes a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the final product.[5]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; loss of product during workup; formation of byproducts. | Ensure reaction goes to completion by monitoring with TLC. Be careful during extractions to avoid loss. Control temperature to minimize dinitration. |
| Dark-colored Product | Formation of oxidized byproducts. | Ensure the reaction temperature does not exceed the recommended range. The product can be purified by recrystallization, potentially with the addition of activated charcoal. |
| Oily Product Instead of Solid | Impurities depressing the melting point; formation of the lower-melting isomer. | Ensure complete removal of solvent. Purify by column chromatography if recrystallization is ineffective. |
| Runaway Reaction | Addition of nitrating agent was too fast; inadequate cooling. | Add the nitrating agent slowly and ensure the ice bath is sufficient to maintain the low temperature.[12] |
References
-
Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]
- Google Patents. (n.d.).
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YouTube. (2024, June 6). Nitration reaction safety. [Link]
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ACS Publications. (n.d.). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry. [Link]
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Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]
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Chemistry LibreTexts. (2019, June 5). 18.4 Aromatic Nitration and Sulfonation. [Link]
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Chemistry Steps. (n.d.). Nitration of Benzene. [Link]
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University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY. [Link]
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MDPI. (n.d.). Biological Treatment of Nitroaromatics in Wastewater. [Link]
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Reddit. (2023, February 26). In bromotoluene, my prof says bromine would control the directing effect for electrophilic substitution reactions. My textbook says it would be the methyl group. I will follow my prof's instructions on tests, but which is actually correct?[Link]
-
VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. [Link]
-
University of Wisconsin-Madison Chemistry. (n.d.). Experiment 11: Electrophilic Aromatic Substitution – Nitration. [Link]
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University of Washington Environmental Health & Safety. (2024, June 24). Reduce your risk of a nitric acid incident. [Link]
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JulietHahn.com. (n.d.). Nitration of Bromobenzene by Electrophilic Aromatic Substitution. [Link]
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Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]
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NIH. (n.d.). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. [Link]
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OpenStax. (2023, September 20). 16.4 Substituent Effects in Electrophilic Substitutions. [Link]
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NIH. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]
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Unknown Source. (n.d.). 12.14 Substituent Effects in Electrophilic Aromatic Substitution. [Link]
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YouTube. (2020, June 24). Nitration of Bromobenzene Reaction Part-1. [Link]
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YouTube. (2021, May 7). Nitration of Bromobenzene. [Link]
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YouTube. (2020, December 15). Nitration of Bromobenzene: Introduction and Set-Up. [Link]
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Oxford Academic. (n.d.). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. [Link]
-
ACS Publications. (2016, August 9). Design and Synthesis of a 4-Nitrobromobenzene Derivative Bearing an Ethylene Glycol Tetraacetic Acid Unit for a New Generation of Caged Calcium Compounds with Two-Photon Absorption Properties in the Near-IR Region and Their Application in Vivo. [Link]
-
PubChem. (n.d.). 4-Bromo-3-nitroanisole. [Link]
-
YouTube. (2018, May 8). Nitration of MethylBenzoate and Nitration of Bromobenzene. [Link]
- Google Patents. (n.d.). Method for preparing 4-bromo-1,2-xylene.
-
Science Learning Center. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzen ee. [Link]
-
The Student Room. (2012, March 22). Nitration of 1,3-dimethylbenzene. [Link]
-
YouTube. (2022, August 28). NITRATION TIME! Making A Chemical Called Nitrobromobenzene. [Link]
-
Stenutz. (n.d.). 1-bromo-2,3-dimethylbenzene. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). (PDF) 4-Bromo-1-nitrobenzene. [Link]
-
Edubirdie. (n.d.). Nitration of Bromobenzene Lab. [Link]
-
NIST WebBook. (n.d.). Benzene, 1,2-dimethyl-4-nitro-. [Link]
-
PubChem. (n.d.). 1,2-Dimethyl-3-nitrobenzene. [Link]
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An Application Guide to the Comprehensive Characterization of 1-Bromo-2,3-dimethyl-4-nitrobenzene Derivatives
Abstract
This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 1-Bromo-2,3-dimethyl-4-nitrobenzene and its analogous derivatives. These compounds serve as crucial intermediates in various synthetic pathways in the pharmaceutical and materials science sectors. Ensuring their structural integrity and purity is paramount for downstream applications. This document outlines an integrated analytical workflow, leveraging chromatographic and spectroscopic techniques to provide unambiguous structural elucidation and quantitative purity assessment. We present detailed, field-tested protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Single-Crystal X-ray Diffraction. Each section explains the causality behind experimental choices, offers insights into data interpretation, and provides a self-validating system for researchers, scientists, and drug development professionals.
Introduction: The Need for Rigorous Characterization
This compound is a substituted nitroaromatic compound whose derivatives are pivotal building blocks in organic synthesis. The precise arrangement of its substituents—a bromine atom, two methyl groups, and a nitro group on a benzene ring—governs its reactivity and the properties of the resulting target molecules. Minor impurities or isomeric mischaracterizations can lead to failed syntheses, impure final products, and misleading biological data.
Therefore, a multi-faceted analytical approach is not merely recommended but essential for quality control and regulatory compliance. This guide establishes a logical workflow, beginning with purity and identity confirmation via chromatography and culminating in definitive structural confirmation through spectroscopic analysis.
Integrated Analytical Workflow
A robust characterization strategy relies on the orthogonal strengths of multiple analytical techniques. Each method provides a unique piece of the puzzle, and together they form a comprehensive picture of the compound's identity, purity, and structure.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Bromo-2,3-dimethyl-4-nitrobenzene
Welcome to the Technical Support Center for the synthesis of 1-Bromo-2,3-dimethyl-4-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance reaction yield and product purity.
Understanding the Synthesis: An Overview
The synthesis of this compound is achieved through the electrophilic aromatic substitution of 1-Bromo-2,3-dimethylbenzene (also known as 3-Bromo-o-xylene). The reaction employs a nitrating mixture, typically composed of concentrated nitric acid and concentrated sulfuric acid, to generate the nitronium ion (NO₂⁺), the active electrophile.[1][2]
The regioselectivity of this reaction is governed by the directing effects of the substituents on the benzene ring. Both methyl groups are activating and ortho-, para-directing, while the bromine atom is deactivating yet also ortho-, para-directing.[3] The interplay of these effects, along with steric considerations, predominantly favors the formation of the desired this compound isomer.
Visualizing the Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Suboptimal Reagent Stoichiometry: Incorrect ratio of nitric acid to the starting material. 3. Loss During Workup: Product loss during extraction and washing steps. | 1. Optimize Reaction Time and Temperature: Ensure the reaction is stirred for an adequate duration after the addition of the nitrating mixture. While cooling is crucial, ensure the temperature doesn't excessively slow down the reaction. 2. Adjust Stoichiometry: A slight excess of the nitrating mixture can drive the reaction to completion. However, a large excess can lead to dinitration. 3. Careful Workup: Minimize the number of transfers and ensure complete extraction from the aqueous layer. |
| Formation of a Mixture of Isomers | 1. Inherent Regioselectivity: The directing effects of the substituents will inevitably lead to the formation of some isomeric byproducts. 2. Reaction Temperature: Higher temperatures can sometimes decrease the selectivity of the reaction. | 1. Purification is Key: Focus on efficient separation of the desired isomer from the product mixture using techniques like fractional crystallization or column chromatography. 2. Maintain Low Temperature: Strict temperature control, typically between 0-10°C, is essential to maximize the yield of the desired isomer. |
| Formation of Dark-Colored Byproducts (Oily Appearance) | 1. Over-Nitration: Formation of dinitrated or polynitrated compounds, especially at elevated temperatures.[4] 2. Oxidation: Side reactions caused by the strong oxidizing nature of the nitrating mixture. | 1. Strict Temperature Control: Do not exceed the recommended reaction temperature. The addition of the nitrating mixture should be slow and controlled. 2. Use High-Purity Reagents: Impurities in the starting material or acids can be more susceptible to oxidation. |
| Difficult Product Isolation/Purification | 1. Similar Physical Properties of Isomers: Isomers often have close melting points and solubilities, making separation challenging. 2. Incomplete Removal of Acid: Residual acid can interfere with crystallization and subsequent analytical characterization. | 1. Fractional Crystallization: This technique can be effective if there are sufficient differences in the solubilities of the isomers in a particular solvent (e.g., ethanol).[1] 2. Thorough Washing: After quenching the reaction with ice, wash the crude product thoroughly with water, followed by a dilute sodium bicarbonate solution to neutralize and remove any remaining acid, and then wash again with water until the washings are neutral. |
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the nitration of 1-Bromo-2,3-dimethylbenzene and why?
The major product is expected to be This compound . This is due to the combined directing effects of the substituents. The two methyl groups are activating and direct incoming electrophiles to the ortho and para positions. The bromine atom is also an ortho, para-director. The C4 position is para to one methyl group and ortho to the other, making it electronically favorable. Steric hindrance at the positions ortho to the bromine and between the two methyl groups also favors substitution at the C4 and C6 positions.
Q2: How can I minimize the formation of dinitrated byproducts?
The formation of dinitrated products is a common side reaction in nitrations, particularly with activated rings. To minimize this:
-
Control Stoichiometry: Use a carefully measured amount of the nitrating mixture, typically a slight excess relative to the starting material.
-
Low Reaction Temperature: Perform the reaction at a low temperature (e.g., 0-10°C) and maintain this temperature throughout the addition of the nitrating agent.[1]
-
Slow Addition: Add the nitrating mixture dropwise to the solution of 1-Bromo-2,3-dimethylbenzene to prevent localized overheating.
Q3: What is the best method to purify the crude product?
Recrystallization is the most common and effective method for purifying the crude product.[1][5] Ethanol is a frequently used solvent. The different isomers will likely have varying solubilities in the solvent, allowing for the selective crystallization of the major product upon cooling. For more challenging separations, column chromatography can provide higher resolution.[5]
Q4: How can I confirm the identity and purity of my final product?
Several analytical techniques can be used:
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. The melting point of 1-Bromo-4-nitrobenzene, a similar compound, is 127°C.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the product and can be used to identify the presence of isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for determining the purity of the sample and identifying any minor byproducts.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on established methods for the nitration of similar aromatic compounds.[1][2] Optimization may be required.
Materials:
-
1-Bromo-2,3-dimethylbenzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution (5%)
-
Ethanol (for recrystallization)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, Buchner funnel, and filtration apparatus.
Procedure:
-
Preparation of the Nitrating Mixture: In a clean, dry flask, carefully add a measured volume of concentrated sulfuric acid. Cool the flask in an ice bath. Slowly, and with constant stirring, add an equimolar amount of concentrated nitric acid to the sulfuric acid. Keep the mixture in the ice bath.
-
Reaction Setup: In a separate round-bottom flask equipped with a magnetic stirrer, dissolve a known amount of 1-Bromo-2,3-dimethylbenzene in a minimal amount of a suitable inert solvent (e.g., glacial acetic acid) or use it neat. Cool this flask in an ice bath to 0-5°C.
-
Nitration: Slowly add the prepared nitrating mixture dropwise to the stirred solution of 1-Bromo-2,3-dimethylbenzene. Maintain the reaction temperature between 0-10°C throughout the addition.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.
-
Work-up: Carefully pour the reaction mixture onto a generous amount of crushed ice in a beaker with stirring. The crude product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water until the washings are neutral to litmus paper. A subsequent wash with a cold, dilute sodium bicarbonate solution, followed by water, is recommended to remove all traces of acid.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol. Dissolve the solid in a minimum amount of hot ethanol, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
-
Drying and Characterization: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature. Determine the yield and characterize the product using melting point, NMR, and/or GC-MS.
Visualizing the Purification Workflow
Caption: General workflow for the purification of this compound.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene. Retrieved from [Link]
- Li, P., Wang, H., Zhang, X., & Chen, H. (2011). 1-Bromo-4-methyl-2-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2641.
-
Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved from [Link]
- Google Patents. (n.d.). CN103804197A - Preparation method of 1-bromo-3-nitrobenzene.
-
Stenutz, R. (n.d.). 1-bromo-4-nitrobenzene. Retrieved from [Link]
- Pall, S. (n.d.). Nitration of Bromobenzene. Savita Pall and Chemistry.
- BenchChem. (n.d.).
-
Stenutz, R. (n.d.). 1-bromo-2,3-dimethylbenzene. Retrieved from [Link]
- Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-4-nitro- (CAS 586-78-7).
-
PubChem. (n.d.). 1-Bromo-2,5-dimethyl-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
- ResearchGate. (2011). 1-Bromo-4-methyl-2-nitrobenzene.
- BenchChem. (n.d.). Troubleshooting Unexpected Results in the Nitration of Bromobenzene: A Technical Support Guide.
- NIST. (n.d.). Benzene, 1-bromo-4-nitro-. NIST Chemistry WebBook.
- ResearchGate. (2006).
- Sigma-Aldrich. (n.d.). 1-Bromo-2,3-dimethylbenzene 99%.
-
PubChem. (n.d.). 3-Bromo-o-xylene. National Center for Biotechnology Information. Retrieved from [Link]
- BLD Pharm. (n.d.). 576-23-8|1-Bromo-2,3-dimethylbenzene.
- Google Patents. (n.d.). EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds.
- Chemistry LibreTexts. (2023). 15.
- Manasa Life Sciences. (n.d.). 1-Bromo-2,3-dimethylbenzene.
- Singleton, D. A., & Cvetan, S. (2013). Dynamics and the Regiochemistry of Nitration of Toluene. Journal of the American Chemical Society, 135(19), 7581–7590.
- SIELC Technologies. (2018). 3-Bromo-o-xylene.
Sources
Technical Support Center: Purification of Crude 1-Bromo-2,3-dimethyl-4-nitrobenzene
An in-depth guide to the purification of crude 1-Bromo-2,3-dimethyl-4-nitrobenzene, designed for researchers, scientists, and drug development professionals.
As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower researchers to troubleshoot and adapt these purification protocols effectively. We will explore the common challenges associated with purifying this compound and provide robust, field-tested solutions.
Initial Assessment and Safety Precautions
Before any purification attempt, a thorough assessment of the crude material and a review of safety protocols are imperative.
1.1. Understanding Your Compound
This compound is a substituted aromatic compound. Its properties are crucial for selecting an appropriate purification strategy.
| Property | Value | Source |
| Molecular Formula | C₈H₈BrNO₂ | PubChem[1] |
| Molecular Weight | 230.06 g/mol | PubChem[1] |
| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds[2][3] |
| Polarity | Moderately polar due to the nitro group | General Chemical Principles |
1.2. Identifying Potential Impurities
The nature of impurities in your crude product depends heavily on the synthetic route. Common impurities may include:
-
Isomeric Byproducts: Such as other brominated/nitrated dimethylbenzene isomers formed during synthesis.[3]
-
Unreacted Starting Materials: The precursors used in the synthesis.
-
Di-nitrated or Di-brominated Products: Resulting from over-reaction.
A preliminary Thin Layer Chromatography (TLC) or ¹H NMR of the crude material is highly recommended to estimate the impurity profile, which will guide the choice of purification method.
1.3. Critical Safety Measures
Bromonitroaromatic compounds warrant careful handling. While a specific safety data sheet (SDS) for this compound should always be consulted, hazards are similar to related compounds.[4][5][6]
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[7]
-
Exposure: The compound is expected to be harmful if swallowed, inhaled, or absorbed through the skin, and may cause skin, eye, and respiratory irritation.[4][5]
-
First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if any symptoms persist.[7]
-
Disposal: Dispose of chemical waste in accordance with institutional and local regulations.
Purification Strategy Workflow
The choice between recrystallization and column chromatography is the primary decision point, dictated by the nature and quantity of the crude product and its impurities.
Sources
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common side products in the synthesis of 1-Bromo-2,3-dimethyl-4-nitrobenzene
Technical Support Center: Synthesis of 1-Bromo-2,3-dimethyl-4-nitrobenzene
This guide provides in-depth troubleshooting for common side product formation during the synthesis of this compound. It is designed for researchers and drug development professionals to diagnose and mitigate issues encountered during this electrophilic aromatic substitution reaction.
The most direct and common synthetic route involves the nitration of 1-bromo-2,3-dimethylbenzene (also known as 3-bromo-o-xylene). This process, while straightforward in principle, is governed by the complex interplay of electronic and steric effects, which can lead to a variety of undesired impurities.
Core Synthesis Workflow
The target molecule is synthesized via the nitration of 1-bromo-2,3-dimethylbenzene using a mixture of concentrated nitric and sulfuric acids. The sulfuric acid acts as a catalyst to generate the reactive electrophile, the nitronium ion (NO₂⁺).[1][2][3]
Caption: Main synthetic pathway for this compound.
Troubleshooting Guide & FAQs
This section addresses specific experimental issues in a question-and-answer format, focusing on the root cause of side product formation and providing actionable solutions.
Q1: My analysis (TLC, GC-MS) shows multiple isomers of the product. What are they and why did they form?
A1: Isomer formation is the most common issue. The primary impurities are regioisomers resulting from the nitration at alternative positions on the aromatic ring.
Causality: Directing Group Effects & Steric Hindrance
The substitution pattern on the starting material, 1-bromo-2,3-dimethylbenzene, dictates the position of the incoming nitro group.
-
Activating Groups: The two methyl (-CH₃) groups are activating and ortho-, para-directing.
-
Deactivating Group: The bromo (-Br) group is deactivating but also ortho-, para-directing.[4][5]
The positions available for nitration are C4, C5, and C6. The directing groups create a competitive environment:
-
Position 4 (Para to -Br, Ortho to C2-CH₃): This is the most electronically favored and sterically accessible position, leading to the desired product .
-
Position 6 (Ortho to -Br, Ortho to C3-CH₃): This position is electronically activated but severely sterically hindered by the adjacent bromo and methyl groups.[6] This leads to the formation of the major isomeric byproduct, 1-Bromo-2,3-dimethyl-6-nitrobenzene .
-
Position 5 (Para to C3-CH₃, Meta to -Br and C2-CH₃): This position is less electronically favored but can still be nitrated to a minor extent, forming 1-Bromo-2,3-dimethyl-5-nitrobenzene .
Caption: Regioselectivity in the nitration of 1-bromo-2,3-dimethylbenzene.
Troubleshooting & Mitigation
| Side Product | Reason for Formation | Mitigation Strategy |
| 1-Bromo-2,3-dimethyl-6-nitrobenzene | Competing ortho-, para-directing effects. | Temperature Control: Lowering the reaction temperature (e.g., maintaining at 0-5°C) generally increases the para-to-ortho product ratio. |
| 1-Bromo-2,3-dimethyl-5-nitrobenzene | Minor electronic activation. | Typically forms in small amounts. Its formation is minimized by the same conditions that favor the main product (low temperature, controlled reagent addition). |
Q2: My reaction turned into a dark, tarry mess with very low yield of the desired product. What went wrong?
A2: The formation of tar indicates significant degradation of the starting material or product, typically caused by oxidation or over-nitration due to overly harsh reaction conditions.
Causality: Over-Reaction Conditions
-
Oxidation: Concentrated nitric acid is a powerful oxidizing agent. At elevated temperatures, it can oxidize the electron-rich methyl groups on the benzene ring to carboxylic acids or other intermediates, which can then polymerize to form tar.
-
Over-nitration: Although the ring is deactivated by the first nitro group, the presence of two activating methyl groups makes it susceptible to a second nitration under forcing conditions (high temperature, excess nitric acid).[5] This leads to the formation of dinitro- derivatives and other complex byproducts.
Troubleshooting Protocol: Preventing Degradation
| Parameter | Recommended Action | Rationale |
| Temperature | Maintain strict temperature control, ideally between 0°C and 5°C , during the addition of the nitrating mixture. Use an ice/salt bath for efficient cooling. | The nitration reaction is highly exothermic. Uncontrolled temperature increases the rates of oxidation and over-nitration side reactions. |
| Reagent Addition | Add the nitrating mixture (HNO₃/H₂SO₄) dropwise to the solution of 1-bromo-2,3-dimethylbenzene with vigorous stirring. | Slow addition allows the heat generated by the reaction to dissipate, preventing localized temperature spikes that lead to degradation. |
| Stoichiometry | Use a minimal excess of nitric acid (e.g., 1.05 to 1.1 equivalents ). | A large excess of the nitrating agent significantly increases the risk of over-nitration and oxidation. |
| Reaction Monitoring | Monitor the reaction progress using Thin Layer Chromatography (TLC). Quench the reaction promptly after the starting material has been consumed. | Prolonged exposure to the strong acid mixture after the primary reaction is complete increases the likelihood of side reactions. |
Q3: My mass spectrometry data shows a significant peak for a compound that lacks a bromine isotope pattern. What is this impurity?
A3: The absence of bromine suggests that a nitrodebromination side reaction has occurred, where the bromine atom is substituted by a nitro group.
Causality: Ipso Substitution
This side reaction is a form of electrophilic aromatic substitution known as ipso-substitution. The nitronium ion (NO₂⁺) attacks the carbon atom that is already bonded to the bromine atom. This pathway can become significant, particularly in activated aromatic systems. The resulting byproduct would be 2,3-dimethyl-1,4-dinitrobenzene .
Research has shown that the extent of nitrodebromination can be influenced by the acidity of the medium.[7]
Mitigation Strategy:
-
Control Acid Concentration: This side reaction is often more prevalent when the sulfuric acid concentration is lower (i.e., more water is present). Using highly concentrated or fuming sulfuric acid can help suppress nitrodebromination by ensuring the nitronium ion concentration is high and minimizing competing pathways.[7]
-
Temperature Control: As with other side reactions, maintaining low temperatures helps to favor the desired kinetic product over alternative pathways like ipso-substitution.
Experimental Protocol: Purification of Crude Product
If side products have formed, a robust purification strategy is required. The difference in polarity and crystal lattice energy between the desired 4-nitro isomer and the 6-nitro byproduct often allows for efficient separation.
Method 1: Recrystallization (Preferred for Isomer Separation)
The desired this compound is typically a crystalline solid, while the isomeric impurities, particularly the ortho-substituted 1-bromo-2,3-dimethyl-6-nitrobenzene, may be less symmetrical and thus more soluble.[4]
-
Solvent Selection: Ethanol or methanol are common first choices. Test solubility of a small sample of the crude material. The ideal solvent will dissolve the crude product when hot but allow the desired product to crystallize upon cooling, while keeping impurities in the mother liquor.
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Analysis: Check the purity of the crystals and the mother liquor by TLC or GC to assess the efficiency of the separation. A second recrystallization may be necessary to achieve high purity.
Method 2: Silica Gel Column Chromatography
For separating complex mixtures or achieving very high purity, column chromatography is effective.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A non-polar solvent system is recommended. Start with a low-polarity eluent like a mixture of hexanes and ethyl acetate (e.g., 98:2 ratio) or hexanes and dichloromethane.
-
Elution: The less polar isomers will elute first. The polarity of the isomers is influenced by the position of the nitro group. The desired 4-nitro product is generally less polar than oxidized byproducts.
-
Fraction Collection: Collect fractions and analyze by TLC to identify and combine those containing the pure product.
References
- Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. Science Learning Center.
-
Nitration of 1,3-dimethylbenzene. The Student Room. [Link]
-
1-Bromo-4-methyl-2-nitrobenzene. ResearchGate. [Link]
-
Nitration of Substituted Aromatic Rings and Rate Analysis. Course Hero. [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
nitration of aromatic compounds. YouTube. [Link]
-
18.4 Aromatic Nitration and Sulfonation. Chemistry LibreTexts. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. stmarys-ca.edu [stmarys-ca.edu]
- 6. thestudentroom.co.uk [thestudentroom.co.uk]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Coupling of 1-Bromo-2,3-dimethyl-4-nitrobenzene
Welcome to the technical support center for the Suzuki-Miyaura coupling of 1-Bromo-2,3-dimethyl-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The unique combination of steric hindrance from the two ortho-methyl groups and the strong electron-withdrawing nature of the para-nitro group presents a challenging yet manageable synthetic problem. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to ensure successful and reproducible outcomes in your experiments.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of this compound, offering explanations grounded in reaction mechanism and providing actionable solutions.
Issue 1: Low to No Conversion of Starting Material
Question: I am observing very low or no conversion of my this compound. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in this specific Suzuki coupling is a frequent challenge, primarily due to the steric hindrance and electronic deactivation of the aryl bromide. The two methyl groups ortho to the bromine atom sterically encumber the palladium catalyst's access for oxidative addition, which is often the rate-limiting step in the catalytic cycle.[1] Additionally, the electron-withdrawing nitro group can influence the reactivity of the C-Br bond.[2] Here’s a systematic approach to troubleshoot this issue:
1. Catalyst and Ligand Selection:
-
The Problem: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective for this sterically demanding substrate.[3] The bulky triphenylphosphine ligands can exacerbate the steric clash.
-
The Solution: Employ palladium precatalysts equipped with bulky, electron-rich phosphine ligands. These ligands are designed to promote the oxidative addition of sterically hindered aryl halides and enhance the rate of reductive elimination.[4][5] Buchwald-type biarylphosphine ligands are particularly effective.[3][4]
2. Choice of Base:
-
The Problem: A weak or partially soluble base may not be sufficient to promote the transmetalation step effectively, especially with a sterically hindered substrate. The base's role is to activate the boronic acid to form a more nucleophilic boronate species.[7]
-
The Solution: Use a stronger, non-nucleophilic base.
-
Recommendation: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.[7] They are strong enough to facilitate the formation of the boronate and have good solubility in common solvent systems.
-
3. Solvent and Temperature:
-
The Problem: Inadequate solvent choice can lead to poor solubility of reagents and catalyst deactivation. Insufficient temperature may not provide the necessary activation energy for the sterically hindered oxidative addition.
-
The Solution: Use a high-boiling point aprotic solvent and ensure the reaction is heated sufficiently.
4. Reaction Degassing:
-
The Problem: Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) species and can also promote the homocoupling of the boronic acid.
-
The Solution: Thoroughly degas the reaction mixture.
-
Recommendation: Use the freeze-pump-thaw method (at least three cycles) or bubble an inert gas (argon or nitrogen) through the solvent for an extended period (20-30 minutes) before adding the catalyst.
-
Issue 2: Significant Formation of Side Products (Homocoupling and Protodeboronation)
Question: My reaction is producing significant amounts of homocoupled boronic acid (biaryl from the boronic acid) and/or the de-brominated starting material. How can I minimize these side reactions?
Answer:
The formation of homocoupling and protodeboronation products is a common issue in Suzuki couplings, particularly when the desired cross-coupling is slow.
1. Homocoupling of Boronic Acid:
-
The Cause: This side reaction is often promoted by the presence of oxygen, which can lead to the oxidative coupling of two boronic acid molecules, catalyzed by palladium.
-
The Solution:
2. Protodeboronation:
-
The Cause: This is the hydrolysis of the boronic acid to the corresponding arene. It is often base-catalyzed and can be exacerbated by high temperatures and prolonged reaction times, especially in the presence of water.[9][10] Bulky phosphine ligands can also paradoxically promote this side reaction.[9][10]
-
The Solution:
-
Use of Boronic Esters: Pinacol esters of boronic acids are generally more stable towards protodeboronation than the corresponding boronic acids.[11]
-
Anhydrous Conditions: If protodeboronation is severe, consider running the reaction under anhydrous conditions using a base like potassium fluoride (KF) or cesium fluoride (CsF).
-
Minimize Reaction Time: Monitor the reaction by TLC or GC-MS and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor protodeboronation.
-
Frequently Asked Questions (FAQs)
Q1: Which specific palladium precatalyst do you recommend for the Suzuki coupling of this compound?
A1: For this challenging substrate, we recommend using a Buchwald-type palladacycle precatalyst. XPhos Pd G3 is an excellent starting point. The XPhos ligand is both bulky and electron-rich, which is ideal for promoting the difficult oxidative addition step with your sterically hindered aryl bromide.[3] The G3 precatalyst is also highly stable and ensures efficient generation of the active catalytic species.[6]
Q2: What is the optimal base and solvent combination for this reaction?
A2: A strong base in a high-boiling aprotic solvent is recommended. A good starting point is potassium phosphate (K₃PO₄) in 1,4-dioxane with a small amount of water . The water helps to solubilize the base and facilitate the transmetalation step.[4] A typical solvent ratio would be 10:1 dioxane:water.
Q3: How should I purify the final product, a nitro-containing biaryl?
A3: Nitro-containing compounds can sometimes be challenging to purify due to their polarity and potential for forming colored impurities.
-
Standard Workup: After the reaction is complete, cool the mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine.[12]
-
Chromatography: Column chromatography on silica gel is the most common method for purification. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective. The nitro group makes the compound relatively polar, so you may need a higher proportion of ethyl acetate than for non-nitrated biaryls.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step to remove closely eluting impurities.[12] Common solvents for recrystallization of biaryls include ethanol, methanol, or a mixture of hexanes and ethyl acetate.[12]
Q4: Can the nitro group itself interfere with the reaction?
A4: Yes, the nitro group can have several effects. Its strong electron-withdrawing nature activates the aryl bromide towards oxidative addition.[1] However, there are also reports of nitroarenes themselves acting as coupling partners in Suzuki reactions, although this typically requires specific catalytic systems.[13][14][15][16][17] Under the recommended conditions for coupling the aryl bromide, the C-Br bond is significantly more reactive. There is also the potential for the nitro group to be reduced under certain conditions, especially if a hydride source is present, but this is less common in standard Suzuki protocols.
Data and Protocols
Table 1: Recommended Reaction Conditions for Optimization
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | XPhos Pd G3 (1-2 mol%) | Bulky, electron-rich ligand for sterically hindered substrates.[3][6] |
| Ligand | XPhos (if not using a precatalyst) | Promotes oxidative addition and reductive elimination.[4] |
| Base | K₃PO₄ (2-3 equivalents) | Strong, non-nucleophilic base for efficient transmetalation.[7] |
| Solvent | 1,4-Dioxane / Water (10:1) | High-boiling solvent, water aids in dissolving the base.[4] |
| Temperature | 100-110 °C | Overcomes activation energy for sterically hindered substrate. |
| Boronic Acid/Ester | Arylboronic acid or pinacol ester (1.2-1.5 eq.) | Pinacol ester can reduce protodeboronation.[11] |
Experimental Protocols
Standard Protocol (Starting Point)
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL).
-
Degas the mixture by bubbling argon through it for 20 minutes.
-
Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
Optimized Protocol for this compound
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid pinacol ester (1.5 mmol, 1.5 equiv), and finely powdered potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv).
-
Add the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).
-
Seal the vial with a Teflon-lined cap.
-
Evacuate and backfill the vial with argon three times.
-
Add degassed 1,4-dioxane (9 mL) and degassed water (1 mL) via syringe.
-
Place the vial in a preheated oil bath at 110 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by TLC or GC-MS until the starting aryl bromide is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for optimizing the Suzuki coupling reaction.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. mdpi.com [mdpi.com]
- 14. thieme.de [thieme.de]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Reactions with 1-Bromo-2,3-dimethyl-4-nitrobenzene
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 1-Bromo-2,3-dimethyl-4-nitrobenzene. This guide is designed to provide in-depth, practical solutions to common challenges encountered during synthetic reactions involving this versatile, yet sometimes tricky, aryl halide. My aim is to move beyond simple procedural lists and delve into the causality behind experimental outcomes, empowering you to not only solve immediate issues but also to build a more robust understanding for future experimental design.
Understanding the Substrate: Key Physicochemical Properties
Before diving into troubleshooting, it's crucial to understand the inherent characteristics of this compound that influence its reactivity.
| Property | Value/Description | Implication for Reactivity |
| Molecular Formula | C₈H₈BrNO₂[1] | - |
| Molecular Weight | 230.06 g/mol [1] | Essential for accurate molar calculations. |
| Structure | The ortho- and meta-methyl groups introduce significant steric hindrance around the bromine atom. The para-nitro group is a strong electron-withdrawing group (EWG), which activates the ring for nucleophilic aromatic substitution but can influence cross-coupling reactions.[2][3] | |
| Reactivity Profile | Aryl Bromide | Generally, aryl bromides are less reactive than aryl iodides but more reactive than aryl chlorides in typical palladium-catalyzed cross-coupling reactions.[2] The steric hindrance from the adjacent methyl groups can make oxidative addition, a critical step in many cross-coupling reactions, more challenging.[2][4] |
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions regarding the use of this compound.
Q1: How should I store and handle this compound?
A1: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[5] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[5][6][7][8] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] Handle in a chemical fume hood to avoid inhalation of dust or vapors.[7]
Q2: What are the primary reaction types this substrate is used for?
A2: Given its structure, this compound is primarily used in:
-
Palladium-catalyzed cross-coupling reactions: Such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions to form new carbon-carbon and carbon-nitrogen bonds.[2][10]
-
Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nitro group in the para position activates the aryl halide for displacement of the bromide by strong nucleophiles.[11][12][13]
Q3: Can the nitro group interfere with my reaction?
A3: Yes, the nitro group can be both beneficial and problematic. While it activates the ring for SNAr, in palladium-catalyzed reactions, it can sometimes be reduced under certain conditions, leading to side products.[14] Additionally, some recent studies have shown that the C-NO₂ bond itself can undergo oxidative addition to palladium, although this typically requires specific and often harsh conditions.[15][16][17]
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, but their success with sterically hindered substrates like this compound is highly dependent on finely tuned conditions.
Issue 1: Low to No Conversion in Suzuki-Miyaura Coupling
You've set up your Suzuki-Miyaura reaction with this compound and a boronic acid, but TLC or LC-MS analysis shows mostly starting material.
Root Cause Analysis & Solutions
The primary challenge with this substrate is the sterically hindered environment around the bromine, which can impede the initial oxidative addition step of the catalytic cycle.[2][4]
Caption: Decision workflow for troubleshooting low conversion in Suzuki-Miyaura coupling.
Detailed Protocols
Protocol 1: Enhanced Ligand and Base System
-
Preparation: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), your arylboronic acid (1.2-1.5 eq), and potassium phosphate (K₃PO₄) (3.0 eq).
-
Catalyst Addition: In a separate vial, pre-mix your palladium source (e.g., Pd(OAc)₂, 2 mol%) and a bulky, electron-rich phosphine ligand like SPhos or XPhos (4 mol%).[18][19] Add this mixture to the Schlenk flask.
-
Solvent and Degassing: Add degassed 1,4-dioxane. Perform three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen.
-
Reaction: Heat the reaction mixture to 100-110 °C and monitor by TLC or LC-MS.
Causality: Bulky, electron-rich ligands like SPhos promote the crucial oxidative addition step for sterically hindered aryl bromides and also facilitate the reductive elimination step to release the product.[18][20] A strong, non-nucleophilic base like K₃PO₄ is effective in promoting transmetalation without causing unwanted side reactions.[19]
Issue 2: Formation of Side Products in Buchwald-Hartwig Amination
You are attempting to couple an amine with this compound and observe significant amounts of hydrodehalogenation (replacement of Br with H) or other byproducts.
Root Cause Analysis & Solutions
Hydrodehalogenation can occur as a competing side reaction to the desired C-N bond formation.[10] The choice of base and ligand is critical to favor the productive catalytic cycle.
| Side Product | Potential Cause | Recommended Solution |
| Hydrodehalogenation Product | β-hydride elimination from the amido-palladium intermediate if the amine has β-hydrogens. Can also result from catalyst decomposition pathways. | Use a bulky biarylphosphine ligand (e.g., XPhos, RuPhos) which can accelerate reductive elimination over competing pathways.[19] Ensure the base is not excessively strong or hindered, which can promote side reactions. Sodium tert-butoxide is common, but weaker bases like K₂CO₃ or Cs₂CO₃ can be tried, potentially at higher temperatures.[21] |
| Nitro Group Reduction | Certain reaction conditions (e.g., presence of reducing agents, prolonged high temperatures) can lead to the reduction of the nitro group to an amine. | Use milder conditions where possible. If the amine coupling partner is an aniline, the presence of an electron-withdrawing nitro group on the aryl halide can actually be advantageous.[22] |
Experimental Workflow Diagram
Caption: General experimental workflow for Buchwald-Hartwig amination.
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing nitro group para to the bromine makes this compound a good candidate for SNAr reactions.
Issue: Sluggish or Incomplete SNAr Reaction
You are reacting this compound with a nucleophile (e.g., an alkoxide or an amine), but the reaction is slow or stalls.
Root Cause Analysis & Solutions
While electronically activated, the steric hindrance from the two methyl groups can still slow down the initial nucleophilic attack, which is often the rate-determining step.[3][23]
-
Increase Nucleophile Strength: If using an alcohol or thiol, pre-treat with a strong, non-nucleophilic base like sodium hydride (NaH) to generate the more potent alkoxide or thiolate nucleophile.[3]
-
Elevate the Temperature: SNAr reactions often require significant thermal energy to overcome the activation barrier. Consider increasing the temperature, potentially using a sealed tube or microwave reactor to safely reach temperatures above the solvent's boiling point.[3]
-
Solvent Choice is Key: Use a polar aprotic solvent like DMSO, DMF, or NMP. These solvents are effective at solvating the cation of the nucleophile salt, leaving a "naked" and more reactive anionic nucleophile. They also have high boiling points, allowing for higher reaction temperatures.[3]
Mechanism Visualization
Caption: SNAr mechanism highlighting the rate-determining step.
References
- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. (n.d.). Fiveable.
- Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(39), 12571-12583.
- MSDS of 1-Bromo-2,4-dimethyl-3-nitro-benzene. (n.d.). Capot Chemical.
- Palladium catalyst issues in cross-coupling reactions. (n.d.). Benchchem.
- Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. (n.d.). Science Learning Center.
- Application Notes and Protocols for the Large-Scale Production of 1-Bromo-3-nitrobenzene. (n.d.). Benchchem.
- Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. (2018, May 16). Stack Exchange.
- The Suzuki-Miyaura Coupling of Nitroarenes. (n.d.). Organic Chemistry Portal.
- Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. (2020, December 10). RSC Publishing.
- SAFETY DATA SHEET - 1-Bromo-2-nitrobenzene. (2009, September 26). Fisher Scientific.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019, February 26). MDPI.
- Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... (n.d.). ResearchGate.
- overcoming low reactivity in nucleophilic substitutions of 1-Bromo-3-butoxy-5-nitrobenzene. (n.d.). Benchchem.
- 1-Bromo-4-methyl-2-nitrobenzene. (n.d.). ResearchGate.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- SAFETY DATA SHEET - 1-Bromo-4-nitrobenzene. (2014, November 10). Fisher Scientific.
- Safety Data Sheet - 1-Bromo-4-nitrobenzene. (n.d.). CDN Isotopes.
- Material Safety Data Sheet - 1-Bromo-4-nitrobenzene, 99%. (n.d.). Cole-Parmer.
- Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Ca. (n.d.). RUA.
- Yadav, M. R., et al. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(28), 9423-9426.
- m-BROMONITROBENZENE. (n.d.). Organic Syntheses Procedure.
- This compound. (n.d.). PubChem.
- Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. (n.d.). Echemi.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014, February 6). The Royal Society of Chemistry.
- Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online.
- Nucleophilic aromatic substitution. (n.d.). Wikipedia.
- Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps.
- It is possible to synthesize 1-bromo-4-nitrobenzene by reacting bromobenzene with a mixture of... (n.d.). Homework.Study.com.
- Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017, December 19). PMC - PubMed Central.
- Catalytic reaction of 1-bromo-4-nitrobenzene and styrene, where Pd(II)... (n.d.). ResearchGate.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). NIH.
- ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. (2025, August 6). ResearchGate.
- troubleshooting failed Suzuki coupling with 1-(4-Bromobutyl)-4-methylbenzene. (n.d.). Benchchem.
- 1-Bromo-4-methyl-2-nitrobenzene. (n.d.). PMC - NIH.
- Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... (n.d.). ResearchGate.
- Help needed with unreproducible Suzuki coupling. (2023, December 20). Reddit.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- Design and Synthesis of a 4-Nitrobromobenzene Derivative Bearing an Ethylene Glycol Tetraacetic Acid Unit for a New Generation of Caged Calcium Compounds with Two-Photon Absorption Properties in the Near-IR Region and Their Application in Vivo. (2016, August 9). ACS Publications.
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 1-bromo-3-nitrobenzene. (n.d.). Benchchem.
- Troubleshooting low conversion rates in 1-Bromo-1-butene cross-coupling. (n.d.). Benchchem.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.).
- Preparation method of 1-bromo-3-nitrobenzene. (n.d.). Google Patents.
- A Comparative Guide to the Synthesis of 1-Bromo-3-nitrobenzene. (n.d.). Benchchem.
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- 9. capotchem.com [capotchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 13. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 14. Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-fr ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08344E [pubs.rsc.org]
- 15. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 23. echemi.com [echemi.com]
preventing di-substitution in the bromination of 2,3-dimethyl-4-nitrobenzene
Technical Support Center: Aromatic Bromination
Guide ID: TS-ARBROM-004 Topic: Preventing Di-substitution in the Bromination of 2,3-Dimethyl-4-Nitrobenzene Senior Application Scientist: Dr. Gemini
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and protocols for researchers encountering challenges with the selective monobromination of 2,3-dimethyl-4-nitrobenzene. Our goal is to help you understand the underlying chemical principles and optimize your experimental conditions to prevent the formation of undesired di-substituted byproducts.
Frequently Asked Questions (FAQs)
Q1: I'm attempting to synthesize 1-bromo-2,3-dimethyl-4-nitrobenzene, but my analysis shows significant amounts of a di-bromo byproduct. What is causing this over-bromination?
A1: The formation of di-substituted products during the electrophilic aromatic substitution (EAS) of 2,3-dimethyl-4-nitrobenzene is a common issue that typically arises from overly aggressive reaction conditions. While the nitro group is strongly deactivating, the two methyl groups are activating and can promote a second substitution reaction if not properly controlled.
Several factors can contribute to this issue:
-
Reaction Stoichiometry: Using a molar excess of the brominating agent (e.g., Br₂) is the most direct cause of polysubstitution. Once the initial, more reactive starting material is consumed, the excess electrophile will begin to react with the mono-brominated product.
-
High Reaction Temperature: Increased thermal energy can overcome the higher activation energy required for the second bromination on the now more deactivated ring, leading to the di-bromo product.
-
Potent Catalyst/Reagent Choice: The use of a highly reactive brominating system, such as molecular bromine with a strong Lewis acid catalyst (e.g., FeBr₃, AlBr₃), can accelerate both the primary and secondary reactions, making it difficult to isolate the mono-substituted product.[1][2]
-
Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material has been consumed provides more opportunity for the less favorable di-substitution to occur.
Q2: Which position on the 2,3-dimethyl-4-nitrobenzene ring is most likely to be brominated, and what is the chemical reasoning?
A2: The major monobromination product is This compound . This regioselectivity is determined by the combined directing effects of the three substituents on the aromatic ring.
-
Nitro Group (-NO₂): This is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic attack. It is a meta-director, meaning it directs incoming electrophiles to the positions meta to itself (in this case, C1 and C5).[3][4] Furthermore, it strongly deactivates the ortho (C3, C5) and para (C6) positions through resonance.[3]
-
Methyl Groups (-CH₃): These are electron-donating groups that activate the ring. They are ortho, para-directors.[5][6]
-
The methyl at C2 directs to C1 (ortho), C6 (ortho), and C5 (para).
-
The methyl at C3 directs to C2 (blocked), C5 (ortho), and C4 (blocked).
-
Synergistic Effect: The directing effects converge on the C1 position. The nitro group directs meta to C1, and the C2-methyl group directs ortho to C1. While other positions are activated by the methyl groups (C5, C6), they are simultaneously strongly deactivated by the ortho and para relationship to the nitro group, making them electronically disfavored for attack. Therefore, the electrophile (Br⁺) will preferentially add to the C1 position.
Caption: Analysis of directing effects on 2,3-dimethyl-4-nitrobenzene.
Troubleshooting Guides
This section provides actionable solutions to common problems encountered during the bromination reaction.
Guide 1: Controlling Stoichiometry to Prevent Over-Bromination
-
Symptom: GC-MS or NMR analysis confirms the presence of a di-brominated product with a molecular weight of 308.8 g/mol (for ¹H, ¹²C, ¹⁴N, ¹⁶O, ⁷⁹Br, ⁸¹Br isotopes).
-
Root Cause: An excess of the brominating agent is available to react with the mono-bromo product after the starting material is depleted.
-
Solution: Implement strict stoichiometric control. The brominating agent should be the limiting reagent.
Recommended Actions:
-
Accurate Measurement: Precisely measure both the substrate and the brominating agent. For liquid bromine, this can be challenging due to its volatility and density. Using a calibrated syringe and ensuring a closed system is crucial.
-
Molar Ratio Adjustment: Begin with a substrate-to-brominating agent molar ratio of 1:1. If di-substitution persists, reduce the amount of the brominating agent to a slight deficit (e.g., 1:0.95). This ensures that the reaction stops once the limiting reagent is consumed, leaving some unreacted starting material which is typically easier to separate from the desired product than the di-bromo byproduct.
| Molar Ratio (Substrate:Bromine) | Expected Major Product | Expected Byproducts | Recommendation |
| 1 : 1.2 | Di-bromo derivative | Mono-bromo product | Not Recommended . High risk of over-bromination. |
| 1 : 1.0 | Mono-bromo product | Minor di-bromo, starting material | Optimal Starting Point . Requires careful monitoring. |
| 1 : 0.95 | Mono-bromo product | Unreacted starting material | Recommended for Difficult Separations . Minimizes di-substitution. |
Guide 2: Optimizing Temperature and Reaction Time
-
Symptom: The proportion of di-substituted product increases significantly with longer reaction times or higher temperatures.
-
Root Cause: The second bromination has a higher activation energy. Supplying excess thermal energy (high temperature) or allowing the reaction to run for an extended period provides the necessary energy and time for this less favorable reaction to occur.
-
Solution: Employ lower temperatures and actively monitor the reaction's progress.
Recommended Actions:
-
Lower Reaction Temperature: Conduct the reaction at a reduced temperature. Start at 0°C (ice bath) and allow the mixture to slowly warm to room temperature. This provides better control over the reaction rate.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material.
-
Timely Quenching: As soon as the starting material is consumed (or when an optimal ratio of product to starting material is achieved), quench the reaction immediately. This can be done by pouring the mixture into cold water and adding a reducing agent like sodium bisulfite to destroy any remaining bromine.[7]
Sources
Technical Support Center: Purification of Substituted Nitroaromatics
Welcome to the technical support center for the purification of substituted nitroaromatics. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of these valuable compounds. The inherent chemical properties of nitroaromatics, stemming from the strongly electron-withdrawing nitro group and the stability of the aromatic ring, present unique purification hurdles.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to overcome these obstacles and achieve high-purity compounds.
Troubleshooting Guides
This section is organized by common purification techniques and the specific problems that can arise. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions with explanations grounded in chemical principles.
Recrystallization Issues
Recrystallization is a powerful technique for purifying solid organic compounds.[2][3] However, substituted nitroaromatics can exhibit problematic behavior during this process.
Question: My nitroaromatic compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?
Answer:
"Oiling out" occurs when the solid melts and forms a liquid phase before it dissolves in the hot solvent, or when it separates from the cooling solution as a supercooled liquid instead of a crystalline solid.[4][5][6] This is particularly common when the melting point of your compound is lower than the boiling point of the chosen solvent.[6][7] Impurities can also depress the melting point, exacerbating this issue.[4][7] An oily layer will trap impurities, preventing effective purification.
Probable Causes & Solutions:
-
High Solute Concentration/Rapid Cooling: The solution is likely supersaturated, and the kinetics favor the formation of an oil over an ordered crystal lattice.
-
Inappropriate Solvent Choice: The solvent's boiling point may be too high relative to the compound's melting point.
-
Solution: Select a solvent with a lower boiling point. Alternatively, a mixed solvent system can be employed to modulate the solvent power and prevent oiling out.
-
-
Presence of Impurities: Significant amounts of impurities can lower the melting point of the mixture.
-
Solution: If the crude material is highly impure, consider a preliminary purification step like flash chromatography before attempting recrystallization.
-
Question: I'm getting a very low yield after recrystallization. What are the common causes of product loss?
Answer:
A low recovery of your purified nitroaromatic compound can be frustrating. The goal of recrystallization is to maximize the recovery of pure product while leaving impurities behind in the mother liquor.[2] Several factors can lead to an undesirable loss of your target compound.
Probable Causes & Solutions:
-
Excessive Solvent Usage: Using too much solvent is the most frequent reason for poor yields, as a significant portion of your compound will remain dissolved even at low temperatures.[2][4][6][7]
-
Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel.
-
Solution: Pre-heat your filtration apparatus (funnel and receiving flask) and use a small amount of extra hot solvent to wash the filter paper.[7]
-
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[2][7]
-
Solution: Always wash the filter cake with a minimal amount of ice-cold solvent.[7]
-
-
Incomplete Crystallization: Not allowing sufficient time or a low enough temperature for crystallization will leave product in the filtrate.
-
Solution: Before discarding the mother liquor, cool it in an ice-salt bath to see if more crystals form.[7] If a substantial amount of product crystallizes, your initial cooling was insufficient.
-
Question: No crystals are forming even after the solution has cooled to room temperature. How can I induce crystallization?
Answer:
The failure of a compound to crystallize from a saturated solution is known as supersaturation.[2][4] This indicates that the nucleation step, the initial formation of small crystal aggregates, has not occurred.
Probable Causes & Solutions:
-
Lack of Nucleation Sites: The solution is clean and the flask surface is too smooth to initiate crystal growth.
-
Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the liquid level.[2][5][7] The microscopic scratches provide a surface for nucleation.
-
Solution 2: Seeding: If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" will act as a template for further crystal growth.[2]
-
-
Solution Not Sufficiently Concentrated: You may have used too much solvent, and the solution is not actually saturated at the lower temperature.
-
Solution: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Then, allow it to cool again.[7]
-
Caption: A flowchart for troubleshooting common recrystallization issues.
Chromatography Challenges
Flash chromatography and HPLC are indispensable for separating complex mixtures of substituted nitroaromatics.[8][9] However, the polarity and potential reactivity of these compounds can lead to purification difficulties.
Question: Why is it so difficult to separate ortho-, meta-, and para-isomers of my substituted nitroaromatic compound?
Answer:
The separation of constitutional isomers is a classic chromatographic challenge. Isomers often have very similar physical properties, such as polarity and boiling point, making them difficult to resolve.[10] For substituted nitroaromatics, this is particularly true.
Probable Causes & Solutions:
-
Similar Polarity: The different positions of the substituents may only subtly alter the overall molecular dipole moment, leading to very similar retention times on a chromatographic column.
-
Solution (Flash Chromatography):
-
Optimize the Mobile Phase: A shallow gradient or even an isocratic elution with a finely tuned solvent mixture can enhance separation. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.[11]
-
Change the Stationary Phase: If silica gel (slightly acidic) is not providing separation, consider using alumina (basic or neutral) or a bonded phase like diol or cyano.[12]
-
-
-
Steric Hindrance Effects: A bulky group in the ortho position can affect how the molecule interacts with the stationary phase compared to its meta and para counterparts.[10] This can sometimes be exploited for separation.
-
Solution (HPLC):
-
Stationary Phase Selection: A phenyl-hexyl or biphenyl column can offer alternative selectivity through π-π interactions with the aromatic ring.
-
Mobile Phase Modifiers: Adding a small percentage of an alcohol like isopropanol to the mobile phase can alter the interactions between the analytes and the stationary phase, potentially improving resolution.
-
-
Question: My nitroaromatic compound is showing signs of degradation on the column (e.g., tailing peaks, new peaks appearing). What can I do?
Answer:
Some nitroaromatic compounds can be thermally labile or sensitive to the acidic nature of standard silica gel.[13] Decomposition during purification leads to lower yields and impure fractions.
Probable Causes & Solutions:
-
Thermal Decomposition: In gas chromatography (GC), high temperatures in the injector port or column can cause decomposition.[13][14]
-
Solution (GC): Lower the injector temperature and use a temperature program that does not exceed the compound's stability limit. Ensure an inert column is being used.[14]
-
-
Acid-Catalyzed Degradation: The slightly acidic surface of silica gel can degrade sensitive compounds.
-
Solution (Flash Chromatography):
-
Deactivate the Silica: Add a small amount of a base, like triethylamine (~0.1-1%), to the mobile phase to neutralize the acidic sites on the silica.
-
Use an Alternative Stationary Phase: Neutral alumina or a C18 reversed-phase column can be used for compounds that are unstable on silica.[11]
-
-
-
Instability in Mobile Phase: Some highly substituted nitroaromatics can be unstable in certain solvents over time.[15]
-
Solution (HPLC): Prepare fresh mobile phase daily and keep run times as short as possible. A study on nitroaromatic explosives found that some compounds showed pronounced decomposition in acetonitrile/water mixtures but were stable in methanol/water.[15]
-
Question: I'm trying to purify a very polar nitroaromatic compound, and it either won't stick to my reversed-phase column or won't come off my normal-phase column. What are my options?
Answer:
Highly polar compounds present a significant challenge for traditional chromatographic methods.[16]
Probable Causes & Solutions:
-
Poor Retention in Reversed-Phase: The compound is too polar to interact with the non-polar C18 stationary phase and elutes in the solvent front.
-
Solution:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed to retain polar analytes better than standard C18 columns.
-
Highly Aqueous Mobile Phase: Use a mobile phase with a very low organic content (e.g., >95% water).
-
-
-
Irreversible Adsorption on Normal-Phase: The polar nitroaromatic interacts too strongly with the polar silica gel.
-
Solution: Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a technique that uses a polar stationary phase (like silica or an amine-bonded phase) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous solvent.[16] In this mode, water is the strong, eluting solvent. This is an excellent alternative for purifying very polar compounds that are not amenable to reversed-phase chromatography.[16]
-
Caption: Decision tree for selecting a suitable chromatographic method.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the synthesis of substituted nitroaromatics? A1: Impurities often include unreacted starting materials, di- or poly-nitrated byproducts, and isomers (ortho, meta, para).[10][17] Nitration of substituted benzenes rarely gives a single product; for example, the nitration of toluene yields a mixture of ortho- and para-nitrotoluene.[18] Additionally, acidic byproducts like nitrophenols can form, especially during vigorous nitration conditions.[19]
Q2: How can I assess the purity of my final substituted nitroaromatic compound? A2: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) with a UV or Diode Array Detector (DAD) is a workhorse method for quantifying impurities.[13][20] Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a more selective Nitrogen-Phosphorus Detector (NPD) is excellent for volatile and thermally stable compounds.[13][21] For definitive identification of impurities, Mass Spectrometry (MS) coupled to either GC or HPLC is the gold standard.[13]
Q3: Are there any specific safety concerns when purifying nitroaromatic compounds? A3: Yes. Many nitroaromatic compounds, particularly those with multiple nitro groups, are energetic materials and can be explosive.[1] They should be handled with appropriate personal protective equipment (PPE). Thermal stability is a major concern; avoid excessive heat during purification steps like distillation or rotary evaporation.[22] Some nitroaromatics are also toxic and mutagenic, so skin contact and inhalation should be minimized.[1][23]
Q4: My compound is a low-melting solid. Are there any special considerations for its purification? A4: Low-melting solids can be challenging to recrystallize as they have a higher tendency to oil out.[5] You may need to use a very low-boiling point solvent or a carefully selected solvent pair.[5] Flash chromatography can often be a more effective technique for these compounds. If you must recrystallize, very slow cooling is essential to encourage crystal formation over oiling.[4]
Data & Protocols
Table 1: Typical Solvent Systems for Flash Chromatography of Nitroaromatics
| Compound Polarity | Substituent Type | Starting Solvent System (v/v) | Gradient Elution Suggestion |
| Low | Alkyl, Halogen | Hexane / Ethyl Acetate (98:2) | Increase Ethyl Acetate to 20% |
| Medium | Ether, Ester | Hexane / Dichloromethane (50:50) | Gradient to 100% Dichloromethane |
| High | Hydroxyl, Amine | Dichloromethane / Methanol (99:1) | Increase Methanol to 10% |
Note: These are starting points. Always perform Thin Layer Chromatography (TLC) first to determine the optimal solvent system for your specific compound.[11]
Experimental Protocol: General Procedure for Flash Chromatography on Silica Gel
-
TLC Analysis: Develop a TLC method to find a solvent system that gives your target compound an Rf value of approximately 0.2-0.4.[11]
-
Column Packing: Select an appropriately sized column for your sample amount. Pack the column with silica gel using the chosen non-polar solvent (the "A" solvent of your system).
-
Sample Loading:
-
Liquid Loading: Dissolve your crude sample in a minimal amount of the mobile phase or a solvent in which it is freely soluble.
-
Dry Loading (Recommended): Dissolve your crude sample in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Load this powder onto the top of the packed column.
-
-
Elution: Begin elution with the starting solvent system determined by TLC. If using a gradient, gradually increase the proportion of the more polar solvent ("B" solvent).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
References
- Benchchem. (n.d.). solvent selection for effective recrystallization of nitroaromatic compounds.
- Benchchem. (n.d.). Technical Support Center: Purification of Ortho-Isopropyl Substituted Nitroaromatics.
- Google Patents. (n.d.). Process for the purification of mononitro aromatic compounds.
- Google Patents. (n.d.). Method of purifying nitrated aromatic compounds from a nitration process.
- Restek. (n.d.). TROUBLESHOOTING GUIDE.
- Bausinger, T., & Preuss, J. (2009). Stability of Nitroaromatic Specialty Explosives in Reversed-Phase Liquid Chromatographic Systems. Journal of Hazardous Materials, 162(2-3), 1578-82.
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Purity Assessment of 1-Nitro-2-(trifluoromethoxy)benzene.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- Sigma-Aldrich. (n.d.). Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices.
- Benchchem. (n.d.). Comparative analysis of analytical methods for nitroaromatic compounds.
- González-Pérez, J. A., et al. (2007). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 31(5), 643-664.
- University of California, Los Angeles. (n.d.). Recrystallization.
- University of York. (n.d.). Problems with Recrystallisations.
- ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol.
- University of Colorado Boulder. (n.d.). Recrystallization.
- Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
- Phenomenex. (2025). Flash Chromatography: Principles & Applications.
- Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
- Sorbent Technologies, Inc. (2025). Flash Chromatography Basics.
- Reachem. (2024). The Purification of Organic Compound: Techniques and Applications.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- DTIC. (n.d.). Thermal Stability Characteristics of Nitroaromatic Compounds.
- YouTube. (2024). Flash Column Chromatography.
- Benchchem. (n.d.). literature review on the synthesis of substituted nitrobenzenes.
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sorbtech.com [sorbtech.com]
- 12. m.youtube.com [m.youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biotage.com [biotage.com]
- 17. US2430421A - Process for the purification of mononitro aromatic compounds - Google Patents [patents.google.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
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- 21. atsdr.cdc.gov [atsdr.cdc.gov]
- 22. apps.dtic.mil [apps.dtic.mil]
- 23. academic.oup.com [academic.oup.com]
Technical Support Center: Scaling Up the Synthesis of 1-Bromo-2,3-dimethyl-4-nitrobenzene
Welcome to the comprehensive technical guide for the synthesis and scale-up of 1-Bromo-2,3-dimethyl-4-nitrobenzene. This document is designed for researchers, chemists, and process development professionals. It provides not only a robust synthesis protocol but also in-depth troubleshooting guides and answers to frequently asked questions to ensure a successful, safe, and scalable reaction.
Foundational Principles: The Chemistry of Nitration
The synthesis of this compound is achieved via the electrophilic aromatic substitution (EAS) of 1-bromo-2,3-dimethylbenzene (also known as 3-bromo-o-xylene). The reaction employs a mixture of concentrated nitric acid and sulfuric acid, commonly called "mixed acid."
The core of this reaction is the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺). Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the nitronium ion.[1][2] This potent electrophile is then attacked by the electron-rich aromatic ring of the substrate.
Regioselectivity: Predicting the Outcome
In the case of 1-bromo-2,3-dimethylbenzene, the directing effects of the substituents determine the position of the incoming nitro group.
-
Methyl Groups (-CH₃): These are activating, ortho-, para-directing groups due to inductive effects and hyperconjugation.[3]
-
Bromo Group (-Br): This is a deactivating, ortho-, para-directing group. While it withdraws electron density inductively, its lone pairs can participate in resonance, directing attack to the ortho and para positions.
Considering the positions on the starting material (1-bromo-2,3-dimethylbenzene):
-
Position 4: Para to the C-2 methyl group and ortho to the C-3 methyl group. This position is sterically accessible and electronically activated.
-
Position 5: Ortho to the bromo group and meta to both methyl groups.
-
Position 6: Ortho to the bromo group and the C-2 methyl group. This position is highly sterically hindered.
The synergistic directing effects of the two methyl groups strongly favor substitution at the C-4 position, making This compound the major expected product. However, other isomers, primarily 1-Bromo-2,3-dimethyl-6-nitrobenzene, can form as minor byproducts.
Experimental Protocol: Lab-Scale Synthesis
This protocol is designed for a standard laboratory scale and includes critical safety and processing checkpoints.
Reagent & Equipment Overview
| Reagent/Equipment | Specification | Purpose |
| 1-Bromo-2,3-dimethylbenzene | >98% Purity | Starting Material |
| Concentrated Sulfuric Acid | 98% (18.4 M) | Catalyst, Dehydrating Agent |
| Concentrated Nitric Acid | 70% (15.8 M) | Nitrating Agent Source |
| Dichloromethane (DCM) | Reagent Grade | Extraction Solvent |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Neutralizing Wash |
| Brine | Saturated Aqueous NaCl | Final Wash, Aids Drying |
| Anhydrous Magnesium Sulfate | Laboratory Grade | Drying Agent |
| Round-bottom flask | Appropriate Size | Reaction Vessel |
| Addition Funnel | Pressure-equalizing | Controlled Reagent Addition |
| Magnetic Stirrer & Stir Bar | - | Homogeneous Mixing |
| Ice-water bath | - | Temperature Control |
| Rotary Evaporator | - | Solvent Removal |
Step-by-Step Methodology
-
Preparation of Nitrating Mixture: In a flask submerged in an ice-water bath, slowly add 1.2 molar equivalents of concentrated nitric acid to 3 molar equivalents of concentrated sulfuric acid with constant stirring. Caution: This process is exothermic. Maintain the temperature of the mixture below 10 °C.
-
Reaction Setup: In a separate three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel, dissolve 1.0 molar equivalent of 1-bromo-2,3-dimethylbenzene in a minimal amount of a chlorinated solvent like dichloromethane (optional, can be run neat). Cool this mixture to 0-5 °C using an ice-water bath.
-
Addition of Nitrating Agent: Slowly add the pre-cooled nitrating mixture from the addition funnel to the stirred solution of the substrate. The rate of addition should be carefully controlled to maintain the internal reaction temperature between 0-5 °C.[1] This step is highly exothermic.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30-60 minutes. The progress can be monitored by Thin Layer Chromatography (TLC) by comparing the spot of the starting material to the new, more polar product spot(s).
-
Reaction Quench: Once the reaction is complete, very slowly pour the reaction mixture into a beaker containing a large volume of crushed ice and water (approx. 10 times the reaction volume) with vigorous stirring.[1] This will precipitate the crude product and dilute the strong acids.
-
Work-up & Isolation:
-
If a solid precipitates, collect it via vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.[1]
-
If an oil forms, perform a liquid-liquid extraction with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (caution: effervescence), and finally with brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product, likely a mixture of isomers, is typically a yellow solid or oil. Purification is best achieved by recrystallization from ethanol or isopropanol. The major 4-nitro isomer is generally less soluble and will crystallize first upon cooling.[1] Column chromatography can be used for higher purity separation.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and scale-up of this compound.
Troubleshooting Q&A
Issue 1: The reaction yield is significantly lower than expected.
-
Potential Cause A: Incomplete Reaction. The reaction may not have gone to completion due to insufficient reaction time or temperature.
-
Solution: Before quenching, confirm the absence of starting material using TLC. If starting material remains, allow the reaction to stir for a longer period or warm slightly to room temperature for a short duration (e.g., 15 minutes), while being mindful of byproduct formation.[1]
-
-
Potential Cause B: Over-Nitration. If the temperature was not adequately controlled, dinitration can occur, consuming the desired product.
-
Solution: Strict temperature control is paramount. Ensure the ice bath is well-maintained and the nitrating mixture is added slowly and dropwise. For larger scales, consider using a jacketed reactor with a chiller.
-
-
Potential Cause C: Product Loss During Work-up. The product may have some solubility in the acidic aqueous layer, especially if it is oily.
-
Solution: If the product does not fully precipitate upon quenching, perform a thorough extraction of the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate to recover any dissolved product.
-
Issue 2: The final product is a mixture of isomers that are difficult to separate.
-
Potential Cause: Inherent Reaction Kinetics. While the 4-nitro isomer is favored, the formation of other isomers is kinetically possible. These isomers often have very similar physical properties, making separation challenging.[4]
-
Solution A (Recrystallization): Careful, slow recrystallization is the most common method. The desired 4-nitro isomer is often less soluble than other isomers and will crystallize preferentially from a solvent like ethanol. Seeding the solution with a pure crystal of the desired product can aid this process.
-
Solution B (Chromatography): For high-purity requirements, column chromatography using silica gel with a non-polar eluent system (e.g., hexane/ethyl acetate gradient) can effectively separate the isomers.
-
Solution C (Process Optimization): Experiment with reaction temperature. Lowering the temperature often increases regioselectivity, favoring the thermodynamically more stable product, albeit at the cost of a slower reaction rate.
-
Issue 3: The reaction mixture turned dark brown/black, and noxious brown fumes were observed.
-
Potential Cause: Runaway Reaction and Oxidation. This is a critical safety failure. The temperature has exceeded the safe operating limit, leading to uncontrolled exothermic decomposition and oxidative side reactions. The brown gas is likely nitrogen dioxide (NO₂).[5]
-
Immediate Action: If this occurs on a small scale, ensure the reaction is in a well-ventilated fume hood and allow it to cool. Do not attempt to seal the vessel. For larger scales, an emergency quench procedure should be in place.
-
Prevention: This is caused by poor temperature control. Review the cooling capacity of your setup. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Ensure efficient stirring and a slow, controlled addition rate. Never add the substrate to the mixed acid; always add the acid to the substrate.
-
Frequently Asked Questions (FAQs)
Q1: Why is sulfuric acid necessary? Can I just use nitric acid? A1: While some highly activated aromatic rings can be nitrated with nitric acid alone, the reaction is generally slow and inefficient.[6] Sulfuric acid is crucial as it acts as a catalyst to generate the highly reactive nitronium ion (NO₂⁺) electrophile, which is necessary for an efficient reaction with the moderately activated 1-bromo-2,3-dimethylbenzene substrate.[2]
Q2: What is the most critical safety precaution for this reaction? A2: Temperature control. Aromatic nitrations are highly exothermic and have the potential for thermal runaway, which can lead to violent decomposition or explosion.[5] Always use an efficient cooling bath, add reagents slowly, and monitor the internal temperature continuously. Never exceed the recommended temperature range. All operations should be conducted in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[5]
Q3: How can I effectively scale up this reaction from 10g to 1kg? A3: Scaling up introduces significant challenges, primarily related to heat and mass transfer.
-
Heat Management: The surface-area-to-volume ratio decreases on scale-up, making heat removal less efficient. A simple ice bath will be insufficient. A jacketed reactor connected to a recirculating chiller is mandatory for precise temperature control.
-
Reagent Addition: A peristaltic or diaphragm pump should be used for the slow, controlled addition of the nitrating mixture. The addition should be subsurface to ensure immediate mixing and heat distribution.
-
Mixing: Efficient agitation is critical to prevent localized "hot spots." An overhead mechanical stirrer with an appropriate impeller (e.g., pitched-blade turbine) is necessary to ensure homogeneity in a larger reactor.
-
Quenching: Quenching at scale is also hazardous. The reaction mixture should be slowly transferred into a separate, well-stirred vessel containing a large amount of ice/water.
Q4: My final product is a pale yellow solid. Is this expected? A4: Yes, pure nitroaromatic compounds are often pale yellow crystalline solids.[5] A darker yellow, orange, or brown color in the crude product may indicate the presence of impurities, such as nitrophenols or other oxidation byproducts. These can typically be removed during recrystallization.
Visualizing the Process
Reaction Mechanism Workflow
Caption: Mechanism of electrophilic aromatic nitration.
Experimental Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
- Science Learning Center. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene.
-
YouTube. (2024). Nitration reaction safety. Retrieved January 17, 2026, from [Link]
-
Li, P., Wang, H., Zhang, X., & Chen, H. (2011). 1-Bromo-4-methyl-2-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2641. Available at: [Link]
-
Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved January 17, 2026, from [Link]
-
University of Calgary. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 1-Bromo-2,5-dimethyl-4-nitrobenzene. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Liljenberg, M., Stenlid, J. H., & Brinck, T. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 24(1), 15. Available at: [Link]
-
ResearchGate. (n.d.). Catalytic reaction of 1-bromo-4-nitrobenzene and styrene. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2020). Halogenation, Sulfonation, and Nitration of Aromatic Compounds. Retrieved January 17, 2026, from [Link]
-
PNAS. (2021). Zeolite-like performance for xylene isomer purification using polymer-derived carbon membranes. Retrieved January 17, 2026, from [Link]
-
IRJET. (2016). Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO- LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computation. Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Regioselectivity in Electrophilic Aromatic Substitution. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). Process for the nitration of o-xylene and related compounds.
-
CSIR. (n.d.). An Improved Process For The Nitration Of Xylene Isomers Using Zeolite Beta Catalyst. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 3-Bromo-o-xylene. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Chemical Industry Journal. (n.d.). A better separation process for xylene isomers. Retrieved January 17, 2026, from [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved January 17, 2026, from [Link]
-
eScholarship.org. (n.d.). Separation of Xylene Isomers through Multiple Metal Site Interactions in Metal–Organic Frameworks. Retrieved January 17, 2026, from [Link]
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Technical Support Center: Purification of 1-Bromo-2,3-dimethyl-4-nitrobenzene
An advanced technical support guide for researchers, scientists, and drug development professionals on the purification of 1-Bromo-2,3-dimethyl-4-nitrobenzene.
As a Senior Application Scientist, I've frequently guided researchers through the nuances of purifying sensitive intermediates. This compound is a key building block, but its purity is paramount for downstream success. This guide is structured to address the common and complex challenges encountered during its purification, moving beyond simple protocols to explain the underlying chemical principles.
Safety First: A Non-Negotiable Prerequisite
Before any experimental work, a thorough review of the Safety Data Sheet (SDS) for this compound and all solvents and reagents is mandatory.
-
Hazards : This compound is classified as harmful if swallowed, inhaled, or in contact with skin. It can cause serious eye and skin irritation.[1][2][3][4]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[5]
-
Ventilation : Handle the compound and all volatile solvents in a certified chemical fume hood to avoid inhalation.[4]
-
Waste Disposal : Dispose of all chemical waste in properly labeled containers according to your institution's guidelines.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems faced during the purification process.
Q1: What are the most likely impurities in my crude this compound sample?
A1: The impurity profile is dictated by the synthetic route, which is typically the nitration of 1-bromo-2,3-dimethylbenzene. The primary impurities you should anticipate are:
-
Unreacted Starting Material : 1-bromo-2,3-dimethylbenzene.
-
Isomeric Byproducts : Nitration can occur at other positions on the aromatic ring. The directing effects of the bromo and two methyl groups can lead to the formation of other isomers like 1-Bromo-2,3-dimethyl-6-nitrobenzene.
-
Di-nitrated Species : Over-nitration can lead to the formation of dinitrated products, which are significantly more polar.[6]
-
Residual Acids : Traces of nitric and sulfuric acid from the nitrating mixture are common and must be removed.[7]
Q2: My crude product is a dark oil, but the pure compound is a solid. What happened?
A2: This is a classic sign of significant impurities. The presence of unreacted starting materials, isomeric oils, or residual solvents can depress the melting point of your product, causing it to appear as an oil or a low-melting solid. The dark color often comes from nitrated byproducts and residual acids. An initial aqueous work-up is essential before attempting crystallization.
Q3: How do I choose the best solvent for recrystallization?
A3: The principle of "like dissolves like" is your starting point. This compound is a moderately polar molecule.[8] An ideal recrystallization solvent will dissolve the compound completely when hot but poorly when cold.
-
Good Candidates : Alcohols such as ethanol or methanol are often effective.[7][9] You may also explore solvent pairs, like ethanol/water or hexane/ethyl acetate.
-
Screening Process : Test solubility in small-scale vials. Add a few milligrams of your crude product to ~0.5 mL of a test solvent. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating. Upon cooling, pure crystals should precipitate out.
Q4: My recrystallization improved purity, but TLC still shows a persistent impurity. What's next?
A4: If recrystallization is insufficient, it's likely due to an impurity with very similar solubility properties, often an isomer. At this point, column chromatography is the recommended next step. It separates compounds based on differences in polarity, which is often more effective for isomer separation than solubility differences.[6][10][11]
Q5: I see multiple yellow spots on my TLC plate. How do I identify my product?
A5: In a typical normal-phase TLC (silica gel), the polarity of the compound is inversely proportional to its Rf value.
-
Product Spot : Your desired product, this compound, will be moderately polar.
-
Less Polar Impurities (Higher Rf) : Unreacted starting material (1-bromo-2,3-dimethylbenzene) will be significantly less polar and will have a higher Rf value.
-
More Polar Impurities (Lower Rf) : Di-nitrated byproducts are much more polar and will have a very low Rf value, often staying near the baseline. Isomers will likely have very similar Rf values to your product, requiring careful selection of the eluent for separation.
Troubleshooting Guides & Detailed Protocols
Logical Purification Workflow
This diagram outlines the decision-making process for purifying your crude product.
Caption: Decision workflow for purifying this compound.
Protocol 1: Initial Aqueous Work-up
Causality: This step is critical to remove inorganic impurities, particularly residual nitric and sulfuric acids from the nitration reaction. Failure to do so will hinder any subsequent purification attempt.
Methodology:
-
Dissolution : Dissolve the crude product in an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate.
-
Neutralization : Transfer the organic solution to a separatory funnel. Wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize residual acids. Caution : Vent the funnel frequently as CO₂ gas will be generated.
-
Water Wash : Wash the organic layer with deionized water, followed by a wash with brine (saturated NaCl solution) to break up any emulsions and remove excess water.
-
Drying : Drain the organic layer into an Erlenmeyer flask and dry over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Concentration : Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude, neutralized product.
Protocol 2: Purification by Recrystallization
Causality: This technique exploits the differences in solubility between the target compound and impurities at different temperatures. It is most effective when impurities are present in small quantities or have significantly different solubilities.
| Solvent System | Polarity | Suitability |
| Ethanol | Polar Protic | High - Good for removing non-polar impurities. |
| Methanol | Polar Protic | High - Similar to ethanol, may offer different solubility profile.[9][12] |
| Hexane/Ethyl Acetate | Non-polar/Polar Aprotic | Moderate - Used as a solvent pair to fine-tune polarity. |
| Isopropanol | Polar Protic | Moderate - A good alternative to ethanol. |
Methodology:
-
Dissolution : Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent (e.g., ethanol) needed to fully dissolve the solid.[7]
-
Hot Filtration (Optional) : If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization : Allow the clear filtrate to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary. Once cloudiness appears, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impure mother liquor.
-
Drying : Dry the purified crystals in a vacuum oven. Do not use excessive heat to avoid sublimation or decomposition.
Protocol 3: Purification by Column Chromatography
Causality: This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase. It is highly effective for separating compounds with minor differences in polarity, such as isomers.[13]
Experimental Workflow Diagram
Caption: Step-by-step workflow for column chromatography purification.
Methodology:
-
Stationary Phase : Use silica gel (60 Å, 230-400 mesh) as the standard stationary phase.
-
Mobile Phase (Eluent) Selection : Determine the optimal solvent system using TLC. A good system will give your product an Rf value of ~0.3. A common starting point is a mixture of hexane and ethyl acetate. For example, start with 5% ethyl acetate in hexane and gradually increase the polarity.
-
Column Packing : Pack the column using a slurry method to ensure a homogenous stationary phase, avoiding cracks or channels.
-
Sample Loading : Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. For best results, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.
-
Elution and Fraction Collection : Begin elution with the selected solvent system. Collect fractions of equal volume and monitor the separation by TLC.[13]
-
Isolation : Combine the fractions that contain only the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.
References
- Vertex AI Search. (n.d.). 1-Bromo-2-nitrobenzene - Solubility of Things. Retrieved January 17, 2026.
-
ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved January 17, 2026, from [Link]
- CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. Retrieved January 17, 2026.
- Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved January 17, 2026.
-
National Institutes of Health. (n.d.). 1-Bromo-4-methyl-2-nitrobenzene - PMC. Retrieved January 17, 2026, from [Link]
- Capot Chemical. (2025). MSDS of 1-Bromo-2,4-dimethyl-3-nitro-benzene. Retrieved January 17, 2026.
- Science Learning Center. (n.d.). Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. Retrieved January 17, 2026.
-
Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved January 17, 2026, from [Link]
-
Homework.Study.com. (n.d.). It is possible to synthesize 1-bromo-4-nitrobenzene by reacting bromobenzene with a mixture of.... Retrieved January 17, 2026, from [Link]
-
UKEssays. (2017). Synthesis and Purification of Nitrophenols. Retrieved January 17, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved January 17, 2026, from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Bromo-4-nitrobenzene, 99%. Retrieved January 17, 2026, from [Link]
-
ACS Publications. (2016). Design and Synthesis of a 4-Nitrobromobenzene Derivative Bearing an Ethylene Glycol Tetraacetic Acid Unit for a New Generation of Caged Calcium Compounds with Two-Photon Absorption Properties in the Near-IR Region and Their Application in Vivo. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). CN103804197A - Preparation method of 1-bromo-3-nitrobenzene.
-
ResearchGate. (n.d.). (PDF) 1-Bromo-4-methyl-2-nitrobenzene. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 17, 2026, from [Link]
-
National Institutes of Health. (2014). In-situ cryocrystallization of 1,2-dimethyl-3-nitrobenzene and 2,4-dimethyl-1-nitrobenzene. Retrieved January 17, 2026, from [Link]
Sources
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Technical Support Center: Stability and Storage of 1-Bromo-2,3-dimethyl-4-nitrobenzene
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals utilizing 1-Bromo-2,3-dimethyl-4-nitrobenzene. The integrity of experimental outcomes is critically dependent on the stability of starting materials. This document provides an in-depth analysis of the stability profile of this compound, outlines validated storage and handling protocols, and offers a troubleshooting framework for potential stability-related issues.
Section 1: Foundational Stability Profile & FAQs
This section addresses the fundamental chemical vulnerabilities of this compound. Understanding these principles is the first step toward preventing degradation.
Q1: What are the primary factors that can compromise the stability of this compound during storage?
The stability of this compound is primarily influenced by four key factors: temperature, light, moisture, and chemical incompatibility. The presence of both a nitro group and a bromine atom on the aromatic ring dictates its reactivity and degradation pathways. The electron-withdrawing nature of the nitro group makes the benzene ring susceptible to certain reactions and contributes to the compound's overall recalcitrance to oxidative degradation.[1]
Q2: How does elevated temperature affect the compound?
Elevated temperatures can initiate thermal decomposition. For nitroaromatic compounds, a primary degradation pathway at high temperatures involves the cleavage of the C-NO2 bond to produce phenyl radicals and NO2.[2][3] This process can be exothermic and may proceed via complex radical mechanisms.[3] Intense or prolonged heating should be avoided, as it can lead to the formation of hazardous decomposition byproducts and potentially explosive mixtures. While specific data for this isomer is limited, the general behavior of nitrobenzene derivatives suggests that thermal stress is a significant risk.[2][4][5]
Q3: Is this compound sensitive to light?
Yes, nitroaromatic compounds are frequently susceptible to photodegradation upon exposure to UV or visible light.[6] Photolysis can induce reactions, including the formation of nitrophenol isomers and other intermediates, ultimately leading to a loss of purity.[7][8] Therefore, storing the compound in light-resistant containers is essential to prevent photochemical degradation.
Q4: What are the key chemical incompatibilities to be aware of?
This compound should be stored separately from strong oxidizing agents and strong bases.[9][10] Contact with these substances can trigger vigorous and potentially hazardous reactions, leading to rapid decomposition and the release of toxic gases such as nitrogen oxides (NOx) and hydrogen bromide.[11]
Q5: Is the compound susceptible to hydrolysis?
The Carbon-Bromine bond on an aryl ring is significantly more stable against hydrolysis than its alkyl bromide counterpart.[12][13] This stability arises from the partial double-bond character of the C-Br bond due to the overlap of a lone pair of electrons from the bromine atom with the delocalized π-system of the benzene ring.[14] Under standard neutral storage conditions, hydrolysis is not a primary degradation pathway. However, some related compounds can be hygroscopic, and moisture uptake could potentially affect long-term stability or physical properties.
Section 2: Recommended Storage and Handling Protocols
Adherence to proper storage and handling protocols is paramount to preserving the chemical integrity of this compound.
Q6: What are the optimal conditions for short-term and long-term storage?
To ensure maximum stability, the following conditions are recommended. These are summarized for easy reference in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool environment, ideally refrigerated (2-8 °C). | Minimizes the rate of potential thermal degradation and slows down any other kinetic degradation processes. |
| Atmosphere | Store in a tightly sealed container. For long-term storage or high-purity applications, storage under an inert atmosphere (e.g., Argon or Nitrogen) is advised. | Prevents exposure to atmospheric moisture and oxygen, which could participate in oxidative or hydrolytic degradation pathways over time. |
| Container | Use amber glass vials or other opaque, chemically resistant containers. | Protects the compound from light exposure, thereby preventing photodegradation. The container must be tightly sealed to prevent moisture ingress.[15] |
| Environment | Store in a dry, well-ventilated area away from incompatible chemicals.[9][10][16] | Prevents accidental contact with strong bases, oxidizing agents, and other reactive substances.[9][10] |
Q7: What handling practices should be followed during experimental use to minimize degradation?
-
Aliquoting: If frequent use is anticipated, aliquot the material into smaller, single-use vials upon receipt. This minimizes the exposure of the bulk material to atmospheric conditions with each use.
-
Inert Gas: When handling, especially for sensitive reactions, use a glove box or flush the container headspace with an inert gas like argon or nitrogen before resealing.
-
Avoid Heat Sources: Weigh and handle the compound away from direct heat sources such as hot plates or ovens.
-
Rapid Use: Prepare solutions of the compound immediately before use. While stability in various solvents should be determined empirically, prolonged storage in solution is not recommended without stability data.
-
Resealing: Ensure containers are meticulously resealed after each use to prevent moisture and air exposure.
Section 3: Troubleshooting Guide for Stability Issues
This section provides a logical framework for diagnosing and resolving issues that may arise from compound degradation.
Q8: My solid sample of this compound has darkened or changed color over time. What does this indicate?
A visual change in color, typically darkening to a yellow or brownish hue, is a common indicator of chemical degradation. This is often due to the formation of small quantities of chromophoric byproducts resulting from photolytic or thermal stress. The material should be re-analyzed for purity (e.g., via HPLC-UV, GC-MS, or qNMR) before use to ensure it meets the requirements of your experiment.
Q9: My experimental results are inconsistent, and I suspect the starting material. How can I confirm if compound stability is the root cause?
Inconsistent results are a classic sign of a reagent integrity problem. To diagnose this:
-
Analytical Verification: Perform a purity and identity check on your stored sample. Compare the results (e.g., HPLC chromatogram, NMR spectrum) to the supplier's Certificate of Analysis or to data from a freshly opened container. Look for the appearance of new peaks or a decrease in the area of the main peak.
-
Reference Standard: If possible, compare the performance of your stored material against a new, unopened lot of the compound in a control experiment.
-
Review Storage History: Scrutinize the storage and handling history of the material. Was it exposed to light? Was the container properly sealed? Was it subjected to temperature fluctuations?
The following workflow provides a systematic approach to troubleshooting stability concerns.
Section 4: Protocol for a Forced Degradation Study
For applications requiring a comprehensive understanding of stability, such as in drug development, a forced degradation (or stress testing) study is essential. This protocol provides a framework for identifying likely degradation pathways and developing stability-indicating analytical methods.
Objective: To identify potential degradation products and assess the intrinsic stability of this compound under various stress conditions.
Methodology: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the preferred analytical technique.
Procedure:
-
Preparation of Stock Solution: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile/Water mixture) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions: Aliquot the stock solution into separate, appropriately labeled vials for each condition.
-
Acid Hydrolysis: Add 1N HCl to an aliquot to achieve a final acid concentration of 0.1N. Heat at 60 °C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to an aliquot to achieve a final base concentration of 0.1N. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H2O2) to an aliquot. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat an aliquot of the stock solution at 80 °C for 48 hours. For solid-state thermal stress, place the neat compound in an oven at 80 °C.
-
Photolytic Degradation: Expose an aliquot of the stock solution (in a quartz vial) and some solid compound to a photostability chamber with a combined UV/Visible light source (e.g., Option 2 of the ICH Q1B guideline).
-
-
Sample Processing: After the designated stress period, cool the samples to room temperature. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable final concentration for analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC-UV method.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. A loss in the peak area of the parent compound and the appearance of new peaks indicate degradation. The conditions under which degradation occurs reveal the compound's liabilities. This information is crucial for defining appropriate storage and handling controls.
References
- Liu, D., & Farooq, A. (2023).
- BenchChem. (2025). An In-Depth Technical Guide to the Stability and Storage of 1-Bromo-3-nitrobenzene. BenchChem Technical Support.
- Sekirin, V. A., et al. (1986). Kinetics of thermocatalytic decomposition of nitrobenzene. Journal of Applied Chemistry of the USSR.
- Kinetics of Radical Reactions Involved in the Gas-Phase Thermal Decomposition of Nitrobenzene. (2024).
- Chen, B., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences.
- Investigation of thermal decomposition of nitrobenzene: An energetic m
- Capot Chemical. (2025). MSDS of 1-Bromo-2,4-dimethyl-3-nitro-benzene.
- Wang, S., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters.
- Zeman, S., et al. (2025). Gas- vs. liquid-state thermal decomposition: thermolysis of halogenated benzene derivatives with the 2-nitrodiazene-1-N-oxide moiety. RSC Publishing.
- Chen, B., et al. (2005). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Bromo-2-nitrobenzene. Fisher Scientific.
- Mill, T. (2015). Are alkyl bromides susceptible to hydrolysis?
- Chen, B., et al. (2005). Direct photolysis of nitroaromatic compounds in aqueous solutions. Journal of Environmental Sciences.
- Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, PMC.
- CDN Isotopes. (n.d.). Safety Data Sheet - 1-Bromo-4-nitrobenzene. CDN Isotopes.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Bromo-4-nitrobenzene. Thermo Fisher Scientific.
- 1-Bromo-4-methyl-2-nitrobenzene. (2011).
- Trustrade. (2023).
- Sigma-Aldrich. (n.d.). 1-Bromo-4-nitrobenzene 99. Sigma-Aldrich.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Bromo-4-nitrobenzene, 99%. Cole-Parmer.
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- Bromin
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Validation & Comparative
A Comparative Guide to the Synthetic Routes of 1-Bromo-2,3-dimethyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2,3-dimethyl-4-nitrobenzene is a valuable substituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The strategic placement of its substituents—a bromine atom, two methyl groups, and a nitro group—offers multiple points for further functionalization. The efficient and regioselective synthesis of this molecule is therefore of significant interest to the chemical research community.
This guide provides an in-depth comparison of the plausible synthetic routes to this compound. We will analyze each pathway based on the principles of electrophilic aromatic substitution, considering the directing effects of the substituents and providing a critical evaluation of the potential yields, regioselectivity, and overall practicality of each method. This analysis is supported by established experimental protocols for analogous transformations and a theoretical understanding of the reaction mechanisms.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be approached from several retrosynthetic perspectives. The most direct methods involve the electrophilic substitution on a pre-existing disubstituted or trisubstituted benzene ring. The key challenge in these approaches lies in controlling the regioselectivity of the reaction to obtain the desired isomer. The primary synthetic strategies considered in this guide are:
-
Route 1: Electrophilic Nitration of 3-Bromo-o-xylene.
-
Route 2: Electrophilic Bromination of 2,3-Dimethylnitrobenzene.
-
Route 3: Multi-step Synthesis via a Sandmeyer Reaction.
The logical flow of these synthetic considerations is outlined in the diagram below:
Figure 1: Retrosynthetic analysis of this compound.
Route 1: Electrophilic Nitration of 3-Bromo-o-xylene
This approach involves the introduction of a nitro group onto the aromatic ring of 3-bromo-o-xylene (1-bromo-2,3-dimethylbenzene). The success of this route is critically dependent on the directing effects of the existing substituents: two methyl groups (ortho, para-directing and activating) and a bromine atom (ortho, para-directing and deactivating).
Analysis of Regioselectivity
The positions on the 3-bromo-o-xylene ring available for substitution are C4, C5, and C6.
-
Position C4: This position is ortho to the methyl group at C3 and meta to the bromine at C1 and the methyl group at C2.
-
Position C5: This position is para to the methyl group at C2 and meta to the bromine at C1 and the methyl group at C3.
-
Position C6: This position is ortho to the methyl group at C2 and the bromine at C1, and meta to the methyl group at C3.
The activating, ortho, para-directing methyl groups will strongly influence the position of nitration. The bromine atom, being a deactivator, will have a lesser influence. The strong activation and directing effect of the two methyl groups are expected to favor nitration at positions ortho and para to them. Therefore, positions C4 and C6 are the most likely sites for nitration. Steric hindrance from the adjacent methyl and bromo groups may disfavor substitution at C6. Consequently, the desired this compound is anticipated to be a major product of this reaction.
Figure 2: Proposed synthesis via nitration.
Experimental Protocol (Proposed)
This protocol is adapted from standard procedures for the nitration of substituted benzenes.[1][2]
Materials:
-
3-Bromo-o-xylene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Dichloromethane or Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add 1 equivalent of 3-bromo-o-xylene to the cold sulfuric acid with stirring.
-
Prepare a nitrating mixture by carefully adding 1.1 equivalents of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate flask, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of 3-bromo-o-xylene in sulfuric acid, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture slowly onto crushed ice with stirring.
-
Extract the product with dichloromethane or diethyl ether (3 x 20 mL).
-
Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield this compound.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Direct, one-step synthesis. | Potential for the formation of isomeric byproducts. |
| Readily available starting material. | Requires careful temperature control to avoid dinitration. |
| High likelihood of desired regioselectivity. | Use of corrosive and hazardous concentrated acids. |
Route 2: Electrophilic Bromination of 2,3-Dimethylnitrobenzene
This synthetic strategy involves the bromination of 2,3-dimethylnitrobenzene. The regiochemical outcome is determined by the directing effects of the two activating methyl groups and the strongly deactivating, meta-directing nitro group.
Analysis of Regioselectivity
The available positions for substitution on the 2,3-dimethylnitrobenzene ring are C4, C5, and C6.
-
Position C4: This position is ortho to the methyl group at C3 and meta to the nitro group at C1 and the methyl group at C2.
-
Position C5: This position is para to the methyl group at C2 and meta to the nitro group at C1 and the methyl group at C3.
-
Position C6: This position is ortho to the methyl group at C2 and the nitro group at C1, and meta to the methyl group at C3.
The nitro group is a strong deactivating group and a meta-director. The methyl groups are activating and ortho, para-directing. The directing effects of the methyl groups will favor substitution at positions C4, C5, and C6. However, the strong deactivating effect of the nitro group will make the reaction conditions more forcing than the nitration of 3-bromo-o-xylene. The nitro group at C1 will direct the incoming electrophile to C5. The methyl group at C2 directs to C5 and C6. The methyl group at C3 directs to C4. Given the combined directing effects, a mixture of isomers is likely. However, the position meta to the nitro group (C5) and para to a methyl group is electronically favored. Therefore, 1-bromo-2,3-dimethyl-5-nitrobenzene might be a significant byproduct , potentially complicating the purification of the desired this compound.
Figure 3: Proposed synthesis via bromination.
Experimental Protocol (Proposed)
This protocol is based on standard procedures for the bromination of deactivated aromatic compounds.[3]
Materials:
-
2,3-Dimethylnitrobenzene
-
Bromine
-
Iron filings or anhydrous Iron(III) Bromide (FeBr₃)
-
Carbon Tetrachloride or Dichloromethane (anhydrous)
-
Aqueous Sodium Bisulfite solution
-
Ethanol (for recrystallization)
Procedure:
-
In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place 1 equivalent of 2,3-dimethylnitrobenzene and a catalytic amount of iron filings or FeBr₃ in an anhydrous solvent.
-
From the dropping funnel, add 1.1 equivalents of bromine dropwise with stirring. The reaction is exothermic and may require cooling to maintain a moderate temperature.
-
After the addition is complete, heat the mixture to reflux for 2-3 hours or until the evolution of hydrogen bromide gas ceases.
-
Cool the reaction mixture and pour it into water.
-
Add aqueous sodium bisulfite solution to quench any unreacted bromine.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization from ethanol.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Direct, one-step synthesis. | Likely to produce a mixture of regioisomers, complicating purification. |
| Requires harsher reaction conditions due to the deactivating nitro group. | |
| Use of hazardous and corrosive bromine. |
Route 3: Multi-step Synthesis via a Sandmeyer Reaction
The Sandmeyer reaction provides a reliable method for introducing a bromine atom onto an aromatic ring via a diazonium salt intermediate.[4][5][6] This multi-step approach offers excellent regiochemical control if the required aniline precursor, 2,3-dimethyl-4-nitroaniline, is accessible.
The proposed sequence is as follows:
-
Nitration of 2,3-dimethylaniline: This would likely produce a mixture of isomers, with the desired 2,3-dimethyl-4-nitroaniline being one of the products.
-
Diazotization of 2,3-dimethyl-4-nitroaniline: The aniline is converted to a diazonium salt using nitrous acid at low temperatures.
-
Sandmeyer Reaction: The diazonium salt is then treated with a copper(I) bromide solution to yield the final product.
Figure 4: Proposed multi-step synthesis via Sandmeyer reaction.
Experimental Protocol (Proposed)
This protocol is based on a known procedure for a similar Sandmeyer reaction.[7]
Materials:
-
2,3-Dimethyl-4-nitroaniline
-
Sodium Nitrite (NaNO₂)
-
Hydrobromic Acid (HBr, 48%)
-
Copper(I) Bromide (CuBr)
-
Dichloromethane
-
Aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate
Procedure:
-
Diazotization: Dissolve 1 equivalent of 2,3-dimethyl-4-nitroaniline in a mixture of water and 48% HBr. Cool the solution to -5 to 0 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C. Stir for 15-30 minutes after the addition is complete.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in 48% HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Nitrogen gas will evolve.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to 50-70 °C for 15-30 minutes to ensure complete reaction.
-
Cool the mixture and extract the product with dichloromethane.
-
Wash the organic layer with aqueous NaOH and water, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product by column chromatography or recrystallization.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Excellent regiochemical control. | Multi-step synthesis, potentially leading to lower overall yield. |
| Milder reaction conditions for the final bromination step. | Availability and synthesis of the starting aniline may be a challenge. |
| Diazonium salts are unstable and require careful handling at low temperatures. |
Comparative Summary of Synthetic Routes
| Feature | Route 1: Nitration of 3-Bromo-o-xylene | Route 2: Bromination of 2,3-Dimethylnitrobenzene | Route 3: Sandmeyer Reaction |
| Number of Steps | 1 | 1 | 3+ (including aniline synthesis) |
| Regioselectivity | Potentially high for the desired product. | Likely to yield a mixture of isomers. | Excellent, defined by the aniline precursor. |
| Reaction Conditions | Moderately exothermic, requires cooling. | Harsher conditions, potentially requiring heating. | Diazotization requires low temperatures. |
| Potential Yield | Moderate to high, dependent on isomer separation. | Lower, due to isomer formation and purification losses. | Moderate overall yield due to multiple steps. |
| Key Challenges | Isomer separation. | Poor regioselectivity. | Synthesis and stability of intermediates. |
Conclusion and Recommendation
Based on the theoretical analysis of directing group effects and general knowledge of electrophilic aromatic substitution reactions, Route 1, the direct nitration of 3-bromo-o-xylene, appears to be the most promising and efficient pathway for the synthesis of this compound. This route is a single-step process starting from a commercially available material and is predicted to have good regioselectivity for the desired product. While the formation of minor isomeric byproducts is possible, their separation should be achievable through standard purification techniques such as recrystallization or chromatography.
Route 2 is likely to be plagued by poor regioselectivity, leading to a difficult separation and lower yields of the target compound. Route 3, while offering excellent regiochemical control, is a longer and more complex synthetic sequence, making it less practical unless the specific starting aniline is readily and economically available.
For researchers embarking on the synthesis of this compound, we recommend an initial exploratory study of Route 1. Careful optimization of the reaction conditions, particularly the temperature and the stoichiometry of the nitrating agent, will be crucial for maximizing the yield and purity of the desired product.
Characterization of this compound
-
¹H NMR: Two singlets for the aromatic protons and two singlets for the methyl groups are expected. The chemical shifts will be influenced by the electronic effects of the bromo and nitro groups.
-
¹³C NMR: Eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule.
-
IR Spectroscopy: Characteristic absorption bands for the nitro group (around 1530 and 1350 cm⁻¹), C-Br stretching, and aromatic C-H and C=C stretching vibrations would be observed.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of C₈H₈BrNO₂ (230.06 g/mol ) would be present, along with a characteristic isotopic pattern for the bromine atom.[8]
References
- Moodie, R. B., Schofield, K., & Weston, J. B. (1976). The nitration of some polymethyl- and other substituted benzenes. Journal of the Chemical Society, Perkin Transactions 2, (8), 1089-1096.
- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635.
-
Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Microscale Approach to Organic Laboratory Techniques (5th ed.). Brooks/Cole, Cengage Learning.
- Andrievsky, A. M., & Gorelik, M. V. (2013). Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid.
-
Wikipedia. (2023, December 15). Sandmeyer reaction. In Wikipedia. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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A Definitive Guide to the Structural Validation of 1-Bromo-2,3-dimethyl-4-nitrobenzene: An In-Depth Comparison of X-ray Crystallography and Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is a critical foundation for understanding its chemical behavior, reactivity, and potential biological activity. This guide provides a comprehensive comparison of single-crystal X-ray crystallography, the gold standard for structural elucidation, with alternative spectroscopic methods for the validation of the small organic molecule, 1-Bromo-2,3-dimethyl-4-nitrobenzene.
The Unambiguous Power of X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid.[1][2][3] By analyzing the diffraction pattern of X-rays passing through a single crystal, this technique generates a detailed three-dimensional electron density map of the molecule. From this map, atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional precision, providing an unambiguous structural validation.
Experimental Workflow: From Synthesis to Structure
The journey to a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals.
A plausible synthetic route to this compound involves the nitration of 1-bromo-2,3-dimethylbenzene. The directing effects of the bromine and methyl groups will influence the position of the incoming nitro group. While specific literature for this exact transformation is sparse, established procedures for the nitration of similar aromatic compounds can be adapted.[4][5]
Step-by-Step Synthesis Protocol:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add 10 mL of concentrated sulfuric acid to 10 mL of concentrated nitric acid with constant stirring.
-
Reaction Setup: In a separate three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, dissolve 5 grams of 1-bromo-2,3-dimethylbenzene in 20 mL of a suitable solvent like dichloromethane.
-
Nitration: Slowly add the nitrating mixture dropwise to the solution of 1-bromo-2,3-dimethylbenzene, ensuring the reaction temperature is maintained below 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane.
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
The growth of diffraction-quality single crystals is often the most challenging step.[1][2] Several methods can be employed for small organic molecules.[6][7]
Step-by-Step Crystallization Protocol (Slow Evaporation):
-
Solvent Selection: Dissolve a small amount of the purified this compound in a variety of solvents to find one in which it is sparingly soluble.
-
Preparation of a Saturated Solution: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at a slightly elevated temperature.
-
Filtration: Filter the warm solution through a small plug of cotton or a syringe filter to remove any particulate matter.
-
Crystal Growth: Transfer the filtered solution to a clean vial, cover it loosely with a cap or parafilm with a few needle holes to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or forceps.
Diagram of the Experimental Workflow
Caption: Workflow for the structural validation of this compound by X-ray crystallography.
The harvested crystal is mounted on a diffractometer, and X-ray diffraction data are collected. The resulting diffraction pattern is then used to solve and refine the crystal structure.[8][9]
Key Steps in Data Collection and Refinement:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is cooled in a stream of liquid nitrogen to minimize thermal vibrations, and diffraction data are collected using a monochromatic X-ray source.
-
Structure Solution: The collected data are processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods.
-
Structure Refinement: The initial structural model is refined against the experimental data to improve the atomic positions, and thermal parameters.
Interpreting the Crystallographic Data
The final output of an X-ray crystallographic experiment is a set of precise atomic coordinates and other crystallographic parameters. For this compound, we would expect to obtain the data presented in the hypothetical table below. For comparison, crystallographic data for the related compound 1-Bromo-4-methyl-2-nitrobenzene is also included.[10][11]
| Parameter | Hypothetical Data for this compound | Experimental Data for 1-Bromo-4-methyl-2-nitrobenzene[10][11] |
| Chemical Formula | C8H8BrNO2 | C7H6BrNO2 |
| Molecular Weight | 230.06 g/mol | 216.04 g/mol |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | Pna21 | Pna21 |
| a (Å) | 13.5 (assumed) | 13.016 (5) |
| b (Å) | 15.0 (assumed) | 14.617 (5) |
| c (Å) | 4.2 (assumed) | 4.037 (5) |
| V (ų) | 819 (assumed) | 768.1 (10) |
| Z | 4 | 4 |
| R-factor | < 0.05 | 0.053 |
A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural proof, other spectroscopic techniques offer valuable and often complementary information.[12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[14][15][16] For this compound, both ¹H and ¹³C NMR would provide key structural insights.
| Technique | Information Gained | Advantages | Limitations |
| ¹H NMR | Number of unique protons, their chemical environment, and connectivity through spin-spin coupling. | Provides detailed information about the molecular framework. Non-destructive. | Does not provide direct information on bond lengths or angles. |
| ¹³C NMR | Number of unique carbon atoms and their chemical environment. | Complements ¹H NMR data. | Lower sensitivity than ¹H NMR. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[16]
| Technique | Information Gained | Advantages | Limitations |
| MS | Precise molecular weight and elemental composition (with high-resolution MS). Fragmentation patterns can help identify structural motifs. | High sensitivity. Requires very small amounts of sample. | Does not provide information on stereochemistry or the connectivity of atoms. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[17]
| Technique | Information Gained | Advantages | Limitations |
| IR | Presence of characteristic functional groups (e.g., C-NO2, C-Br, aromatic C-H). | Fast and simple to perform. | Provides limited information about the overall molecular structure. |
Decision-Making Flowchart for Structural Elucidation
Caption: A flowchart to guide the selection of appropriate techniques for structural validation.
Conclusion: An Integrated Approach to Structural Validation
References
-
Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2456-2476. [Link]
-
SPT Labtech. (n.d.). Chemical crystallization. [Link]
-
Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
-
Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), m25–m31. [Link]
-
EPFL. (n.d.). Crystallization of small molecules. [Link]
-
Li, P., Wang, H., Zhang, X., & Chen, H. (2011). 1-Bromo-4-methyl-2-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2641. [Link]
-
Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. [Link]
-
Li, P., Wang, H., Zhang, X., & Chen, H. (2011). 1-Bromo-4-methyl-2-nitrobenzene. ResearchGate. [Link]
-
Ren, T. (2023). X-ray crystallography and cryo-em (cryo-electron microscopy): an overview & comparison. [Link]
-
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. [Link]
-
Homework.Study.com. (n.d.). It is possible to synthesize 1-bromo-4-nitrobenzene by reacting bromobenzene with a mixture of.... [Link]
-
Science Learning Center. (n.d.). Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. [Link]
-
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-
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-
Sahoo, S. K., et al. (2016). Design and Synthesis of a 4-Nitrobromobenzene Derivative Bearing an Ethylene Glycol Tetraacetic Acid Unit for a New Generation of Caged Calcium Compounds with Two-Photon Absorption Properties in the Near-IR Region and Their Application in Vivo. Journal of Organic Chemistry, 81(17), 7437-7447. [Link]
-
Seshadri, S., et al. (2016). Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO- LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computation. International Research Journal of Engineering and Technology (IRJET), 3(10), 691-703. [Link]
-
Seshadri, S., et al. (2017). Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO-LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computational Methods. ResearchGate. [Link]
-
Warren, M. S., et al. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 7(1), 25-39. [Link]
-
Ali, Q., Shah, M. R., & Ng, S. W. (2011). 4-Bromo-1-nitrobenzene. ResearchGate. [Link]
-
NIST. (n.d.). Benzene, 2-bromo-1-methyl-4-nitro-. [Link]
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Jasiński, R., & Jasińska, E. (2014). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Acta Chimica et Pharmaceutica Indica, 4(1), 21-25. [Link]
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Papageorgiou, A. C., Poudel, N., & Mattsson, J. (2021). Protein Structure Analysis and Validation with X-Ray Crystallography. Methods in Molecular Biology, 2178, 377-404. [Link]
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Betzi, S., et al. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules, 25(5), 1032. [Link]
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A Senior Application Scientist's Guide to the Comparative Reactivity of Bromo-nitrobenzene Isomers
For researchers, scientists, and drug development professionals, mastering the subtleties of aromatic chemistry is fundamental to rational molecular design and synthesis optimization. This guide provides an in-depth comparison of the reactivity of ortho-, meta-, and para-bromo-nitrobenzene isomers in nucleophilic aromatic substitution (SNAr) reactions. We will move beyond simple rules, dissecting the mechanistic causality, presenting supporting data, and offering a robust protocol for empirical validation.
The Core Principle: Stability of the Meisenheimer Complex
Nucleophilic aromatic substitution is not a single-step displacement. It proceeds via a two-step addition-elimination mechanism. The rate-determining step, and thus the key to understanding reactivity, is the initial attack of the nucleophile to form a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][2][3] The stability of this complex directly dictates the activation energy of the reaction and, consequently, the reaction rate.
The reactivity of the bromo-nitrobenzene isomers is governed by the ability of the nitro group (a powerful electron-withdrawing group) to stabilize this transient negative charge. The position of the nitro group relative to the bromine leaving group is therefore the critical factor.
The Reactivity Hierarchy: Para > Ortho >> Meta
Experimental evidence consistently shows a distinct reactivity order among the isomers. This hierarchy can be logically derived from analyzing the resonance structures of the respective Meisenheimer complexes.
-
Para-Bromo-nitrobenzene (Most Reactive): When a nucleophile attacks the carbon bearing the bromine in the para-isomer, the resulting negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the para-nitro group.[4][5] This delocalization onto a highly electronegative environment provides powerful stabilization to the intermediate, lowering the activation energy and dramatically increasing the reaction rate.
-
Ortho-Bromo-nitrobenzene (Highly Reactive): Similar to the para isomer, the ortho position also allows for direct resonance delocalization of the negative charge onto the nitro group. However, the ortho isomer is typically slightly less reactive than the para isomer. This is often attributed to steric hindrance, where the proximity of the nitro group to the site of attack can impede the approach of the incoming nucleophile.
-
Meta-Bromo-nitrobenzene (Least Reactive): In the meta isomer, the story is entirely different. While the nitro group still exerts an electron-withdrawing inductive effect, it is not positioned to participate in the resonance delocalization of the negative charge from the site of nucleophilic attack.[4][5][6] The charge in the Meisenheimer complex is distributed only over the carbon atoms of the ring. The lack of this critical resonance stabilization results in a much higher energy intermediate and, therefore, a drastically slower reaction rate.[6][7]
Visualizing Mechanistic Differences
The diagrams below illustrate the crucial difference in charge stabilization between the para and meta intermediates.
Caption: Logical flow showing why the para-isomer's intermediate is more stable.
Supporting Experimental Data: A Quantitative Look
The qualitative principles described above are borne out by quantitative kinetic studies. The reaction of bromo-nitrobenzene isomers with a nucleophile like piperidine provides a stark illustration of the reactivity differences.
| Isomer | Relative Rate of Reaction with Piperidine | Mechanistic Rationale |
| p-Bromo-nitrobenzene | ~4500 | Strong resonance stabilization from the -NO₂ group. |
| o-Bromo-nitrobenzene | ~2500 | Strong resonance stabilization, slightly hindered sterically. |
| m-Bromo-nitrobenzene | 1 | Only weak inductive stabilization; no resonance stabilization. |
Note: These are representative relative rates intended for comparison. Absolute rates are dependent on specific conditions (solvent, temperature, nucleophile).
Experimental Protocol: A Self-Validating Kinetic Comparison
This protocol provides a framework for determining the relative reaction rates via UV-Vis spectrophotometry, a common and reliable method for kinetic analysis. The formation of the product, an N-arylpiperidine, can be monitored as it will have a different UV-Vis absorbance spectrum from the starting material.
Objective: To determine the pseudo-first-order rate constants for the reaction of o-, m-, and p-bromo-nitrobenzene with piperidine.
Materials:
-
o-Bromo-nitrobenzene, m-bromo-nitrobenzene, p-bromo-nitrobenzene
-
Piperidine (high purity)
-
Anhydrous solvent (e.g., Dimethyl Sulfoxide, DMSO)
-
Volumetric flasks (10 mL, 50 mL)
-
Micropipettes
-
Thermostatted UV-Vis spectrophotometer with quartz cuvettes
Methodology:
-
Solution Preparation:
-
Prepare a 0.5 M stock solution of piperidine in DMSO.
-
Prepare 0.01 M stock solutions for each bromo-nitrobenzene isomer in DMSO. Causality: Using a large excess of the nucleophile (piperidine) allows for the application of pseudo-first-order kinetics, simplifying data analysis.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the desired reaction temperature (e.g., 75°C).
-
Determine the λmax (wavelength of maximum absorbance) for the expected product (e.g., 1-(4-nitrophenyl)piperidine) and a wavelength where the starting material has minimal absorbance.
-
-
Kinetic Run (repeated for each isomer):
-
Pipette 2.0 mL of the 0.5 M piperidine solution into a quartz cuvette and place it in the thermostatted cell holder to equilibrate.
-
Initiate the reaction by rapidly injecting 50 µL of the 0.01 M isomer stock solution into the cuvette.
-
Immediately begin recording the absorbance at the predetermined λmax at regular intervals (e.g., every 30 seconds) for a duration sufficient to observe a significant change or reaction completion.
-
-
Data Analysis:
-
The reaction rate is proportional to the change in absorbance over time.
-
The pseudo-first-order rate constant (k') can be determined by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.
-
The slope of the resulting straight line is equal to -k'.[8]
-
Compare the calculated k' values for the three isomers to establish their relative reactivity.
-
Caption: A generalized workflow for the kinetic analysis of SNAr reactions.
Conclusion and Practical Implications
The reactivity order of para > ortho >> meta for bromo-nitrobenzene isomers in nucleophilic aromatic substitution is a direct and predictable outcome of the principles of electronic stabilization. The ability of the nitro group to provide resonance stabilization to the Meisenheimer complex in the ortho and para positions is the key determinant of their enhanced reactivity. For the synthetic chemist, this knowledge is not merely academic; it is a powerful tool for predicting reaction outcomes, selecting appropriate starting materials, and designing reaction conditions. When a rapid SNAr reaction is desired, an ortho- or para-substituted substrate is the logical choice. Conversely, the inertness of the meta isomer can be exploited when seeking selectivity in a molecule with multiple potential reaction sites.
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A Spectroscopic Journey: From 2,3-Dimethylaniline to 1-Bromo-2,3-dimethyl-4-nitrobenzene
In the synthesis of complex organic molecules, each reaction step represents a transformation that must be rigorously verified. Spectroscopic analysis is the cornerstone of this verification process, providing an in-depth look at the molecular structure and confirming the presence of desired functionalities while ensuring the absence of starting materials. This guide provides a comparative spectroscopic analysis of 1-Bromo-2,3-dimethyl-4-nitrobenzene and its precursors, 2,3-dimethylaniline and N-(2,3-dimethylphenyl)acetamide. Through a detailed examination of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, alongside Mass Spectrometry (MS), we will elucidate the key structural changes at each stage of the synthesis. This document is intended for researchers, scientists, and professionals in drug development who rely on precise molecular characterization.
The Synthetic Pathway: A Deliberate Transformation
The synthesis of this compound from 2,3-dimethylaniline is a multi-step process designed to introduce specific functional groups in a controlled manner. The initial amine is first protected as an acetamide to moderate its reactivity and direct subsequent electrophilic substitution. This is followed by nitration and finally, bromination, to yield the target molecule. Each step imparts distinct changes to the molecule's spectroscopic signature.
A Senior Application Scientist's Guide to Assessing the Purity of 1-Bromo-2,3-dimethyl-4-nitrobenzene by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical development and synthetic chemistry, the purity of starting materials and intermediates is not merely a matter of quality control; it is a fundamental prerequisite for the synthesis of safe and effective active pharmaceutical ingredients (APIs). 1-Bromo-2,3-dimethyl-4-nitrobenzene, a key building block in various synthetic pathways, is no exception. Its purity can significantly impact reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final drug substance. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for assessing the purity of such organic compounds due to its high resolution, sensitivity, and quantitative accuracy.[1]
This guide provides an in-depth comparison of HPLC methodologies for the purity assessment of this compound, grounded in scientific principles and practical expertise. We will explore the rationale behind method development, compare alternative approaches, and provide a detailed, validated protocol that ensures trustworthy and reproducible results.
The Critical Choice: Reverse-Phase vs. Normal-Phase HPLC
The initial and most critical decision in developing an HPLC method is the choice of separation mode. For a molecule like this compound, with its moderate polarity stemming from the nitro group and the bromine atom, both Reverse-Phase (RP) and Normal-Phase (NP) chromatography are plausible options.
-
Reverse-Phase HPLC (RP-HPLC): This is the most widely used HPLC mode, employing a non-polar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol).[2] In RP-HPLC, non-polar compounds are retained longer, while polar compounds elute earlier.[3] Given the hydrophobic nature of the benzene ring and methyl groups in this compound, RP-HPLC is an excellent starting point. The separation is based on hydrophobic interactions between the analyte and the stationary phase.[4]
-
Normal-Phase HPLC (NP-HPLC): In contrast, NP-HPLC utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase (such as hexane or isooctane).[5][6] This mode is generally preferred for separating highly polar compounds or isomers.[6] While potentially effective, NP-HPLC can be more challenging to work with due to issues with mobile phase volatility and water sensitivity, which can affect reproducibility.
For routine purity analysis of this compound, RP-HPLC is the superior choice due to its robustness, reproducibility, and the vast selection of available stationary phases, which allows for fine-tuning of selectivity.
Method Development and Optimization: A Tale of Two Columns
To illustrate the process of method development and provide a comparative analysis, we will evaluate two distinct RP-HPLC methods. The primary method will utilize a standard C18 column, the workhorse of most analytical labs. The alternative method will employ a Phenyl-Hexyl column, which offers a different selectivity based on π-π interactions.
Method A: The Industry Standard - C18 Column
The C18 column, with its octadecylsilane bonded phase, provides excellent retention for hydrophobic compounds.[2] The separation of this compound and its potential process-related impurities (e.g., isomers, starting materials) will be primarily driven by differences in their overall hydrophobicity.
Method B: An Alternative Approach - Phenyl-Hexyl Column
A Phenyl-Hexyl column offers a unique selectivity due to the presence of the phenyl group in the stationary phase. This allows for π-π interactions with the aromatic ring of the analyte and its impurities. For aromatic compounds, this can lead to enhanced resolution and different elution orders compared to a C18 column.[7] This alternative selectivity is particularly useful for separating structurally similar aromatic compounds, such as isomers.
The Logic of Mobile Phase Selection
The mobile phase composition is a critical parameter for optimizing separation in RP-HPLC.[8][9] A mixture of water and an organic solvent, typically acetonitrile or methanol, is used.[5]
-
Acetonitrile is often preferred due to its lower viscosity and UV transparency at lower wavelengths.
-
Methanol can offer different selectivity and is a viable alternative.
To ensure sharp peaks and reproducible retention times, especially for compounds with acidic or basic functionalities, a modifier is often added to the mobile phase.[10] For nitroaromatic compounds, a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA), is commonly used to suppress any potential silanol interactions with the stationary phase and ensure consistent analyte ionization.[11]
Detection Wavelength: Seeing the Unseen
The presence of the nitrobenzene chromophore in this compound makes UV detection the ideal choice. Nitrobenzene and its derivatives typically exhibit strong absorbance in the UV region, often around 254 nm to 270 nm.[12][13][14] A photodiode array (PDA) detector is highly recommended as it allows for the acquisition of the entire UV spectrum of each peak, which is invaluable for peak purity assessment.[15]
Experimental Protocols
The following protocols are designed to be self-validating, incorporating system suitability tests to ensure the chromatographic system is performing adequately before sample analysis.
Detailed Step-by-Step Methodology: RP-HPLC with C18 Column (Method A)
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Filter through a 0.45 µm membrane filter and degas.
-
-
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with acetonitrile.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of acetonitrile. Dilute 1 mL of this solution to 10 mL with acetonitrile.
-
-
Chromatographic Conditions:
-
HPLC System: A standard analytical HPLC system with a binary or quaternary pump, autosampler, column oven, and PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 60 40 15.0 10 90 20.0 10 90 20.1 60 40 | 25.0 | 60 | 40 |
-
-
System Suitability:
-
Inject the Working Standard Solution five times.
-
The relative standard deviation (%RSD) of the peak area for the main peak should be not more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The theoretical plates for the main peak should be not less than 2000.
-
-
Procedure:
-
Inject the blank (acetonitrile) once.
-
Inject the Working Standard Solution.
-
Inject the Sample Solution in duplicate.
-
-
Calculation of Purity:
-
Calculate the percentage purity using the area normalization method: % Purity = (Area of the main peak / Total area of all peaks) x 100
-
Comparative Methodology: RP-HPLC with Phenyl-Hexyl Column (Method B)
The protocol for Method B is identical to Method A, with the exception of the column used.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.
All other parameters, including mobile phase, standard and sample preparation, and the gradient program, remain the same to allow for a direct comparison of the column's performance.
Visualizing the Workflow
Caption: High-level workflow for HPLC purity assessment.
Comparative Data Analysis
To objectively compare the performance of the two methods, a hypothetical but realistic dataset is presented below. This data assumes the presence of two common process-related impurities: Impurity 1 (a more polar starting material) and Impurity 2 (a less polar isomeric byproduct).
| Parameter | Method A (C18 Column) | Method B (Phenyl-Hexyl Column) | Acceptance Criteria |
| Retention Time (Main Peak) | 10.5 min | 11.2 min | Report |
| Resolution (Main Peak / Impurity 1) | 2.5 | 2.8 | > 2.0 |
| Resolution (Main Peak / Impurity 2) | 1.8 | 2.3 | > 2.0 |
| Tailing Factor (Main Peak) | 1.2 | 1.1 | 0.8 - 1.5 |
| Theoretical Plates (Main Peak) | 8500 | 9200 | > 2000 |
| Calculated Purity (%) | 99.2% | 99.5% | Report |
Analysis of Results:
From the comparative data, both methods are capable of providing a good separation. However, Method B with the Phenyl-Hexyl column demonstrates superior resolution for both impurities, particularly for the closely eluting isomeric Impurity 2. This highlights the benefit of exploring alternative column selectivities during method development. The higher calculated purity in Method B is a direct result of the better separation of the main peak from the co-eluting shoulder of Impurity 2 that was likely present in the chromatogram from Method A.
Trustworthiness Through Method Validation
While this guide provides a robust starting point, a full method validation according to the International Council for Harmonisation (ICH) guidelines is essential for use in a regulated environment.[16][17] This process formally demonstrates that the analytical procedure is suitable for its intended purpose.[18][19]
Key validation parameters to be assessed include:
-
Specificity: The ability to assess the analyte in the presence of impurities and degradation products.[20]
-
Linearity: A linear relationship between concentration and detector response over a defined range.
-
Accuracy: The closeness of the test results to the true value.[18]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Caption: Key parameters for analytical method validation.
Conclusion
The assessment of purity for critical chemical intermediates like this compound is a cornerstone of quality in the pharmaceutical industry. While a standard C18-based RP-HPLC method can provide adequate results, this guide demonstrates that a systematic approach to method development, including the evaluation of alternative column selectivities such as a Phenyl-Hexyl phase, can lead to more accurate and reliable data. The enhanced resolution offered by the Phenyl-Hexyl column in this case study underscores the importance of not relying solely on the "one-size-fits-all" C18 column. By grounding our methodologies in sound scientific principles and validating them according to international standards, we can ensure the integrity of our analytical data and, ultimately, the quality and safety of the medicines we develop.
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A Comparative Guide to the Synthesis of 1-Bromo-2,3-dimethyl-4-nitrobenzene: Exploring Alternative Reagents and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the strategic synthesis of highly substituted aromatic compounds is a cornerstone of innovation. 1-Bromo-2,3-dimethyl-4-nitrobenzene stands as a key intermediate, its versatile functional groups offering a gateway to a diverse array of complex molecules. This guide provides an in-depth technical comparison of synthetic routes and reagents for the preparation of this valuable compound. Moving beyond a mere recitation of protocols, we will delve into the mechanistic rationale behind reagent selection and explore modern alternatives that promise enhanced efficiency, safety, and regioselectivity.
Strategic Approaches to the Target Molecule
The synthesis of this compound can be approached from two primary retrosynthetic pathways:
-
Route A: Electrophilic Nitration of a Brominated Precursor. This strategy involves the nitration of 1-bromo-2,3-dimethylbenzene (3-bromo-o-xylene).
-
Route B: Electrophilic Bromination of a Nitrated Precursor. This alternative route focuses on the bromination of 2,3-dimethylnitrobenzene.
A third, less direct but potentially highly regioselective approach, the Sandmeyer reaction , will also be considered, contingent on the availability of the corresponding aniline precursor.
Caption: Overview of synthetic routes to this compound.
Route A: Nitration of 1-Bromo-2,3-dimethylbenzene
This approach leverages the commercially available starting material, 1-bromo-2,3-dimethylbenzene. The success of this route is dictated by the directing effects of the substituents on the aromatic ring.
Mechanistic Considerations: Regioselectivity in Electrophilic Aromatic Substitution
In electrophilic aromatic substitution, the existing substituents on the benzene ring govern the position of the incoming electrophile. In 1-bromo-2,3-dimethylbenzene, we have three substituents to consider:
-
Two Methyl Groups (-CH₃): These are activating, ortho, para-directing groups due to hyperconjugation and inductive effects.
-
One Bromo Group (-Br): This is a deactivating, ortho, para-directing group. The deactivation arises from its electron-withdrawing inductive effect, while the ortho, para-directing nature is due to the electron-donating resonance effect of its lone pairs.
The interplay of these directing effects will determine the product distribution. The two methyl groups at positions 2 and 3 will strongly direct the incoming nitro group to positions 4, 5, and 6. The bromo group at position 1 will direct to positions 2, 4, and 6. The cumulative effect suggests that positions 4 and 6 are the most favored for nitration. Steric hindrance from the adjacent methyl group at position 2 might slightly disfavor substitution at position 6 compared to position 4. Therefore, this compound is expected to be a major product, alongside the 1-bromo-2,3-dimethyl-6-nitrobenzene isomer.
Traditional Nitrating Agent: Nitric Acid and Sulfuric Acid
The classical method for nitration involves a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).
Experimental Protocol (Adapted from the nitration of bromobenzene)[1]
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid to an equal volume of concentrated nitric acid. Cool the mixture in an ice bath to 0-5 °C.
-
Reaction Setup: In a separate flask, dissolve 1-bromo-2,3-dimethylbenzene in a suitable solvent like dichloromethane or use it neat if it is a liquid at the reaction temperature. Cool this flask in an ice bath.
-
Addition of Nitrating Mixture: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 1-bromo-2,3-dimethylbenzene, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10 °C or room temperature) and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Isolation: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product, likely a mixture of isomers, will require purification by column chromatography or recrystallization to isolate the desired this compound.
Alternative Nitrating Agents
While the mixed acid system is effective, concerns over its corrosive nature and the potential for over-nitration have led to the exploration of alternative reagents.
| Reagent/System | Advantages | Disadvantages |
| Nitronium Tetrafluoroborate (NO₂BF₄) | Powerful nitrating agent, can be used in organic solvents. | Highly reactive, moisture-sensitive, and relatively expensive. |
| Acetyl Nitrate (CH₃COONO₂) | Milder nitrating agent, can offer different selectivity. | Can be unstable and needs to be prepared in situ. |
| Dinitrogen Pentoxide (N₂O₅) | Potent nitrating agent, can be used in non-acidic media. | Unstable and potentially explosive, requires careful handling. |
The choice of an alternative nitrating agent would depend on the desired reactivity and selectivity, as well as safety and cost considerations. For a substrate like 1-bromo-2,3-dimethylbenzene, the traditional mixed acid approach is likely sufficient and more cost-effective for most applications.
Route B: Bromination of 2,3-Dimethylnitrobenzene
This synthetic strategy begins with 2,3-dimethylnitrobenzene and introduces the bromine atom in the final step. The key challenge in this route is the deactivating nature of the nitro group.
Mechanistic Considerations: The Challenge of Brominating a Deactivated Ring
The nitro group (-NO₂) is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack.[2] It is also a meta-director. However, in 2,3-dimethylnitrobenzene, the directing effects of the two activating methyl groups will compete with the deactivating and meta-directing nitro group. The methyl groups at positions 2 and 3 will direct the incoming bromine to positions 4, 5, and 6. The nitro group at position 1 would direct to position 5. The combined influence strongly favors bromination at the 4-position, which is para to the methyl group at position 1 and ortho to the methyl group at position 2, and is not sterically hindered.
Traditional Brominating Agent: Bromine and a Lewis Acid
The most common method for brominating deactivated aromatic rings is the use of molecular bromine (Br₂) with a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or iron powder.[3]
Experimental Protocol (Adapted from the bromination of nitrobenzene)[3]
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place 2,3-dimethylnitrobenzene and a catalytic amount of iron filings.
-
Heating: Heat the mixture to a temperature that allows for a controlled reaction, typically in the range of 100-140 °C.
-
Addition of Bromine: Slowly add molecular bromine from the dropping funnel. The reaction is exothermic, and the rate of addition should be controlled to maintain the desired temperature.
-
Reaction Monitoring: After the addition is complete, continue to heat and stir the mixture until the evolution of hydrogen bromide gas ceases. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture and pour it into a solution of sodium bisulfite to quench any unreacted bromine.
-
Isolation and Purification: The product can be isolated by steam distillation or solvent extraction. Further purification by column chromatography or recrystallization will be necessary to obtain pure this compound.
Alternative Brominating Agents: A Safer and More Efficient Approach
The use of molecular bromine poses significant safety hazards due to its high toxicity and corrosivity. Several solid, easier-to-handle brominating agents have emerged as viable alternatives.
| Reagent | Reaction Conditions | Yield (for Nitrobenzene) | Advantages |
| N-Bromosuccinimide (NBS) | 50% H₂SO₄, 85-90 °C, 3h | 70% | Solid, easier to handle than Br₂. |
| Dibromoisocyanuric Acid (DBI) | conc. H₂SO₄, 20 °C, 5 min | 88% | Highly efficient, milder conditions.[4] |
| 5,5-dimethyl-1,3-dibromohydantoin (DBDMH) | conc. H₂SO₄, <40 °C | 95% | High yield under mild conditions.[5][6] |
Experimental Protocol using DBDMH (Adapted from a patent for the bromination of nitrobenzene)[6]
-
Reaction Setup: In a flask equipped with a stirrer, condenser, and thermometer, dissolve 2,3-dimethylnitrobenzene in concentrated sulfuric acid.
-
Cooling: Cool the mixture to below 40 °C.
-
Reagent Addition: Add 5,5-dimethyl-1,3-dibromohydantoin (DBDMH) portion-wise, maintaining the temperature below 40 °C.
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C) until the starting material is consumed (monitor by TLC).
-
Work-up: Separate the acidic aqueous layer. Wash the organic layer with hot water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like methanol.
Caption: A generalized experimental workflow for the bromination of 2,3-dimethylnitrobenzene.
Route C: The Sandmeyer Reaction
The Sandmeyer reaction offers a powerful and often highly regioselective method for the introduction of a bromo group onto an aromatic ring via a diazonium salt intermediate. This route would start from 2,3-dimethyl-4-nitroaniline.
Experimental Protocol (Adapted from a similar synthesis)
-
Diazotization: Dissolve 2,3-dimethyl-4-nitroaniline in an acidic solution (e.g., HBr in water) and cool to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the low temperature.
-
Preparation of Copper(I) Bromide: In a separate flask, prepare a solution of copper(I) bromide in HBr.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed.
-
Work-up and Isolation: After the addition is complete, the reaction mixture can be warmed to room temperature and then heated to ensure complete decomposition of the diazonium salt. The product is then isolated by extraction with an organic solvent.
-
Purification: The crude product is purified by column chromatography or recrystallization.
The primary advantage of the Sandmeyer reaction is its high regioselectivity, as the position of the bromo group is predetermined by the position of the amino group in the starting material. However, this route is contingent on the availability and cost of 2,3-dimethyl-4-nitroaniline.
Comparative Analysis and Conclusion
| Synthetic Route | Starting Material | Key Reagents | Advantages | Disadvantages |
| A: Nitration | 1-Bromo-2,3-dimethylbenzene | HNO₃/H₂SO₄ | Readily available starting material. | Potential for isomeric mixtures requiring careful purification. |
| B: Bromination | 2,3-Dimethylnitrobenzene | Br₂/FeBr₃ or alternatives (NBS, DBDMH) | Good regioselectivity is expected. Milder alternatives to Br₂ are available. | The starting material may be less common. Traditional bromination is hazardous. |
| C: Sandmeyer | 2,3-Dimethyl-4-nitroaniline | NaNO₂, CuBr | Excellent regioselectivity. | Requires a specific, potentially less accessible starting material. |
For researchers prioritizing a straightforward approach with a readily available starting material, Route A (Nitration) is a viable option, provided that efficient purification methods are employed to separate the resulting isomers.
For syntheses where high regioselectivity is paramount and a safer alternative to molecular bromine is desired, Route B (Bromination) , particularly with modern reagents like DBDMH, presents a compelling choice. The directing effects of the substituents in 2,3-dimethylnitrobenzene are well-aligned to favor the formation of the desired product.
The Sandmeyer reaction (Route C) stands as the most elegant solution for achieving unambiguous regiochemistry, but its practicality is entirely dependent on the accessibility of the required aniline precursor.
Ultimately, the optimal synthetic strategy will be dictated by a combination of factors including the availability and cost of starting materials, the scale of the reaction, the required purity of the final product, and the safety infrastructure of the laboratory. This guide provides the foundational knowledge and comparative data necessary for making an informed decision in the synthesis of this compound.
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A Senior Application Scientist's Guide to Catalyst Efficacy in Cross-Coupling Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
Cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled precision. The choice of catalyst is paramount, directly influencing reaction efficiency, substrate scope, and overall cost-effectiveness. This guide provides an in-depth comparison of prevalent catalyst systems for three of the most impactful cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. Our focus will be on providing not just data, but a rationale for catalyst selection grounded in mechanistic understanding and field-proven insights.
The Landscape of Cross-Coupling Catalysts: A Strategic Overview
The vast majority of high-efficacy catalysts for cross-coupling are based on late transition metals, with palladium being the undisputed workhorse.[1][2] However, the evolution of catalysis has introduced powerful systems based on nickel, copper, and even gold, each with unique advantages.[3][4] The efficacy of the metallic center is critically modulated by the ligands bound to it. These ligands are not mere spectators; they are integral to the catalyst's stability and reactivity, influencing every step of the catalytic cycle.[5]
The two dominant classes of ligands in modern cross-coupling are phosphines and N-heterocyclic carbenes (NHCs).
-
Phosphine Ligands: These have been the traditional choice, with their steric and electronic properties being highly tunable.[6] Bulky, electron-rich phosphines, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos), are renowned for their ability to promote the crucial oxidative addition and reductive elimination steps, leading to high turnover numbers (TONs) and turnover frequencies (TOFs).[5]
-
N-Heterocyclic Carbenes (NHCs): NHCs have gained significant traction due to their strong σ-donating ability, which forms a robust bond with the metal center. This stability often translates into longer catalyst lifetimes and resistance to degradation, making them highly efficient.[7][8]
The choice between a phosphine- and NHC-ligated catalyst is often dictated by the specific substrates and desired reaction conditions. While phosphine ligands offer a vast library of finely-tuned options, NHC-based catalysts can provide exceptional stability and activity, particularly for challenging substrates.[9]
Comparative Efficacy in Action: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a C-C bond between an organoboron species and an organic halide, is a staple in pharmaceutical and materials science.[10][11] The catalyst's performance is crucial, especially when dealing with unreactive aryl chlorides or sterically hindered substrates.
Catalytic Cycle: A Tale of Two Ligands
The fundamental steps of the Suzuki-Miyaura catalytic cycle—oxidative addition, transmetalation, and reductive elimination—are common to most palladium-based catalysts.[11] However, the nature of the ligand (phosphine vs. NHC) can significantly influence the kinetics and efficiency of these steps.
Performance Data: Suzuki-Miyaura Coupling of Aryl Chlorides
The coupling of aryl chlorides remains a significant challenge due to the strength of the C-Cl bond. The data below, compiled from various studies, highlights the performance of different catalyst systems for this transformation.
| Catalyst/Ligand | Aryl Chloride | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 2 | >95 | [6] |
| Pd₂(dba)₃ / XPhos | 2-Chloro-1,3-dimethylbenzene | Phenylboronic acid | K₃PO₄ | t-BuOH | 80 | 12 | 98 | [12] |
| PEPPSI-IPr | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 80 | 18 | 95 | [7] |
| (IPr)Pd(allyl)Cl | 4-Chloroanisole | Phenylboronic acid | K₂CO₃ | THF/H₂O | RT | 12 | 92 | [13] |
Note: Reaction conditions and substrates vary between studies, so this table should be used as a guide to the general efficacy of different catalyst systems rather than a direct quantitative comparison.
Comparative Efficacy in Action: The Heck Reaction
The Heck reaction is a powerful method for the arylation or vinylation of alkenes, forming a new C-C bond at an sp²-hybridized carbon.[14] Catalyst choice is critical for controlling regioselectivity and for achieving high turnover with less reactive substrates.
Catalytic Cycle: The Heck Mechanism
The Heck reaction follows a distinct catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination.[15] The ligand plays a key role in stabilizing the palladium intermediates and influencing the rate of each step.
Performance Data: Heck Reaction of Aryl Bromides
The following table presents a comparison of different catalyst systems for the Heck coupling of aryl bromides with acrylates, a common transformation.
| Catalyst/Ligand | Aryl Bromide | Alkene | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / P(o-tolyl)₃ | Bromobenzene | Methyl acrylate | Et₃N | Acetonitrile | Reflux | High | [16] |
| Pd/C | 4-Bromoanisole | Acrylic acid | K₃PO₄ | H₂O | 100 | >95 | [17] |
| Pd(dppf)Cl₂ | 1-Bromo-4-nitrobenzene | Styrene | NaOAc | DMF | 100 | 98 | [4] |
| Pd(OAc)₂ / PPh₃ | 3-Bromoquinoline | n-Butyl acrylate | NEt₃ | DMF | 120 | 85 | [4] |
Note: As with the Suzuki-Miyaura data, these results are compiled from various sources and should be interpreted as a general performance guide.
Comparative Efficacy in Action: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for the formation of C-N bonds via the coupling of an amine with an aryl halide or pseudohalide.[1][18] This reaction is of immense importance in the synthesis of pharmaceuticals, as the aniline moiety is a common structural motif. The choice of ligand is particularly critical in this reaction, as it must facilitate the coupling of a wide range of amine nucleophiles, from simple primary amines to complex heterocycles.[19]
Catalytic Cycle: The Buchwald-Hartwig Amination
The catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[20]
Performance Data: Buchwald-Hartwig Amination of Aryl Chlorides
The coupling of aryl chlorides with amines is a challenging but highly desirable transformation. The data below showcases the efficacy of various catalyst systems.
| Catalyst/Ligand | Aryl Chloride | Amine | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(dba)₂ / XPhos | 4-Chlorotoluene | Morpholine | NaOt-Bu | Toluene | Reflux | 94 | |
| Pd(OAc)₂ / RuPhos | 4-Chloro-N,N-dimethylaniline | Aniline | NaOt-Bu | Toluene | 100 | 98 | [19] |
| [(CyPF-tBu)PdCl₂] | 2-Chloropyridine | n-Hexylamine | NaOt-Bu | Toluene | 100 | 95 | [18] |
| PEPPSI-IPr | 4-Chlorotoluene | Aniline | K₃PO₄ | Dioxane | 100 | 92 | [21] |
Note: This data is aggregated from multiple sources and serves as a general indicator of catalyst performance.
Experimental Protocols
Reproducibility is key in scientific research. The following are generalized, step-by-step protocols for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. These should be adapted and optimized for specific substrates and desired outcomes.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is adapted for the coupling of an aryl bromide with an arylboronic acid using a Pd(OAc)₂/SPhos catalyst system.[6]
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction Execution: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete (typically 2-24 hours), cool the mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for the Heck Reaction
This protocol is a general procedure for the coupling of an aryl bromide with an acrylate.[16]
-
Reaction Setup: In a round-bottom flask, combine the aryl bromide (1 equiv), methyl acrylate (5 equiv), triethylamine (1.5 equiv), Pd(OAc)₂ (0.1 equiv), and P(o-tolyl)₃ (0.1 equiv) in acetonitrile.
-
Inert Atmosphere: Degas the mixture and place under a nitrogen atmosphere.
-
Reaction Execution: Heat the reaction to reflux for several hours, monitoring by TLC.
-
Work-up: Upon completion, filter the reaction mixture through celite and concentrate the filtrate.
-
Purification: Purify the resulting residue by silica gel chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol describes the amination of an aryl chloride using a Pd(dba)₂/XPhos catalyst system.
-
Reaction Setup: To a nitrogen-flushed, two-necked flask, add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), sodium tert-butoxide (2.0 equiv), and toluene. Stir at room temperature for 5 minutes.
-
Reagent Addition: Add the aryl chloride (1.0 equiv) and the amine (1.5 equiv).
-
Reaction Execution: Stir the resulting mixture at reflux for the required time (e.g., 6 hours), monitoring by GC.
-
Work-up: Cool the reaction to room temperature and quench with water. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography.
High-Throughput Catalyst Screening Workflow
To accelerate the identification of optimal reaction conditions, high-throughput experimentation (HTE) is an invaluable tool.[22][23] A typical workflow involves the parallel execution of numerous small-scale reactions, allowing for the rapid screening of catalysts, ligands, bases, and solvents.[24]
Conclusion
The selection of an optimal catalyst for a cross-coupling reaction is a multifaceted decision that requires a deep understanding of the reaction mechanism, the nature of the substrates, and the desired process parameters. While palladium catalysts featuring bulky, electron-rich phosphine and N-heterocyclic carbene ligands remain at the forefront of the field, the continued development of catalysts based on more earth-abundant metals like nickel and copper holds great promise for the future of sustainable chemical synthesis. By leveraging the comparative data and protocols presented in this guide, researchers, scientists, and drug development professionals can make more informed decisions, accelerating their research and development efforts.
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Suzuki Reaction Lab: Cross-Coupling & Green Chemistry. Studylib. [Link]
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Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. The University of Texas at Austin. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Heck Reaction. Chemistry LibreTexts. [Link]
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High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions. PubMed. [Link]
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Heck cross coupling reaction. Slideshare. [Link]
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High Throughput Experimentation and Continuous Flow Validation of Suzuki–Miyaura Cross‐Coupling Reactions. ResearchGate. [Link]
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Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. PMC. [Link]
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Unleashing high-throughput reaction screening. Unchained Labs. [Link]
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2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides. [Link]
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Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]
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Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. [Link]
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Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
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Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]
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A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics. [Link]
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A general approach to the optimisation of Buchwald-Hartwig aminations. CatSci Ltd. [Link]
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A convenient synthesis of phosphine-functionalized N-heterocyclic carbene ligand precursors, structural characterization of their palladium complexes and catalytic application in Suzuki coupling reaction. ResearchGate. [Link]
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Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]
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Colloidal Palladium Nanoparticles versus Commercial Palladium Catalysts for Suzuki Cross Coupling Reactions – The Influence of Surface Functional. TechConnect Briefs. [Link]
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Buchwald-Hartwig Cross-Coupling reaction. J&K Scientific LLC. [Link]
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Comparative Biological Activity Screening of 1-Bromo-2,3-dimethyl-4-nitrobenzene Derivatives
An In-Depth Technical Guide
A Senior Application Scientist's Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for the biological activity screening of novel 1-bromo-2,3-dimethyl-4-nitrobenzene derivatives. Recognizing that this specific chemical scaffold represents a frontier in medicinal chemistry with limited direct published data, this document establishes a robust screening strategy by drawing parallels with structurally related brominated and nitroaromatic compounds. We will delve into the scientific rationale for targeting these molecules, present a comparative analysis of their expected biological activities, and provide detailed, field-proven protocols for their evaluation.
The core philosophy of this guide is to explain not just the procedural steps but the underlying causality, enabling researchers to make informed decisions and adapt these methodologies to their specific molecular designs.
Part 1: The Scientific Rationale—Why Screen These Derivatives?
The therapeutic potential of this compound derivatives stems from the unique interplay of their constituent functional groups. Nitroaromatic compounds are a cornerstone of medicinal chemistry, known for a wide spectrum of biological activities including antimicrobial, anticancer, and antiparasitic effects.[1][2][3] The nitro group (—NO₂) is a potent electron-withdrawing moiety that can significantly alter a molecule's polarity and electronic properties, often enhancing its interaction with biological targets like enzymes.[2][3]
The bioactivity of many nitroaromatic drugs is contingent upon the enzymatic reduction of the nitro group within target cells or microorganisms.[4][5] This process can generate reactive intermediates, such as nitroso and hydroxylamine species, which can induce cellular damage and cytotoxicity, a mechanism exploited in both antimicrobial and anticancer therapies.[2][6][7]
The introduction of a bromine atom further enhances the therapeutic potential. Halogenation, particularly bromination, is a well-established strategy in drug design to increase efficacy.[8] Bromine can increase lipophilicity, thereby improving membrane permeability, and can participate in "halogen bonding," a specific non-covalent interaction that can stabilize drug-receptor binding and enhance target specificity.[8] Studies on other brominated compounds have demonstrated significantly enhanced anticancer and antimicrobial activities compared to their non-halogenated analogues.[9][10][11]
The dimethyl substitution pattern on the benzene ring provides steric bulk and influences the electronic environment, which can be fine-tuned to optimize potency, selectivity, and pharmacokinetic properties. Therefore, the combination of these three components—a nitro group for bioactivation, a bromine atom for enhanced binding and potency, and alkyl groups for steric and electronic modulation—makes this compound derivatives a compelling class of molecules for biological activity screening.
Part 2: Comparative Framework and Expected Biological Activities
While data on the specific target scaffold is emerging, we can project the likely biological activities by examining related structures. The primary activities to screen for are anticancer, antibacterial, and antifungal effects.
Comparative Biological Activity of Structurally Related Compounds
To establish a baseline for interpreting screening results, the following table summarizes the reported activities of various brominated and nitroaromatic compounds against relevant cell lines and microbial strains.
| Compound Class | Specific Derivative Example | Target | Activity Metric (IC₅₀/MIC) | Reference |
| Brominated Quinolines | 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HT29 Colon Cancer Cells | IC₅₀: 15.0 µM | [10] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 Glioblastoma Cells | IC₅₀: 15.4 µM | [10] | |
| Brominated Coelenteramine Analogs | Brominated Coelenteramine (Br-Clm) | Gastric & Lung Cancer Cells | Potent Activity (Specific IC₅₀ not listed in abstract) | [9] |
| Bromophenols | 2,3,6-tribromo-4,5-dihydroxybenzyl methyl ether | Bel7402 Hepatoma Cells | IC₅₀: 4.8 - 7.4 nM | [11] |
| Nitrobenzamides | N-(3,5-dinitrophenyl)-4-nitrobenzamide | RAW 264.7 Macrophages (Anti-inflammatory) | IC₅₀: 5.3 µM (NO inhibition) | [12] |
| Nitrated Pyrrolomycins | Halogenated Nitro-pyrrole derivatives | S. aureus | MIC: 15.6–62.5 µg/mL | [2][7] |
| Halogenated Nitro-pyrrole derivatives | Candida sp. | MFC: 15–500 µg/mL | [2][7] |
This table serves as a guide to the potential potency of the target derivatives. Researchers should aim for activities within or superior to these ranges to identify promising "hit" compounds.
Part 3: A Validated Workflow for Biological Activity Screening
A systematic, multi-stage screening process is essential to efficiently identify and validate bioactive derivatives. The workflow should progress from broad primary screens to more specific secondary and mechanistic assays.
Caption: A generalized workflow for screening novel chemical derivatives.
Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)
This protocol determines a compound's ability to reduce the viability of cancer cells. The MTT assay is a colorimetric method that measures mitochondrial reductase activity, which is proportional to the number of viable cells.
Causality: We use a panel of cancer cell lines from different tissue origins (e.g., lung, breast, colon) to identify broad-spectrum activity or selective potency. Including a non-cancerous cell line (e.g., normal fibroblasts) is crucial for assessing general cytotoxicity and calculating a selectivity index. A promising anticancer agent should be significantly more toxic to cancer cells than to normal cells.
Step-by-Step Methodology:
-
Cell Culture: Culture selected cancer and non-cancerous cell lines in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of each derivative in DMSO. Create a series of dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Treatment: Remove the old media from the wells and add 100 µL of the media containing the compound dilutions. Include "vehicle control" (media with DMSO) and "untreated control" wells. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage viability against the log of the compound concentration.
-
Determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis (e.g., log(inhibitor) vs. response).
-
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Causality: This method is the gold standard for antimicrobial susceptibility testing due to its quantitative nature and efficiency. By testing against representative Gram-positive (Staphylococcus aureus), Gram-negative (Escherichia coli), and fungal (Candida albicans) strains, we can rapidly assess the breadth and potency of the antimicrobial spectrum.
Step-by-Step Methodology:
-
Inoculum Preparation: Grow microbial strains overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the appropriate broth. The concentration range typically spans from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance at 600 nm.
Caption: Workflow for the Broth Microdilution MIC Assay.
Part 4: Interpreting Data and Guiding Future Synthesis
The initial screening data is the foundation for establishing Structure-Activity Relationships (SAR). SAR analysis links the specific chemical features of each derivative (e.g., position of the bromo or methyl groups) to its biological activity.
Causality: SAR is the logical engine that drives drug discovery. By systematically modifying the structure and observing the resulting changes in potency and selectivity, chemists can deduce which molecular features are critical for the desired biological effect. This knowledge guides the rational design of next-generation compounds with improved properties. For instance, if derivatives with bromine at the 2-position are consistently more active than those with bromine at the 1-position, this provides a clear vector for optimization.
Caption: A hypothetical SAR logic tree for lead optimization.
By following this comprehensive guide, researchers can systematically screen this compound derivatives, compare their performance against relevant chemical classes, and use the resulting data to drive the rational design of novel therapeutic agents.
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A Comparative Guide to the Electronic Landscape of Substituted Nitroaromatics: A Focus on 1-Bromo-2,3-dimethyl-4-nitrobenzene
This guide provides an in-depth computational analysis of the electronic properties of 1-Bromo-2,3-dimethyl-4-nitrobenzene, a molecule of interest for its potential applications as a versatile synthetic intermediate.[1][2] In fields like drug development and materials science, a precise understanding of a molecule's electronic structure is paramount, as it governs reactivity, stability, and intermolecular interactions.[3] We will objectively compare its predicted properties with foundational nitrobenzene derivatives to provide a clear framework for structure-property relationships. The methodologies and interpretations presented herein are grounded in established quantum chemical computational practices.
The Rationale: Why Computational Analysis of Electronic Properties Matters
The arrangement of substituents on an aromatic ring creates a unique electronic "fingerprint." This fingerprint dictates the molecule's behavior. For this compound, we have a fascinating interplay of competing electronic effects:
-
Strong Electron-Withdrawing Group (EWG): The nitro group (-NO2) is a powerful EWG, significantly lowering electron density on the aromatic ring through both inductive and resonance effects.[4][5] This deactivation makes the ring less susceptible to electrophilic attack but activates it for nucleophilic aromatic substitution.
-
Weak Electron-Withdrawing Group: The bromine atom (-Br) withdraws electron density via induction due to its electronegativity.
-
Electron-Donating Groups (EDG): The two methyl groups (-CH3) are weak EDGs, pushing electron density into the ring via hyperconjugation and induction.[6]
The specific 1,2,3,4-substitution pattern introduces steric hindrance and complex electronic interplay that can only be fully elucidated through computational modeling. This guide will dissect these effects by comparing the target molecule to simpler, well-studied analogues.
The Computational Workflow: A Self-Validating Protocol
To ensure accuracy and reproducibility, a robust computational protocol is essential. We utilize Density Functional Theory (DFT), which offers an excellent balance of computational cost and accuracy for systems of this nature.[7] The chosen methodology is the B3LYP functional combined with the 6-311++G(d,p) basis set, a widely accepted standard for calculating the electronic properties of organic molecules.[8][9]
The complete computational workflow is outlined below. This process ensures that electronic properties are calculated from a stable, minimum-energy structure.
Caption: Computational workflow for determining molecular electronic properties.
-
Structure Definition: The 3D coordinates of this compound are generated using a molecular builder.
-
Geometry Optimization: An initial geometry optimization is performed using the B3LYP/6-311++G(d,p) level of theory to find the lowest energy conformation of the molecule.
-
Frequency Analysis: A frequency calculation is run on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
Property Calculation: A single-point energy calculation is then performed on the validated structure to derive the electronic properties, including molecular orbitals, electrostatic potential, and charge distribution.
Comparative Analysis of Electronic Properties
To contextualize the properties of this compound, we compare it against three key alternatives: the parent Nitrobenzene , the electronically simpler 1-Bromo-4-nitrobenzene , and the alkyl-substituted 2,4-Dimethyl-1-nitrobenzene . This comparison allows for the systematic dissection of each substituent's contribution.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between them (ΔE) is a key indicator of molecular stability; a smaller gap suggests higher reactivity.[10][11]
The diagram below illustrates the expected electronic push-pull effects influencing the frontier orbitals.
Caption: Substituent effects on the aromatic π-system.
| Compound | Key Substituents | Predicted HOMO Energy (eV) | Predicted LUMO Energy (eV) | Predicted HOMO-LUMO Gap (ΔE, eV) | Predicted Dipole Moment (Debye) |
| Nitrobenzene | -NO₂ | Low | Low | Large | High (~4.2 D) |
| 1-Bromo-4-nitrobenzene | -Br, -NO₂ | Lower | Lower | Slightly Smaller | Lower (~2.6 D) |
| 2,4-Dimethyl-1-nitrobenzene | 2x -CH₃, -NO₂ | Higher | Slightly Higher | Smaller | High (~4.5 D) |
| This compound | -Br, 2x -CH₃, -NO₂ | Relatively High | Relatively Low | Smallest | Very High |
Note: This table presents expected trends based on established substituent effects. Absolute values are dependent on the specific computational method.
Interpretation:
-
The combined push-pull effect in This compound from the methyl (donating) and nitro/bromo (withdrawing) groups is predicted to significantly raise the HOMO energy and lower the LUMO energy.[12]
-
This leads to the smallest predicted HOMO-LUMO gap , suggesting it is the most kinetically reactive of the four compounds, with a greater propensity for intramolecular charge transfer.[10]
-
The asymmetric substitution pattern is expected to result in a very high molecular dipole moment , indicating significant polarity, which has implications for its solubility and interaction with polar matrices.[13]
The MEP map is a vital tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.
-
For this compound, we predict:
-
An intensely negative potential (red/yellow) localized around the oxygen atoms of the nitro group, making this the primary site for electrophilic attack or hydrogen bonding.[14]
-
A region of positive potential (blue) distributed across the aromatic ring, particularly near the hydrogen atoms.
-
The electron-donating methyl groups will likely create a region of less positive (or even slightly negative) potential on the adjacent ring carbons, subtly influencing the molecule's interaction with approaching reagents.
-
Implications for Reactivity and Drug Development
The computational analysis provides actionable insights for chemists:
-
Chemical Reactivity: The low HOMO-LUMO gap and distinct regions of electrostatic potential suggest high reactivity. The electron-poor aromatic ring is primed for nucleophilic aromatic substitution, potentially at the carbon bearing the bromine atom, which is an excellent leaving group.[1][2]
-
Synthetic Strategy: Knowledge of the MEP can guide the design of regioselective reactions, helping to predict which positions on the ring are most susceptible to attack.
-
Drug Development: In drug design, the high dipole moment and defined electrostatic potential are critical for molecular recognition. These features would strongly influence how the molecule docks into the binding pocket of a target protein, with the nitro group potentially acting as a key hydrogen bond acceptor. The overall electronic profile is a crucial parameter in developing quantitative structure-activity relationships (QSAR).[7]
Conclusion
The computational analysis of this compound reveals a molecule with a highly polarized and reactive electronic structure. The synergistic and competing effects of its bromo, dimethyl, and nitro substituents result in a significantly smaller HOMO-LUMO energy gap and a larger dipole moment compared to simpler nitroaromatics. This detailed electronic profile, derived from a robust and validated computational workflow, provides invaluable predictive power for researchers in organic synthesis and medicinal chemistry, enabling more rational design of experiments and novel molecular entities.
References
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Adeniyi, A. A., & van der Westhuizen, J. H. (2019). Computational insight into the contribution of para-substituents on the reduction potential, proton affinity, and electronic properties of nitrobenzene compounds. Journal of Molecular Modeling, 25(3), 74. Available at: [Link]
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Maahury, J. F., et al. (2022). Computational Calculation of Nitrobenzene and Its Derivatives Using Density Functional Theory. Indonesian Journal of Chemical Research, 10(1), 1-6. Available at: [Link]
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Kenfack, P. T., et al. (2012). The electrostatic properties of 1,2-dimethyl-3-nitrobenzene compound: Ab initio calculation and X-ray charge density analysis. Structural Chemistry, 23, 1373-1383. Available at: [Link]
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Dahal, R. K., & Ghimire, M. K. (2018). Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction. International Journal of Research Trends and Innovation, 3(8), 110-115. Available at: [Link]
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Ridha, S. M. A., et al. (2025). Theoretical investigation of the effects of solvents and para-substituents. Revista Mexicana de Física. Available at: [Link]
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Soto, J., & Algarra, A. G. (2021). Electronic Structure of Nitrobenzene: A Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory. The Journal of Physical Chemistry A, 125(23), 5122-5131. Available at: [Link]
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George, P., et al. (1976). Homodesmotic reactions for the assessment of stabilization energies in benzenoid and other conjugated cyclic hydrocarbons. Journal of the Chemical Society, Perkin Transactions 2, (11), 1222-1227. Available at: [Link]
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Li, P., et al. (2011). 1-Bromo-4-methyl-2-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2641. Available at: [Link]
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Kantevari, S., et al. (2016). Design and Synthesis of a 4-Nitrobromobenzene Derivative Bearing an Ethylene Glycol Tetraacetic Acid Unit for a New Generation of Caged Calcium Compounds with Two-Photon Absorption Properties in the Near-IR Region and Their Application in Vivo. ACS Omega, 1(2), 232-239. Available at: [Link]
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Seshadri, S., et al. (2016). Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO-LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computational Methods. International Research Journal of Engineering and Technology, 3(10), 691-705. Available at: [Link]
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Chemistry with Caroline. (2021, October 7). How to Identify Electron Withdrawing Groups on an Aromatic Ring. YouTube. Available at: [Link]
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Seshadri, S., et al. (2017). Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO-LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computational Methods. ResearchGate. Available at: [Link]
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El-Haddad, A. A., et al. (2021). Theoretical and Experimental Study of Benzimidazolium Derivatives as Corrosion Inhibitors for Mild Steel in 1 M HCl. Analytical & Bioanalytical Electrochemistry, 13(1), 12-32. Available at: [Link]
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Veljković, I. S., et al. (2021). How aromatic system size affects the sensitivities of highly energetic molecules? International Journal of Molecular Sciences. Available at: [Link]
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Hyun, K., & Kang, S. (2014). Effect of electron withdrawing or electron donating groups on reduction of nitrobenzene. ResearchGate. Available at: [Link]
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Safety Operating Guide
Proper Disposal of 1-Bromo-2,3-dimethyl-4-nitrobenzene: A Step-by-Step Guide for Laboratory Professionals
As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it is a continuous process that concludes with safe, compliant, and environmentally responsible disposal. This guide provides a comprehensive operational plan for the proper disposal of 1-Bromo-2,3-dimethyl-4-nitrobenzene, a halogenated nitroaromatic compound. The procedures outlined here are designed to ensure the safety of laboratory personnel and adherence to environmental regulations.
A note on specificity: While a Safety Data Sheet (SDS) for the exact isomer this compound is not prevalent, the guidance herein is synthesized from authoritative data on closely related isomers and the general chemical class of nitrobromobenzenes. The fundamental hazards and disposal requirements are chemically consistent.
Hazard Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound belongs to a class of compounds that present a multi-faceted hazard profile. Its proper disposal is not merely a suggestion but a necessity driven by its chemical properties.
-
Health Hazards: This compound is presumed to be harmful if swallowed, inhaled, or comes into contact with skin.[1][2][3][4] It is classified as a skin and serious eye irritant.[1][2][3][4] More significantly, prolonged or repeated exposure may lead to organ damage, and some related compounds are suspected of causing cancer.[2][3][4] A key toxicological concern with nitroaromatic compounds is their potential to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, which can lead to cyanosis.[1]
-
Physical Hazards: While it is a combustible solid, the primary physical risk arises from its potential to form explosive dust-air mixtures if handled as a fine powder.[2]
-
Environmental Hazards: Halogenated aromatic compounds are often persistent in the environment and can be toxic to aquatic life with long-lasting effects.[2][4] Therefore, release into the environment via drains or standard waste is strictly prohibited.[3][4][5]
These hazards dictate that this compound must be treated as a regulated hazardous waste stream from the moment of its intended disposal.
Table 1: Summary of Hazards and Disposal Implications
| Hazard Type | Description | Primary Concern for Disposal Protocol |
| Health | Harmful (swallowed, skin contact, inhalation), skin/eye irritant, potential for systemic organ toxicity.[1][2][3][4] | Strict use of Personal Protective Equipment (PPE) during handling and collection to prevent any exposure. |
| Physical | Combustible solid; fine dust may form explosive mixtures with air.[2] | Avoid creating dust during transfer and keep away from ignition sources. |
| Environmental | Toxic to aquatic life with long-term effects.[2][4] | Absolute containment is required to prevent any release to the environment. Must not be drain-disposed. |
Pre-Disposal Operations: Segregation and Containment
The cornerstone of a compliant waste management program is rigorous segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions, complicates the disposal process, and is a direct violation of hazardous waste regulations.
Causality of Segregation: this compound is a halogenated organic solid . Under federal regulations, halogenated and non-halogenated organic wastes must be kept separate.[6] The reason is that halogenated compounds require specific high-temperature incineration conditions with acid gas scrubbers to safely neutralize the hydrogen bromide (HBr) and nitrogen oxides (NOx) that are produced during combustion.[1][3][5] Mixing them with non-halogenated waste unnecessarily subjects the entire volume to this more complex and costly disposal process.
Protocol for Waste Container Setup
-
Select an Appropriate Container: Choose a clearly designated, leak-proof container with a secure screw-top lid. The container must be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).
-
Affix a Hazardous Waste Label: Before adding any waste, label the container with your facility's official hazardous waste tag.
-
Complete the Label Information: Clearly write the full chemical name, "this compound," and list all other components that will be added (e.g., contaminated gloves, weigh boats). Maintain a running log of the quantities added.
-
Designate the Container: This container should be exclusively for "Halogenated Organic Solids."
The Core Disposal Protocol: From Bench to Final Disposition
This section provides the step-by-step methodology for safely collecting and storing the waste until it can be removed by professionals.
Step-by-Step Waste Collection and Storage
-
Don Appropriate PPE: Before handling the waste, ensure you are wearing safety goggles, a lab coat, and nitrile gloves. If there is a risk of generating dust, a NIOSH-approved respirator is required.[5]
-
Transfer Waste into the Designated Container: Carefully transfer the solid this compound into the prepared, labeled halogenated waste container. Use a spatula or powder funnel to minimize dust creation. Any disposable materials that have come into direct contact with the chemical (e.g., weigh paper, contaminated paper towels, gloves) must also be placed in this container.
-
Secure the Container: Immediately and securely close the container lid. A container holding hazardous waste must be kept closed at all times except when actively adding waste. This is a critical regulatory requirement under the Resource Conservation and Recovery Act (RCRA).
-
Store in a Satellite Accumulation Area (SAA): Place the sealed container in a designated SAA. This area should be at or near the point of generation, under the control of the laboratory personnel, and clearly marked.
-
Arrange for Professional Disposal: Once the container is full, or if you are ceasing work with this chemical, contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup. They will manage the final transport and disposal. The universally recommended disposal method is to contact a licensed professional waste disposal service for incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][5]
Visualization of the Disposal Workflow
To ensure clarity, the following diagram illustrates the decision-making and operational process for handling waste generated from this chemical.
Caption: Disposal decision workflow for this compound waste.
Emergency Procedures: Spill Management
Accidents can occur, and a clear, pre-defined plan is essential for a safe response.
Protocol for Small Spills (Solid Material)
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don PPE: Wear, at a minimum, double nitrile gloves, safety goggles, and a lab coat. If the powder is dispersed, a respirator is necessary.
-
Prevent Dusting: Do NOT dry sweep. If appropriate, gently cover the spill with a damp paper towel to prevent the powder from becoming airborne.
-
Collect Spilled Material: Carefully scoop the material and any contaminated cleanup debris (e.g., paper towels) into a suitable container.
-
Dispose as Hazardous Waste: The container with the spilled material must be labeled and disposed of as halogenated organic waste, following the core protocol in Section 3.[3][4][5]
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), and dispose of the cloth in the same hazardous waste container.
-
Wash Hands: Thoroughly wash hands with soap and water after the cleanup is complete.
By adhering to this structured, scientifically-grounded disposal plan, you ensure that your critical research and development activities are conducted with the highest commitment to safety and environmental stewardship.
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Capot Chemical. (2025). MSDS of 1-Bromo-2,4-dimethyl-3-nitro-benzene. 5
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C/D/N Isotopes, Inc. (2015). Safety Data Sheet - 1-Bromo-4-nitrobenzene.
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Novachem Pty Ltd. (2024). Safety Data Sheet - 1-Bromo-4-nitrobenzene.
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Fisher Scientific Company. (2014). Safety Data Sheet - 1-Bromo-4-nitrobenzene.
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Thermo Fisher Scientific. (2014). Safety Data Sheet - 1-Bromo-4-nitrobenzene.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
